XMT-1519 conjugate-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C101H149N23O42 |
|---|---|
分子量 |
2357.4 g/mol |
IUPAC 名称 |
3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-[2-[[(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoylamino]propanoate |
InChI |
InChI=1S/C101H149N23O42/c1-6-63-90(165-59(4)114-63)97(150)120-100-118-67-45-61(92(102)146)47-73(85(67)122(100)21-8-9-22-123-94-68(46-62(48-110-94)93(103)147)119-101(123)121-98(151)91-64(7-2)115-60(5)166-91)163-23-10-24-164-99(152)58(3)113-76(133)17-25-153-29-31-155-27-19-104-74(131)13-11-66(117-82(139)55-124-83(140)15-16-84(124)141)96(149)112-54-81(138)109-53-80(137)108-52-79(136)107-51-78(135)105-20-28-156-32-34-158-36-38-160-40-42-162-44-43-161-41-39-159-37-35-157-33-30-154-26-18-77(134)116-65(95(148)111-50-70(128)87(143)89(145)72(130)57-126)12-14-75(132)106-49-69(127)86(142)88(144)71(129)56-125/h8-9,15-16,45-48,58,65-66,69-72,86-89,125-130,142-145H,6-7,10-14,17-44,49-57H2,1-5H3,(H2,102,146)(H2,103,147)(H,104,131)(H,105,135)(H,106,132)(H,107,136)(H,108,137)(H,109,138)(H,111,148)(H,112,149)(H,113,133)(H,116,134)(H,117,139)(H,118,120,150)(H,119,121,151)/b9-8+/t58-,65-,66-,69-,70-,71+,72+,86+,87+,88+,89+/m0/s1 |
InChI 键 |
PNVXQAAGASVPRX-DXOQEFCWSA-N |
手性 SMILES |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)[C@H](C)NC(=O)CCOCCOCCNC(=O)CC[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)CN7C(=O)C=CC7=O |
规范 SMILES |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCNC(=O)CCC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)CN7C(=O)C=CC7=O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of XMT-1519 Conjugate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the XMT-1519 conjugate system, focusing on its application in the context of the antibody-drug conjugate (ADC) XMT-1522. This document details the molecular interactions, cellular fate, and preclinical efficacy of this technology, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and development purposes.
Introduction to XMT-1519 and the Dolaflexin® Platform
XMT-1519 is a drug-linker conjugate that forms the cytotoxic component of the HER2-targeted antibody-drug conjugate, XMT-1522. XMT-1522 was developed by Mersana Therapeutics utilizing their proprietary Dolaflexin® platform. This platform is designed to enable a high drug-to-antibody ratio (DAR) while maintaining favorable pharmacokinetic properties. XMT-1522 comprises a novel anti-HER2 monoclonal antibody, HT-19, conjugated to a biodegradable, hydrophilic polymer backbone carrying the auristatin-based payload, Auristatin F-hydroxypropylamide (AF-HPA).[1][2] The average DAR for XMT-1522 is approximately 12-15 molecules of AF-HPA per antibody.[1][3][4][5] This high payload capacity is intended to maximize the potency of the ADC, particularly in tumors with low to moderate target expression.[3][4]
Core Mechanism of Action
The mechanism of action of the XMT-1519 conjugate, as delivered by XMT-1522, is a multi-step process that begins with targeted delivery to HER2-expressing cancer cells and culminates in apoptosis and bystander killing of neighboring tumor cells.
Targeted Binding and Internalization
The process is initiated by the HT-19 antibody component of XMT-1522, which binds to a unique epitope on the extracellular domain IV of the HER2 receptor.[6] This binding site is distinct from those of trastuzumab and pertuzumab, allowing for potential combination therapies.[4][6] Upon binding to HER2 on the surface of a cancer cell, the ADC-receptor complex is internalized through receptor-mediated endocytosis.[2]
Intracellular Payload Release and Microtubule Disruption
Following internalization, the ADC is trafficked to the lysosome. The linker system is designed to be cleaved within the lysosomal compartment, releasing the cytotoxic payload, AF-HPA (also referred to as XMT-1267).[1][2] Both AF-HPA and its subsequent intracellular metabolite, Auristatin F (AF or XMT-1521), are potent microtubule-depolymerizing agents.[1][6] By binding to tubulin, they inhibit microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[2][6]
Bystander Effect and Payload Sequestration
A key feature of the XMT-1519 conjugate system is its capacity for a "bystander effect." The released, cell-permeable AF-HPA payload can diffuse out of the targeted cancer cell and into adjacent tumor cells, including those that may not express HER2 at high levels.[1] This contributes to a broader anti-tumor effect within a heterogeneous tumor microenvironment.
Furthermore, AF-HPA is metabolized within the tumor to Auristatin F (XMT-1521). This metabolite is negatively charged and not freely cell-permeable, leading to its "trapping" within the tumor microenvironment.[1] This sequestration is believed to prolong the cytotoxic effect of the payload while minimizing systemic exposure.[1]
Induction of Immunogenic Cell Death
Preclinical studies have shown that XMT-1522 and its payload can induce immunogenic cell death (ICD).[7][8] This is characterized by the cell surface expression of calreticulin (B1178941) and the release of ATP, which can act as signals to activate an anti-tumor immune response.[7][8] This finding suggests a potential for synergistic effects when combined with immunotherapies such as checkpoint inhibitors.[7][8]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of XMT-1522, demonstrating its potency and efficacy.
Table 1: In Vitro Cytotoxicity of XMT-1522
| Cell Line | Cancer Type | HER2 Expression | Potency | Reference |
| Panel of 25 cell lines | Various | >25,000 receptors/cell | Sub-nanomolar IC50 | [4] |
| T-DM1-sensitive (N-87, OE-19, JIMT-1) | Gastric, Breast | HER2-positive | More potent than T-DM1 | [6][9] |
| T-DM1-resistant (RN-87, ROE-19, SNU-216) | Gastric | HER2-positive | Effective | [6][9] |
Table 2: In Vivo Efficacy of XMT-1522 in Xenograft Models
| Model Type | Cancer Type | HER2 Expression | Treatment and Dose | Outcome | Reference |
| Patient-Derived Xenograft (PDX) | Breast Cancer | Low HER2 | 1 mg/kg or 3 mg/kg | Complete tumor regression in 3 of 5 models | [4] |
| PDX | Breast Cancer | HER2-positive | 1 mg/kg or 3 mg/kg | Durable complete tumor regressions | [4] |
| Cell Line-Derived Xenograft (RN-87) | Gastric Cancer (T-DM1 resistant) | HER2-positive | 3 mg/kg | Tumor disappearance | [6] |
| Cell Line-Derived Xenograft (JIMT-1) | Breast Cancer (T-DM1 resistant) | HER2-positive | 1 mg/kg or 3 mg/kg | Tumor disappearance | [6] |
| PDX | Non-Small Cell Lung Cancer (NSCLC) | HER2-expressing | 1 mg/kg or 3 mg/kg | Median best response >-50% in a subset of models | [10] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Cell Viability and Apoptosis Assays
-
Cell Lines and Culture: A panel of human breast and gastric cancer cell lines with varying levels of HER2 expression were cultured in appropriate media. Mycoplasma testing was performed routinely.[6]
-
Cell Viability Assay: The effects of XMT-1522 and comparator ADCs on cell growth were assessed using the AlamarBlue method. Cells were plated in 96-well plates, treated with a range of ADC concentrations, and incubated for a specified period. Cell viability was then measured according to the manufacturer's protocol.[9]
-
Apoptosis Assay: Apoptosis induction was quantified using the Caspase-Glo 3/7 assay. Cells were treated with ADCs, and caspase activity was measured as a luminescent signal.[9]
Xenograft Efficacy Studies
-
Animal Models: Studies were conducted in female athymic nude or SCID mice.[6][10]
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into the flanks of the mice.[6][11]
-
Treatment: When tumors reached a predetermined volume (e.g., 150-300 mm³), mice were randomized into treatment groups. XMT-1522 was administered intravenously (IV) at specified doses and schedules (e.g., once weekly for three weeks).[6][10]
-
Efficacy Endpoints: Tumor volumes were measured regularly using calipers. The primary endpoints included tumor growth inhibition, tumor regression, and survival.[6]
Immunohistochemistry (IHC) for HER2 Expression
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections from xenograft models or human specimens were used.[10]
-
Staining: HER2 protein expression was detected using a specific anti-HER2 antibody (e.g., 4B5) on an automated staining platform.[10]
-
Scoring: HER2 expression was scored based on the intensity and completeness of membrane staining.[10]
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.
Caption: Mechanism of action of XMT-1522 ADC.
Caption: General workflow for in vivo xenograft studies.
Clinical Development and Conclusion
While the preclinical data for XMT-1522 were promising, demonstrating potent activity against HER2-expressing cancers, including those resistant to existing therapies, the Phase 1 clinical trial (NCT02952729) was ultimately discontinued (B1498344) due to toxicity concerns.
References
- 1. adcreview.com [adcreview.com]
- 2. Facebook [cancer.gov]
- 3. adcreview.com [adcreview.com]
- 4. adcreview.com [adcreview.com]
- 5. adcreview.com [adcreview.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mersana.com [mersana.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A Novel Anti-HER2 Antibody-Drug Conjugate XMT-1522 for HER2-Positive Breast and Gastric Cancers Resistant to Trastuzumab Emtansine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mersana.com [mersana.com]
- 11. mersana.com [mersana.com]
An In-Depth Technical Guide to the XMT-1519 Conjugate-1 for Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the XMT-1519 conjugate-1, a critical component in the synthesis of the HER2-targeted antibody-drug conjugate (ADC), Calotatug anetumab. This document details the synthesis of the drug-linker, its conjugation to the monoclonal antibody, its mechanism of action, and available characterization data.
Introduction to XMT-1519 ADC
The XMT-1519 ADC, also known as Calotatug anetumab, is a next-generation therapeutic designed to target and eliminate cancer cells overexpressing the Human Epidermal Growth Factor Receptor 2 (HER2). It is comprised of a HER2-targeting monoclonal antibody, Calotatug, conjugated to a novel drug-linker molecule, this compound. The payload of this ADC is a potent Stimulator of Interferon Genes (STING) agonist, positioning it as an immuno-oncology agent. The targeted delivery of a STING agonist aims to activate the innate immune system within the tumor microenvironment, leading to a robust anti-tumor response.
Physicochemical Properties of this compound
The drug-linker component, this compound (also referred to as compound 31 in patent literature), possesses the following properties:
| Property | Value |
| Molecular Formula | C101H149N23O42 |
| Molecular Weight | 2357.39 g/mol |
| Storage | -80°C |
| Solubility | Soluble in DMSO at 100 mg/mL (42.42 mM) with sonication.[1] |
Synthesis and Conjugation Protocols
The following protocols are based on methodologies described in patent literature.
Synthesis of this compound (Compound 31)
An alternate synthesis of Compound 31 is detailed in patent WO2021202984A1. The process involves multiple synthetic steps, culminating in the final drug-linker construct ready for conjugation. The patent describes the synthesis starting from a precursor, Compound 30, and outlines the necessary reagents and conditions to yield Compound 31.[2]
ADC Synthesis: Conjugation of this compound to Calotatug (XMT-1519 mAb)
The conjugation process results in the final ADC product, referred to as Conjugate 32e in the patent literature.[2]
Materials:
-
XMT-1519 monoclonal antibody (Calotatug) in a suitable buffer (e.g., PBS).
-
This compound (Compound 31).
-
Reducing agent (e.g., TCEP).
-
Quenching agent.
-
Purification system (e.g., size-exclusion chromatography).
Protocol:
-
Antibody Reduction: The XMT-1519 monoclonal antibody is partially reduced using a controlled amount of a reducing agent like TCEP to cleave interchain disulfide bonds, exposing reactive thiol groups.
-
Drug-Linker Conjugation: The activated drug-linker, this compound, is added to the reduced antibody solution. The maleimide (B117702) group on the linker reacts with the free thiol groups on the antibody to form a stable covalent bond.
-
Quenching: The reaction is quenched to stop the conjugation process.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker, unconjugated antibody, and other impurities. Size-exclusion chromatography is a common method for this step.
-
Characterization: The purified ADC is characterized to determine key quality attributes.
Characterization of the Final ADC
A critical parameter for any ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to each antibody.
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | 7.4 | [2] |
Mechanism of Action
The XMT-1519 ADC employs a dual mechanism of action driven by its targeted delivery of a STING agonist.
-
Targeted Binding and Internalization: The Calotatug antibody component of the ADC specifically binds to the HER2 receptor on the surface of tumor cells.[1][3] Following binding, the ADC-HER2 complex is internalized by the cell through receptor-mediated endocytosis.
-
Payload Release: Once inside the cell, the linker is cleaved, releasing the STING agonist payload into the cytoplasm.
-
STING Pathway Activation: The released STING agonist binds to and activates the STING protein located on the endoplasmic reticulum.[4] This activation triggers a downstream signaling cascade.
-
Immune Response: The activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines.[5] This, in turn, recruits and activates immune cells, such as T cells and natural killer cells, to the tumor microenvironment, resulting in a targeted anti-tumor immune response.[5]
Preclinical and Clinical Data
As of the latest available information, specific quantitative preclinical and clinical data for XMT-1519 (Calotatug anetumab), such as in vitro cytotoxicity (IC50 values) in various cell lines, in vivo tumor growth inhibition in xenograft models, and detailed pharmacokinetic profiles, are not publicly available. The development of XMT-1519 appears to have been succeeded by other HER2-targeted STING agonist ADCs from Mersana Therapeutics, such as XMT-2056.[6][7]
Visualizations
Experimental Workflow for ADC Synthesis
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Anetumab ravtansine inhibits tumor growth and shows additive effect in combination with targeted agents and chemotherapy in mesothelin-expressing human ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and pharmacokinetics of antibody-drug conjugates, where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to HER2 Targeting with an XMT-1519 Based Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Human Epidermal Growth Factor Receptor 2 (HER2) remains a critical target in oncology, particularly in breast and gastric cancers where its overexpression is a key driver of tumorigenesis. Antibody-Drug Conjugates (ADCs) have emerged as a powerful therapeutic modality, offering targeted delivery of potent cytotoxic agents to HER2-expressing tumor cells. This technical guide provides a comprehensive overview of the core components and preclinical rationale for a hypothetical antibody-drug conjugate based on the XMT-1519 antibody, a novel HER2-targeting monoclonal antibody. Due to the limited public availability of data on an ADC specifically constructed with XMT-1519, this guide will leverage the extensive preclinical data available for XMT-1522, a closely related ADC that utilizes the HT-19 antibody, which was selected from a panel of antibodies including XMT-1519. XMT-1522 employs the innovative Dolaflexin® drug delivery platform, carrying a potent auristatin payload. This document will delve into the HER2 signaling pathway, the mechanism of action of the ADC, and present available preclinical data in a structured format. Detailed experimental methodologies and visualizations are provided to offer a thorough understanding for research and drug development professionals.
The HER2 Signaling Pathway: A Key Oncogenic Driver
HER2, a member of the ErbB family of receptor tyrosine kinases, is a transmembrane protein that plays a pivotal role in cell growth, differentiation, and survival.[1][2] Overexpression of HER2, often due to gene amplification, leads to the formation of HER2-containing homodimers and heterodimers with other ErbB family members (e.g., HER1, HER3).[1][3][4] This dimerization results in the activation of the intracellular tyrosine kinase domain and subsequent autophosphorylation, creating docking sites for various signaling proteins.[4]
The two major downstream signaling cascades initiated by HER2 activation are the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] The PI3K/Akt/mTOR pathway is crucial for promoting cell survival and proliferation, while the MAPK pathway is primarily involved in regulating gene expression related to cell growth and differentiation. The constitutive activation of these pathways in HER2-overexpressing cancers drives uncontrolled tumor growth and is associated with a more aggressive disease phenotype.
XMT-1519 Based ADC: A Novel Therapeutic Approach
An ADC based on the XMT-1519 antibody would represent a next-generation therapeutic designed to overcome limitations of existing HER2-targeted therapies. While specific data for an XMT-1519 ADC is not publicly available, the development of XMT-1522, which utilizes the closely related HT-19 antibody, provides a strong surrogate for understanding its potential. The key components of such an ADC would be:
-
The Monoclonal Antibody (mAb): The XMT-1519 antibody is a novel, humanized monoclonal antibody that binds to a distinct epitope on the HER2 receptor, different from those targeted by trastuzumab and pertuzumab.[5] This non-competitive binding allows for potential combination therapies. The antibody is optimized for payload delivery through efficient internalization upon binding to HER2.[5]
-
The Payload: The cytotoxic payload is a potent auristatin derivative, specifically Auristatin F-hydroxypropylamide (AF-HPA).[1][6] Auristatins are antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8][9]
-
The Linker and Platform: The ADC utilizes the Dolaflexin® platform, a biodegradable and hydrophilic polymer that allows for a high drug-to-antibody ratio (DAR) of approximately 12-15 molecules of AF-HPA per antibody.[1][10] This high DAR is a significant advantage over conventional ADCs. The platform is designed for a controlled bystander effect, a phenomenon termed "DolaLock".[7][10]
Mechanism of Action
The mechanism of action of an XMT-1519 based ADC can be described in a stepwise manner:
-
Target Binding: The ADC circulates in the bloodstream and its XMT-1519 antibody component specifically binds to the HER2 receptor on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-HER2 complex is internalized into the cell via endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the AF-HPA payload into the cytoplasm.
-
Cytotoxic Effect: AF-HPA, being membrane-permeable, can diffuse into neighboring tumor cells, exerting a "bystander effect."[7][10]
-
DolaLock Mechanism: Within the tumor cells, AF-HPA is metabolized to Auristatin F (AF), a more potent but membrane-impermeable metabolite.[1][7][10] This "trapping" of the active metabolite within the target cell enhances its cytotoxic effect and minimizes systemic exposure.
-
Apoptosis: Both AF-HPA and AF disrupt the microtubule network, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.
Preclinical Data Summary (Based on XMT-1522)
The following tables summarize the key preclinical findings for XMT-1522, providing insights into the potential efficacy and characteristics of a similar ADC built with the XMT-1519 antibody.
Table 1: In Vitro Cytotoxicity
| Cell Line | Cancer Type | HER2 Expression | XMT-1522 IC50 (nM) | T-DM1 IC50 (nM) | Reference |
| N-87 | Gastric | High | <1 | ~10 | [11] |
| OE-19 | Gastric | High | <1 | ~10 | [11] |
| JIMT-1 | Breast | Low | <1 | >100 | [11] |
| RN-87 | Gastric | High (T-DM1 Resistant) | ~1 | >1000 | [11] |
| ROE-19 | Gastric | High (T-DM1 Resistant) | ~1 | >1000 | [11] |
| SNU-216 | Gastric | High (T-DM1 Resistant) | ~1 | >1000 | [11] |
| MCF-7 | Breast | Negative | >1000 | >1000 | [11] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | HER2 Expression | Treatment and Dose | Outcome | Reference |
| NCI-N87 | Gastric | High | XMT-1522 (1 mg/kg, single dose) | Complete tumor regression | [12] |
| NCI-N87 | Gastric | High | T-DM1 (10 mg/kg, single dose) | Tumor growth delay | [12] |
| JIMT-1 | Breast | Low | XMT-1522 (1 mg/kg, single dose) | Complete tumor regression | [12] |
| JIMT-1 | Breast | Low | T-DM1 (≥10 mg/kg) | Inactive | [12] |
| SNU-5 | Gastric | Low | XMT-1522 (0.67 mg/kg, single dose) | Complete tumor regression | [12] |
| RN-87 (T-DM1 Resistant) | Gastric | High | XMT-1522 | All tumors responded, most disappeared | [11][13] |
| JIMT-1 (T-DM1 Resistant) | Breast | Low | XMT-1522 | All tumors responded, most disappeared | [11][13] |
Table 3: Pharmacokinetic Parameters of XMT-1522 in Cynomolgus Monkey
| Parameter | Total Antibody (XMT-1519) | Conjugated Payload (XMT-1267) | Free Payload (XMT-1267) |
| Clearance (mL/day/kg) | Similar to conjugated payload | Data not specified | >1000-fold higher than conjugated payload |
| Volume of Distribution (mL/kg) | Similar to conjugated payload | Data not specified | Data not specified |
| Half-life (t½) | ~5 days | Data not specified | Very short |
Note: The pharmacokinetic data is qualitative as presented in the source.[6]
Detailed Experimental Protocols
This section provides generalized protocols for key experiments cited in the preclinical evaluation of HER2-targeted ADCs. These are intended as a guide and may require optimization for specific reagents and cell lines.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in various cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., N-87, JIMT-1, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test ADC (e.g., XMT-1522) and control ADC (e.g., T-DM1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADC and control ADC in complete medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell lines for xenograft implantation (e.g., NCI-N87, JIMT-1)
-
Test ADC and control ADC
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, control ADC, test ADC at different doses).
-
Dosing: Administer the ADC and controls intravenously (or as appropriate) according to the planned dosing schedule (e.g., single dose or multiple doses).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth inhibition between treatment groups.
Conclusion
The preclinical data for XMT-1522 strongly suggests that a HER2-targeting ADC based on the XMT-1519 antibody holds significant promise as a novel therapeutic for HER2-expressing cancers. The innovative Dolaflexin® platform, with its high DAR and the unique "DolaLock" controlled bystander effect of the AF-HPA payload, offers potential advantages over existing ADC technologies. The potent in vitro cytotoxicity against both T-DM1 sensitive and resistant cell lines, and the remarkable in vivo efficacy in xenograft models, including those with low HER2 expression, underscore the potential of this approach to expand the patient population that could benefit from HER2-targeted therapy. Further investigation and clinical development of ADCs utilizing this technology are warranted to fully elucidate their therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the advancement of next-generation antibody-drug conjugates.
References
- 1. adcreview.com [adcreview.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. agilent.com [agilent.com]
- 4. Establishment of Quality Control Methods of Site-Specific Enzymatic Coupling Antibody-Drug Conjugate Targeting HER2 [journal11.magtechjournal.com]
- 5. mersana.com [mersana.com]
- 6. mersana.com [mersana.com]
- 7. mersana.com [mersana.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Mersana Therapeutics Presents Preclinical Data Further Demonstrating Differentiating Aspects of Its ADC Platform Technology at AACR 2018 - Mersana Therapeutics [ir.mersana.com]
- 11. A Novel Anti-HER2 Antibody-Drug Conjugate XMT-1522 for HER2-Positive Breast and Gastric Cancers Resistant to Trastuzumab Emtansine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mersana.com [mersana.com]
- 13. Collection - Data from A Novel Anti-HER2 AntibodyâDrug Conjugate XMT-1522 for HER2-Positive Breast and Gastric Cancers Resistant to Trastuzumab Emtansine - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
The Role of Upifitamab Rilsodotin (XMT-1536) in Antitumor Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upifitamab rilsodotin (also known as UpRi, XMT-1536, and formerly XMT-1519 conjugate-1) is a first-in-class antibody-drug conjugate (ADC) that has been investigated for its antitumor activity in solid tumors, particularly in platinum-resistant ovarian cancer and non-small cell lung cancer (NSCLC) adenocarcinoma. This technical guide provides an in-depth overview of its core mechanism of action, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental methodologies.
Core Mechanism of Action
Upifitamab rilsodotin is an antibody-drug conjugate engineered to selectively deliver a potent cytotoxic payload to tumor cells that overexpress the sodium-dependent phosphate (B84403) transport protein NaPi2b (SLC3A2). NaPi2b is a lineage marker that is broadly expressed in high-grade serous ovarian cancer and NSCLC adenocarcinoma, with limited expression in normal tissues, making it an attractive therapeutic target.
The antitumor activity of upifitamab rilsodotin is a multi-step process:
-
Target Binding: The humanized IgG1 monoclonal antibody component of Upifitamab rilsodotin specifically binds to the NaPi2b protein on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-NaPi2b complex is internalized into the cell through endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload.
-
Cytotoxicity: The released payload exerts its potent antitumor effect, leading to cell death.
Upifitamab rilsodotin utilizes Mersana Therapeutics' proprietary Dolaflexin® platform. This platform allows for a high drug-to-antibody ratio (DAR) of approximately 10-12 payload molecules per antibody. The payload is a novel auristatin derivative, auristatin F-hydroxypropylamide (AF-HPA). AF-HPA is cell-permeable, which allows for a "controlled bystander effect," meaning it can diffuse out of the target cell and kill neighboring tumor cells that may not express NaPi2b.
Once inside a cell, AF-HPA is metabolized to the less cell-permeable but highly potent auristatin F (AF). This metabolic conversion effectively "traps" the cytotoxic agent within the tumor, enhancing its local antitumor effect while minimizing systemic exposure and associated toxicities. The auristatin payload ultimately disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Quantitative Data Summary
Preclinical Antitumor Activity
The in vivo antitumor activity of upifitamab rilsodotin has been evaluated in various patient-derived xenograft (PDX) models.
| Model Type | Treatment | Dosing | Key Findings | Reference |
| Ovarian Adenocarcinoma PDX Models (n=20) | XMT-1536 | 3 mg/kg, once weekly for 3 weeks | 50% of models (10/20) showed a ≥50% reduction in tumor volume relative to baseline. | [1] |
| NSCLC Adenocarcinoma PDX Models | XMT-1536 | Not specified | Showed target expression-dependent antitumor activity. | [2] |
| OVCAR3 Ovarian Cancer Cell Line Xenograft | XMT-1536 | 1 or 3 repeated doses | Demonstrated complete tumor regressions.[3] | [3][4] |
Clinical Efficacy
Upifitamab rilsodotin has been evaluated in a Phase 1/2 clinical trial (UPLIFT, NCT03319628) in patients with platinum-resistant ovarian cancer and NSCLC.
Table 1: Phase 1 Expansion Study in Platinum-Resistant Ovarian Cancer (as of May 1, 2020) [5]
| Dose Group | Number of Evaluable Patients | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Disease Control Rate (DCR) |
| 36 mg/m² and 43 mg/m² combined | 20 | 35% | 2 | 5 | 80% |
Table 2: UPLIFT Trial in Platinum-Resistant Ovarian Cancer (2024 SGO Annual Meeting Presentation) [6]
| Patient Population | Number of Patients | Objective Response Rate (ORR) (95% CI) |
| NaPi2b-positive | 141 | 15.6% (10.0%-22.7%) |
| NaPi2b-low | 127 | 10.2% (5.6%-16.9%) |
| Intention-to-treat | 268 | 13.1% (9.3%-17.7%) |
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines with varying levels of NaPi2b expression.
-
Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of upifitamab rilsodotin or a control ADC for a specified period (e.g., 72-96 hours). Cell viability is assessed using a colorimetric assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curves.
Cell Cycle Analysis
-
Methodology: Tumor cells are treated with upifitamab rilsodotin at a concentration around the IC50 value for a defined period (e.g., 24-48 hours). Cells are then harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of microtubule disruption.
Patient-Derived Xenograft (PDX) Model Studies
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Implantation: Tumor fragments from patient biopsies are surgically implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Upifitamab rilsodotin is administered intravenously at specified doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition, which can be reported as the percent change in tumor volume from baseline or as a comparison to the control group.
Clinical Trial Protocol (UPLIFT - NCT03319628)
-
Study Design: A Phase 1b/2, first-in-human, multicenter, open-label study consisting of dose escalation, dose expansion, and a pivotal cohort (UPLIFT).[7]
-
Patient Population: Patients with recurrent platinum-resistant high-grade serous ovarian cancer, fallopian tube, or primary peritoneal cancer who have received one to four prior lines of systemic therapy.[7]
-
Treatment: Upifitamab rilsodotin administered as an intravenous infusion once every four weeks. The recommended Phase 2 dose (RP2D) was determined to be 43 mg/m².[8]
-
Primary Endpoint: Objective response rate (ORR) in the high NaPi2b expression population, as assessed by an independent central review.
-
Secondary Endpoints: ORR regardless of NaPi2b expression, duration of response, and safety.[8]
-
Biomarker Analysis: Archival or fresh tumor tissue was collected for retrospective evaluation of NaPi2b expression.[9]
Conclusion
Upifitamab rilsodotin (XMT-1536) is a NaPi2b-targeting ADC that has demonstrated antitumor activity in preclinical models and modest efficacy in heavily pretreated patients with platinum-resistant ovarian cancer. Its mechanism of action, leveraging a high DAR and a controlled bystander effect through its unique DolaLock™ payload, represents a sophisticated approach to targeted cancer therapy. While the UPLIFT trial did not meet its primary endpoint, the data generated from these comprehensive studies provide valuable insights for the future development of ADCs targeting NaPi2b and other solid tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mersana Therapeutics Announces Publication of Two Manuscripts Detailing Preclinical Studies of the Dolaflexin Platform and Upifitamab Rilsodotin (XMT-1536) in AACR Journal Molecular Cancer Therapeutics - Mersana Therapeutics [ir.mersana.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mersana.com [mersana.com]
- 5. "Safety and efficacy of XMT-1536 in ovarian cancer: A subgroup analysis" by E. P. Hamilton, M. A. Barve et al. [scholarlycommons.henryford.com]
- 6. onclive.com [onclive.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to the XMT-1519 Conjugate-1 Payload Delivery System and the Resulting Antibody-Drug Conjugate, Calotatug Ginistinag (XMT-2056)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. This guide provides a detailed technical overview of the XMT-1519 conjugate-1, a key component in the development of the investigational ADC, Calotatug ginistinag (XMT-2056). Developed by Mersana Therapeutics, this system utilizes an innovative approach by delivering an immunostimulatory payload to the tumor microenvironment. This document outlines the core components, mechanism of action, and available data for this HER2-targeted ADC.
Core Components of the XMT-2056 ADC
The Calotatug ginistinag (XMT-2056) ADC is a complex molecule comprising three main components: a monoclonal antibody for targeting, a payload to exert a therapeutic effect, and a linker system (this compound) to connect them.
The Targeting Antibody: Calotatug
Calotatug is a human immunoglobulin G1-kappa (IgG1κ) monoclonal antibody that specifically targets the human epidermal growth factor receptor 2 (HER2; also known as ERBB2).[1][2] HER2 is a well-validated tumor-associated antigen overexpressed in various cancers, including a subset of breast, gastric, and other solid tumors.
| Property | Description |
| Target | Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2) |
| Antibody Type | Human IgG1-kappa |
| Affinity (KD) | 3.325 x 10-8 M[2] |
The Payload: A STING Agonist
Unlike traditional ADCs that utilize cytotoxic payloads, XMT-2056 employs a novel strategy by delivering a stimulator of interferon genes (STING) agonist.[3][4][5][6][7][8] The STING pathway is a critical component of the innate immune system. Activation of STING in immune cells within the tumor microenvironment can lead to the production of pro-inflammatory cytokines and a robust anti-tumor immune response.[5] The specific STING agonist used in XMT-2056 is a non-cyclic dinucleotide.[8]
The Linker System: this compound
The this compound is the drug-linker component that attaches the STING agonist payload to the Calotatug antibody.[1][4][9][10] This system is based on Mersana's Immunosynthen platform, which is designed for the delivery of immunostimulatory agents.[11] The linker itself is designed to be stable in circulation and release the payload in the targeted tumor microenvironment. It is described as a cleavable ester-based linker.[8]
| Component | Molecular Formula | Molecular Weight |
| This compound | C101H149N23O42[4][9][10] | 2357.39 g/mol [4][9][10] |
Mechanism of Action
The proposed mechanism of action for Calotatug ginistinag (XMT-2056) follows a multi-step process designed to initiate a targeted anti-tumor immune response.
-
Targeting and Binding : The ADC is administered intravenously and circulates throughout the body. The Calotatug antibody moiety specifically binds to HER2 receptors on the surface of tumor cells.[5]
-
Payload Release and Internalization : While the exact mechanism of payload release and transfer is not fully detailed in the available documents, the STING agonist is delivered to the tumor microenvironment where it can be taken up by immune cells, such as dendritic cells.[5]
-
STING Pathway Activation : Inside the immune cells, the STING agonist payload binds to and activates the STING protein.[5]
-
Cytokine Production : Activation of the STING pathway triggers a downstream signaling cascade, resulting in the production and secretion of pro-inflammatory cytokines, most notably type I interferons (IFNs).[5]
-
Immune Response Priming : The release of these cytokines enhances the cross-presentation of tumor-associated antigens by dendritic cells.[5]
-
T-Cell Mediated Killing : This leads to the priming and activation of cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate HER2-positive tumor cells, thereby generating a systemic anti-tumor immune response.[5]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound and the creation of the final ADC are proprietary and not publicly available. However, a general workflow can be inferred from the nature of ADC development.
Preclinical and Clinical Data Summary
Publicly available quantitative preclinical data for XMT-2056 is limited. The patent application WO2021202984A1 mentions in vivo studies in mouse models, but specific data on tumor growth inhibition or survival is not detailed in the abstract.[7]
Clinical Status: Calotatug ginistinag (XMT-2056) was being evaluated in a Phase 1 clinical trial. However, the development has been suspended due to a clinical hold imposed by the U.S. Food and Drug Administration (FDA).[5] The reasons for the clinical hold have not been detailed in the provided search results.
Signaling Pathway
The therapeutic effect of XMT-2056 is mediated through the activation of the cGAS-STING signaling pathway within the innate immune system.
Conclusion
The this compound system and the resulting ADC, Calotatug ginistinag (XMT-2056), represent a novel approach in the field of antibody-drug conjugates by leveraging the power of the innate immune system. By targeting HER2-expressing tumors and delivering a STING agonist payload, this platform aims to create a potent, targeted anti-tumor immune response. While the clinical development is currently on hold, the underlying science offers a unique strategy for cancer therapy that diverges from the conventional cytotoxic ADC paradigm. Further disclosure of data from preclinical and clinical studies will be necessary to fully elucidate the therapeutic potential and safety profile of this innovative ADC.
References
- 1. humimmu.com [humimmu.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2021202984A1 - Antibody drug conjugates comprising sting agonists - Google Patents [patents.google.com]
- 4. Calotatug ginistinag - Immunomart [immunomart.com]
- 5. adcreview.com [adcreview.com]
- 6. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. mersana.com [mersana.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Related Patents | Paper Digest [paperdigest.org]
- 11. What are the primary areas of focus for Mersana Therapeutics? [synapse.patsnap.com]
An In-depth Technical Guide to the Preclinical Data of a XMT-1519-Based Antibody-Drug Conjugate
Disclaimer: Publicly available preclinical data for an antibody-drug conjugate (ADC) specifically designated as "XMT-1519 conjugate-1" is limited. This guide synthesizes the available information on the core components: the anti-HER2 antibody XMT-1519 (also referred to as HT-19 or Calotatug) and Mersana Therapeutics' Dolaflexin drug-linker platform. The comprehensive preclinical data for XMT-1522, an ADC comprising a similar antibody and the Dolaflexin platform, is used here as a robust surrogate to provide a detailed technical overview.
Core Components
-
Antibody: A novel humanized IgG1 anti-HER2 monoclonal antibody (referred to as HT-19 in preclinical studies of XMT-1522) that binds to a unique epitope on the HER2 extracellular domain.[1] A key feature of this antibody is that it does not compete for binding with trastuzumab or pertuzumab, allowing for potential combination therapies.[1]
-
Drug-Linker Platform: The ADC utilizes Mersana's Dolaflexin platform. This platform consists of a biodegradable polymer to which a proprietary auristatin-based cytotoxic payload, Auristatin F-hydroxy-propylamide (AF-HPA), is attached.[2] This technology allows for a high drug-to-antibody ratio (DAR) of approximately 12-15 molecules of payload per antibody.[1][2]
Mechanism of Action
The proposed mechanism of action for a XMT-1519-based ADC with the Dolaflexin platform follows the general principles of ADC activity, with unique features attributed to the payload.
-
Target Binding: The anti-HER2 antibody component of the ADC specifically binds to the HER2 receptor on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-HER2 receptor complex is internalized by the cell through receptor-mediated endocytosis.[3]
-
Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the linker is degraded, releasing the cytotoxic payload.[3]
-
Controlled Bystander Effect: The released payload, AF-HPA (also referred to as XMT-1267), is cell-permeable, allowing it to diffuse into neighboring tumor cells, including those that may have lower HER2 expression.[2][4]
-
Payload Activation and Trapping: Within the tumor cells, AF-HPA is metabolized to Auristatin F (AF, also referred to as XMT-1521).[2][4] Auristatin F is a highly potent microtubule inhibitor, but it is negatively charged and not freely cell-permeable.[4] This "trapping" effect concentrates the active cytotoxic agent within the tumor microenvironment, enhancing anti-tumor activity while potentially reducing systemic exposure.[4]
-
Induction of Apoptosis: The accumulation of Auristatin F disrupts the microtubule network within the cancer cells, leading to cell cycle arrest and apoptosis.[5] Preclinical studies have also suggested that this payload can induce immunogenic cell death, which may stimulate an anti-tumor immune response.
Quantitative Preclinical Data Summary
The following tables summarize the key quantitative preclinical data for XMT-1522, which serves as a surrogate for a XMT-1519-based auristatin conjugate.
Table 1: In Vitro Potency of XMT-1522
| Cell Line Panel | Potency Metric | Result | Comparative Potency | Reference |
| Panel of 25 tumor cell lines | Sub-nanomolar potency | Achieved in cell lines with as few as 25,000 HER2 antigens/cell | ~100-fold more potent than ado-trastuzumab emtansine (T-DM1) | [1] |
Table 2: In Vivo Efficacy of XMT-1522 in Xenograft Models
| Xenograft Model | HER2 Expression | Treatment Dose | Outcome | Comparative Efficacy | Reference |
| BT-474 Breast Cancer | High | Single 2 mg/kg or 5 mg/kg dose | Durable complete tumor regression | T-DM1 inactive at a single 5 mg/kg dose | [1] |
| HER2-Positive PDX Model | High | Single 1 mg/kg dose | Durable complete tumor regression | T-DM1 at 10 mg/kg achieved only tumor growth delay | [1] |
| HER2 1+ PDX Model | Low | Single 3 mg/kg dose | Partial tumor regression | T-DM1 inactive at 10 mg/kg | [1] |
| JIMT-1 Breast Cancer | Low | Single 1 mg/kg or 3 mg/kg dose | Rapid tumor shrinkage; all but one tumor disappeared | T-DM1 treated tumors grew continuously | [6] |
| RN-87 Gastric Cancer | High (T-DM1 Resistant) | Not specified | All tumors responded | T-DM1 treated tumors progressed | [5][6] |
Table 3: Pharmacokinetic and Safety Data for XMT-1522
| Species | Parameter | Observation | Reference |
| Cynomolgus Monkey | Tolerability | Well-tolerated doses | [1] |
| Cynomolgus Monkey | Exposure | Several-fold higher than the exposure needed for complete tumor regressions in mice | [1] |
| Mice | Biodistribution | Accumulation of intact ADC and released active payload in tumor at significantly higher levels than in normal tissues | [1] |
Experimental Protocols
Detailed step-by-step protocols are not available in the public domain. The following are synthesized methodologies based on the descriptions in the cited preclinical studies.
In Vitro Cell Survival Assay (AlamarBlue Method)
-
Objective: To determine the cytotoxic potency of the ADC against cancer cell lines with varying HER2 expression levels.
-
Methodology:
-
HER2-positive and HER2-negative cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the ADC (e.g., XMT-1522), a comparator ADC (e.g., T-DM1), or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), a resazurin-based reagent (like AlamarBlue) is added to each well.
-
The plates are incubated for a further period to allow viable cells to metabolize resazurin (B115843) into the fluorescent resorufin.
-
Fluorescence is measured using a plate reader. The signal is proportional to the number of viable cells.
-
Data are normalized to the vehicle control, and IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated using non-linear regression analysis.[5][6]
-
In Vivo Xenograft Tumor Model Studies
-
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
-
Methodology:
-
Cell Line or Patient-Derived Xenografts (PDX): Human cancer cells (e.g., BT-474, JIMT-1) or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice (e.g., SCID or nude mice).[1][6]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: Mice are randomized into treatment groups and administered the ADC, a comparator drug, or a vehicle control (e.g., PBS) via intravenous injection. Dosing can be a single administration or multiple doses over time.[1][6]
-
Monitoring: Tumor volumes and body weights of the mice are monitored throughout the study.
-
Efficacy Endpoints: Efficacy is assessed based on tumor growth inhibition, partial regression, or complete regression. In some studies, survival is also a key endpoint.[1][6]
-
Biodistribution Studies
-
Objective: To determine the distribution and accumulation of the ADC and its payload in tumors and normal tissues over time.
-
Methodology:
-
A radiolabeled version of the ADC is often used for these studies.
-
The radiolabeled ADC is administered to tumor-bearing mice.
-
At various time points post-administration, mice are euthanized, and tumors and a panel of normal tissues (e.g., liver, spleen, heart, lungs, kidneys) are harvested.
-
The amount of radioactivity in each tissue is measured using a gamma counter.
-
The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for a quantitative assessment of ADC distribution and tumor targeting.[1]
-
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mersana Therapeutics Presents Preclinical Data Further Demonstrating Differentiating Aspects of Its ADC Platform Technology at AACR 2018 - Mersana Therapeutics [ir.mersana.com]
- 3. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. A Novel Anti-HER2 Antibody-Drug Conjugate XMT-1522 for HER2-Positive Breast and Gastric Cancers Resistant to Trastuzumab Emtansine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
In Vitro Profile of XMT-1519 Antibody-Drug Conjugate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro studies involving antibody-drug conjugates (ADCs) utilizing the novel anti-HER2 antibody, XMT-1519 (also known as HT-19). The primary focus of the available preclinical data is on XMT-1522, an ADC that comprises the XMT-1519 antibody conjugated to an auristatin-derived payload. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows. While direct studies on a specifically designated "XMT-1519 conjugate-1" are not extensively available in the public domain, the comprehensive data on XMT-1522 serves as a robust surrogate for understanding the in vitro characteristics of ADCs derived from the XMT-1519 antibody.
Core Findings and Data Summary
XMT-1522, an ADC developed by Mersana Therapeutics, links the HT-19 (XMT-1519) monoclonal antibody to approximately 12-15 auristatin F-hydroxypropylamide (AF-HPA) molecules via a biodegradable hydrophilic polymer.[1][2][3] This high drug-to-antibody ratio (DAR) is a distinguishing feature of this ADC platform.[2] In vitro studies have consistently demonstrated the potent and selective cytotoxic activity of XMT-1522 against HER2-expressing cancer cell lines, including those with low HER2 expression and those resistant to existing therapies like ado-trastuzumab emtansine (T-DM1).[1][3]
Quantitative Analysis of In Vitro Cytotoxicity
The cytotoxic activity of XMT-1522 has been evaluated across a range of HER2-positive breast and gastric cancer cell lines. The results highlight its superior potency compared to T-DM1, particularly in cell lines with resistance to the latter.
| Cell Line | Cancer Type | T-DM1 Sensitivity | XMT-1522 IC50 | T-DM1 IC50 | Fold Difference (T-DM1 IC50 / XMT-1522 IC50) | Reference |
| N-87 | Gastric | Sensitive | Achieved | Achieved | 3.6 | [1][4] |
| OE-19 | Gastric | Sensitive | Achieved | Achieved | 2.5 | [1][4] |
| JIMT-1 | Breast | Sensitive | Achieved | Achieved | 13 | [1][4] |
| RN-87 | Gastric | Resistant | Achieved | Not Achieved | - | [1][4] |
| ROE-19 | Gastric | Resistant | Achieved | Not Achieved | - | [1][4] |
| SNU-216 | Gastric | Resistant | Achieved | Not Achieved | - | [1][4] |
Note: Specific IC50 values were not publicly available in the reviewed sources, but the achievement of IC50 and the fold-difference in potency were reported.
Furthermore, in a broader panel of 25 cell lines, XMT-1522 was found to be approximately 100 times more potent than T-DM1.[3] It demonstrated sub-nanomolar potency even in cell lines with HER2 receptor densities as low as 25,000 per cell.[3][5]
Mechanism of Action and Signaling
The mechanism of action of XMT-1522 begins with the binding of the HT-19 antibody component to a unique epitope on the HER2 receptor of cancer cells.[6] This binding is non-competitive with trastuzumab and pertuzumab.[5][7] Following binding, the ADC-HER2 complex is internalized by the cell.
Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload, AF-HPA.[6] AF-HPA and its intracellular metabolite, auristatin F (AF), are potent inhibitors of tubulin polymerization.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[6] The cell-permeable nature of the released AF-HPA payload also allows it to diffuse into neighboring tumor cells, leading to a "bystander effect" that can eliminate cancer cells that may not express HER2.[8]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below.
Cell Viability Assay (AlamarBlue)
This assay is used to determine the dose-dependent cytotoxic effect of the ADC on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with serial dilutions of XMT-1522, a comparator ADC (e.g., T-DM1), and a non-targeting control ADC.
-
Incubation: The plates are incubated for a period of 72 hours to allow for the cytotoxic effects of the ADCs to manifest.
-
AlamarBlue Addition: AlamarBlue (resazurin) solution is added to each well.
-
Final Incubation and Measurement: After a further incubation of 1-4 hours, the fluorescence or absorbance is measured using a plate reader. The intensity is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.[4]
Apoptosis Assay (Caspase-Glo 3/7)
This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[4]
Protocol:
-
Cell Seeding and Treatment: Cells are seeded and treated with the ADCs in the same manner as for the cell viability assay.
-
Incubation: Plates are incubated for a specified period to induce apoptosis.
-
Reagent Addition: An equal volume of Caspase-Glo 3/7 reagent is added to each well. The reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation and Measurement: The plate is incubated at room temperature to allow for cell lysis and the caspase reaction to occur. The resulting luminescence, which is proportional to caspase activity, is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to the number of cells (which can be determined from a parallel viability assay) to quantify the specific apoptotic activity.
Bystander Effect Co-culture Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
Protocol:
-
Cell Seeding: HER2-positive and HER2-negative cancer cells are co-cultured in the same wells. The HER2-negative cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
Treatment: The co-culture is treated with the ADC.
-
Incubation: The cells are incubated for a period sufficient to allow for ADC uptake, payload release, and diffusion.
-
Imaging and Analysis: The viability of the fluorescently labeled HER2-negative cells is assessed using fluorescence microscopy and image analysis software. A decrease in the number of fluorescent cells in the presence of HER2-positive cells and the ADC, compared to controls, indicates a bystander effect.[8]
Conclusion
The in vitro data for XMT-1522, an ADC utilizing the XMT-1519 (HT-19) antibody, demonstrate its potential as a highly potent and selective anti-cancer agent. Its efficacy in T-DM1-resistant cell lines and in models with low HER2 expression suggests it may address significant unmet needs in the treatment of HER2-positive cancers. The robust bystander effect, facilitated by the cell-permeable AF-HPA payload, further enhances its therapeutic potential in the context of heterogeneous tumors. The experimental protocols and mechanistic understanding detailed in this guide provide a solid foundation for further research and development of ADCs based on the XMT-1519 antibody.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. adcreview.com [adcreview.com]
- 3. adcreview.com [adcreview.com]
- 4. A Novel Anti-HER2 Antibody-Drug Conjugate XMT-1522 for HER2-Positive Breast and Gastric Cancers Resistant to Trastuzumab Emtansine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mersana.com [mersana.com]
- 6. Facebook [cancer.gov]
- 7. mersana.com [mersana.com]
- 8. Mersana Therapeutics Presents Preclinical Data Further Demonstrating Differentiating Aspects of Its ADC Platform Technology at AACR 2018 - Mersana Therapeutics [ir.mersana.com]
In Vivo Efficacy of XMT-1519 Conjugate-1: A Technical Overview of Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo preclinical studies evaluating the antibody-drug conjugate (ADC) platform featuring the XMT-1519 drug-linker conjugate. The data presented here is primarily derived from studies of XMT-1522, an ADC that utilizes a HER2-targeting antibody conjugated to the XMT-1519 drug-linker technology, which comprises a novel auristatin payload, Auristatin F-hydroxypropylamide (AF-HPA).[1][2] These studies collectively demonstrate the potent anti-tumor activity of this platform across a range of cancer models, including those with low target expression and resistance to other therapies.
Core Mechanism of Action
The XMT-1519 conjugate-1 technology is designed for potent and targeted delivery of its cytotoxic payload. The ADC binds to the target protein (e.g., HER2) on the surface of cancer cells and is subsequently internalized.[3] Inside the cell, the linker is cleaved, releasing the AF-HPA payload. AF-HPA is a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][4]
A key feature of this platform is the "DolaLock" controlled bystander effect. The released AF-HPA is cell-permeable, allowing it to diffuse into and kill adjacent antigen-negative tumor cells.[5] Subsequently, AF-HPA is metabolized within the tumor cells to the non-permeable and highly potent auristatin F (AF), which becomes trapped within the cells, prolonging its cytotoxic effect.[5][6][7] Furthermore, this payload has been shown to induce immunogenic cell death (ICD), characterized by the surface exposure of calreticulin (B1178941) and the release of ATP, which can stimulate an anti-tumor immune response.[8]
Summary of In Vivo Efficacy Data
The following tables summarize the quantitative data from in vivo studies of XMT-1522 in various cancer models.
Table 1: Efficacy in Cell Line-Derived Xenograft (CDX) Models
| Cancer Type | Cell Line | Mouse Strain | Treatment and Dose | Key Findings | Reference(s) |
| Gastric Cancer | N-87 (High HER2) | Not Specified | Single dose of 1 mg/kg | Complete tumor regressions. More potent than T-DM1, which required 10 mg/kg for similar activity. | [1] |
| Gastric Cancer | SNU5 (Low HER2) | Not Specified | Single dose of 0.67 mg/kg | Complete tumor regressions. T-DM1 was inactive at doses ≥10 mg/kg. | [1][5] |
| Gastric Cancer | RN-87 (T-DM1 Resistant) | SCID Mice | 3 mg/kg weekly for 3 weeks | All tumors responded, and most disappeared. Significantly better than T-DM1, which showed tumor progression. | [4][9] |
| Breast Cancer | JIMT-1 (Low HER2) | SCID Mice | Single dose of 1 mg/kg or 3 mg/kg weekly for 3 weeks | Complete tumor regressions. T-DM1 was inactive at doses ≥10 mg/kg. | [1][4][9] |
| Breast Cancer | BT-474 (HER2-Positive) | Not Specified | Single dose of 2 mg/kg or 5 mg/kg | Durable complete tumor regressions. T-DM1 at a single 5 mg/kg dose was inactive. | [10] |
Table 2: Efficacy in Patient-Derived Xenograft (PDX) and Syngeneic Models
| Cancer Type | Model Type | Mouse Strain | Treatment and Dose | Key Findings | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | PDX | Not Specified | 1 mg/kg or 3 mg/kg weekly for 3 weeks | Significant tumor regressions. Median Best Response (MBR) > -50% in 8/16 models at 3 mg/kg. | [8][11] |
| Breast Cancer (HER2-Positive) | PDX | Not Specified | Single dose of 1 mg/kg | Durable complete tumor regression. T-DM1 at 10 mg/kg only delayed tumor growth. | [10] |
| Breast Cancer (HER2 1+) | PDX | Not Specified | Single dose of 3 mg/kg | Partial tumor regression. T-DM1 at 10 mg/kg was inactive. | [10] |
| Breast Cancer | Syngeneic (4T1-HER2) | Not Specified | Not Specified | Significant tumor growth inhibition as a single agent. | [12] |
| NSCLC | PDX in humanized mice | Humanized Mice | 1 mg/kg weekly for 3 weeks + Pembrolizumab (2.5 mg/kg) | The combination resulted in a better response than either monotherapy. | [8] |
Detailed Experimental Protocols
The following are generalized experimental protocols based on the available literature for the in vivo assessment of XMT-1522.
Cell Line-Derived and Patient-Derived Xenograft Models
-
Animal Models: Immunodeficient mice, such as SCID or nude mice, are used to prevent rejection of human tumor cells or tissue.[4][10] For studies involving immunotherapy combinations, mice with a humanized immune system are utilized.[8]
-
Tumor Implantation:
-
CDX: A suspension of cultured human cancer cells (e.g., JIMT-1, N-87) is injected subcutaneously into the flank of the mice.
-
PDX: Patient-derived tumor fragments are surgically implanted subcutaneously into the flank of the mice.
-
-
Tumor Growth and Staging: Tumors are allowed to grow to a predetermined size (e.g., approximately 200 mm³) before the commencement of treatment.[10] Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: XMT-1522 is typically administered intravenously (IV) as a single dose or in multiple doses (e.g., once weekly for three weeks).[10][11]
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition or regression, calculated from tumor volume measurements. Overall survival of the animals is also monitored.[4] At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or biomarker analysis.
Syngeneic Tumor Models for Immunotherapy Combination Studies
-
Animal and Cell Line: Immunocompetent mice are used. A murine cancer cell line (e.g., 4T1 breast cancer) is engineered to express the human target protein (e.g., HER2).[12]
-
Tumor Implantation: The engineered syngeneic cancer cells are implanted into the corresponding mouse strain.
-
Treatment: XMT-1522 is administered as a single agent or in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).
-
Immune Response Monitoring: In addition to tumor growth, the anti-tumor immune response is evaluated. This can include analyzing the infiltration of immune cells (e.g., T cells) into the tumor microenvironment by flow cytometry or immunohistochemistry.[8]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of the ADC and a typical experimental workflow for in vivo studies.
Caption: Mechanism of action of the HER2-targeted ADC utilizing the this compound technology.
Caption: General experimental workflow for in vivo xenograft studies of this compound based ADCs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. adcreview.com [adcreview.com]
- 3. Mersana Announces FDA Lifts Partial Clinical Hold for XMT-1522 - Mersana Therapeutics [ir.mersana.com]
- 4. Research progress in inducing immunogenic cell death of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mersana.com [mersana.com]
- 6. adcreview.com [adcreview.com]
- 7. mersana.com [mersana.com]
- 8. Frontiers | Regulation of immunogenic cell death and potential applications in cancer therapy [frontiersin.org]
- 9. books.rsc.org [books.rsc.org]
- 10. mersana.com [mersana.com]
- 11. Immunogenic cell death: A new strategy to enhancing cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Chemical Structure of XMT-1519 Conjugate-1 and its Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data associated with XMT-1519 conjugate-1, a key component of a high drug-to-antibody ratio (DAR) antibody-drug conjugate (ADC) developed by Mersana Therapeutics. This document details the innovative Dolaflexin® platform, the characteristics of the monoclonal antibody Calotatug (XMT-1519), the cytotoxic payload, and the available preclinical data.
Introduction to XMT-1519 and the Dolaflexin® Platform
This compound is the drug-linker component of an advanced antibody-drug conjugate designed to target HER2-expressing cancer cells. The complete ADC is formed by conjugating this molecule to Calotatug (XMT-1519), a monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2). This ADC utilizes Mersana Therapeutics' proprietary Dolaflexin® platform, which enables a high drug-to-antibody ratio (DAR), typically around 10-15 molecules of payload per antibody.[1][2] This high DAR is achieved through the use of a water-soluble and biodegradable polyacetal polymer backbone, poly(1-hydroxymethylethylene hydroxymethylformal) or PHF, also known as Fleximer®.[3][4] This platform is designed to overcome the limitations of traditional ADCs, which often have a lower DAR of 3-4, by allowing for increased potency, especially in tumors with low antigen expression, while maintaining favorable pharmacokinetic properties.[4][5]
Chemical Structure of this compound
This compound is a complex molecule comprising a novel auristatin derivative as the cytotoxic payload, attached to the Fleximer® polymer backbone via a linker.
Molecular Formula: C₁₀₁H₁₄₉N₂₃O₄₂ Molecular Weight: 2357.39 g/mol CAS Number: 2720500-19-4[6]
Visualization of this compound
The two-dimensional chemical structure of this compound, generated from its SMILES notation, is presented below. This structure represents the repeating unit of the drug-linker that is attached to the polymer backbone.
Caption: 2D chemical structure of the this compound drug-linker monomer.
Components of this compound
-
Cytotoxic Payload: The cytotoxic agent is a potent auristatin derivative, specifically Auristatin F-hydroxypropylamide (AF-HPA).[7] Auristatins are synthetic analogs of the natural product dolastatin 10 and are highly effective microtubule inhibitors.[5] AF-HPA is a cell-permeable payload that, upon release inside the tumor cell, can exert a "bystander effect," killing adjacent antigen-negative tumor cells. It is then metabolized within the tumor to the less permeable but highly potent Auristatin F (AF), which becomes trapped inside the cells, enhancing the therapeutic index.[7]
-
Linker: A proprietary linker is used to attach the AF-HPA payload to the Fleximer® polymer backbone. This linker is designed to be stable in circulation and release the payload under the specific conditions of the tumor microenvironment and within the cancer cells.
-
Polymer Backbone (Fleximer®): The drug-linker units are attached to a high molecular weight, water-soluble, and biodegradable polyacetal polymer, PHF.[3][4] This polymer allows for the attachment of multiple payload molecules, leading to a high DAR. The hydrophilic nature of the polymer helps to mitigate the aggregation and poor pharmacokinetics often associated with high-DAR ADCs.[5]
The Monoclonal Antibody: Calotatug (XMT-1519)
The drug-linker conjugate is attached to Calotatug, a humanized monoclonal antibody that targets the HER2 receptor. The amino acid sequences for the subunits of Calotatug have been determined.
Mechanism of Action
The ADC composed of Calotatug and this compound acts through a multi-step process:
-
Targeting: The Calotatug antibody specifically binds to the HER2 receptor on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-HER2 complex is internalized by the cancer cell through endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the AF-HPA payload.
-
Microtubule Disruption: The released AF-HPA, a potent tubulin polymerization inhibitor, disrupts the microtubule network within the cancer cell. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
-
Bystander Effect: The cell-permeable nature of AF-HPA allows it to diffuse out of the targeted cancer cell and kill neighboring HER2-negative cancer cells, thus overcoming tumor heterogeneity.
Signaling Pathways
The primary signaling pathway disrupted by the auristatin payload is the microtubule dynamics pathway, which is crucial for mitosis. The targeting of HER2 by the Calotatug antibody also has the potential to interfere with the HER2 signaling cascade, which is involved in cell proliferation, survival, and differentiation.
Caption: HER2 Signaling Pathway leading to cell proliferation and survival.
Caption: Mechanism of action of the HER2-targeted auristatin ADC.
Quantitative Data
While specific data for the ADC derived from XMT-1519 is limited in publicly available sources, extensive preclinical data exists for the closely related HER2-targeted ADC, XMT-1522, which utilizes the same Dolaflexin® platform and a similar auristatin payload. This data provides a strong indication of the expected performance of the XMT-1519 ADC.
| Cell Line | Cancer Type | HER2 Expression | XMT-1522 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) |
| NCI-N87 | Gastric | High | 0.4 | 4.8 |
| OE-19 | Gastric | High | 0.5 | 10.9 |
| JIMT-1 | Breast | Moderate | 2.7 | 43.7 |
| BT-474 | Breast | High | 0.3 | 2.9 |
| SK-BR-3 | Breast | High | 0.2 | 3.1 |
| HCC1954 | Breast | High | 1.1 | 18.5 |
Data adapted from preclinical studies of XMT-1522.
In Vivo Efficacy: In xenograft models of HER2-positive gastric and breast cancer, XMT-1522 demonstrated significant tumor growth inhibition and, in many cases, complete tumor regression at well-tolerated doses. Notably, XMT-1522 showed efficacy in models with low to moderate HER2 expression where T-DM1 was inactive.
Experimental Protocols
Synthesis of the Drug-Linker Conjugate
The synthesis of the auristatin-polymer conjugate involves a multi-step process:
-
Synthesis of the Auristatin Payload (AF-HPA): This involves standard peptide synthesis methodologies.
-
Functionalization of the Polymer Backbone (Fleximer®): The PHF polymer is functionalized to allow for the covalent attachment of the linker-payload.
-
Conjugation of the Linker-Payload to the Polymer: The AF-HPA, attached to its linker, is conjugated to the functionalized polymer backbone. This step is controlled to achieve the desired high drug-to-polymer ratio.
-
Purification: The resulting drug-polymer conjugate is purified using techniques such as size-exclusion chromatography (SEC) to remove any unconjugated components.
Conjugation to the Monoclonal Antibody
The drug-polymer conjugate is then attached to the Calotatug (XMT-1519) monoclonal antibody:
-
Antibody Modification: The antibody may be partially reduced to expose free thiol groups on cysteine residues, which serve as conjugation sites.
-
Conjugation Reaction: The drug-polymer conjugate, containing a reactive group (e.g., maleimide), is incubated with the modified antibody to form a stable covalent bond.
-
Purification of the ADC: The final ADC is purified using methods like SEC and hydrophobic interaction chromatography (HIC) to remove any unconjugated antibody or drug-polymer conjugate.
Characterization of the ADC
A suite of analytical techniques is employed to characterize the final ADC product:
-
Drug-to-Antibody Ratio (DAR): HIC-HPLC and/or mass spectrometry are used to determine the average number of payload molecules per antibody and the distribution of different DAR species.[8]
-
Purity and Aggregation: Size-exclusion chromatography (SEC-HPLC) is used to assess the purity of the ADC and quantify the level of aggregation.
-
Binding Affinity: Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) are used to measure the binding affinity of the ADC to the HER2 receptor, ensuring that the conjugation process has not compromised the antibody's targeting function.
-
In Vitro Cytotoxicity: Cell-based assays (e.g., MTT or CellTiter-Glo) are performed on various cancer cell lines with different levels of HER2 expression to determine the IC50 values of the ADC.
-
In Vivo Efficacy: The anti-tumor activity of the ADC is evaluated in animal models (e.g., xenografts of human cancer cell lines in immunodeficient mice). Tumor growth inhibition is monitored over time.
-
Pharmacokinetics: The pharmacokinetic profile of the ADC is determined in animals to assess its stability, clearance, and half-life in circulation.
Caption: General workflow for the development of the XMT-1519 ADC.
Conclusion
This compound, as a key component of a HER2-targeted ADC utilizing the Dolaflexin® platform, represents a significant advancement in ADC technology. The high drug-to-antibody ratio, coupled with a potent and bystander-capable auristatin payload, offers the potential for enhanced efficacy, particularly in tumors with low or heterogeneous HER2 expression. The detailed understanding of its chemical structure, mechanism of action, and preclinical performance provides a strong foundation for its continued development as a promising therapeutic for cancer patients.
References
- 1. scribd.com [scribd.com]
- 2. mersana.com [mersana.com]
- 3. mersana.com [mersana.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dolaflexin: A Novel Antibody-Drug Conjugate Platform Featuring High Drug Loading and a Controlled Bystander Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
An In-depth Technical Guide to XMT-1519 Conjugate-1 and its Application in the Antibody-Drug Conjugate XMT-2056 (Calotatug Ginistinag)
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMT-1519 conjugate-1 (CAS Number: 2720500-19-4) is a pivotal drug-linker component utilized in the formation of the investigational antibody-drug conjugate (ADC), XMT-2056, also known as Calotatug ginistinag. This ADC represents a novel therapeutic approach in oncology by targeting the Human Epidermal Growth Factor Receptor 2 (HER2) and delivering a potent stimulator of interferon genes (STING) agonist payload to the tumor microenvironment. This technical guide provides a comprehensive overview of this compound, its integration into XMT-2056, and the preclinical data supporting its development.
Core Components and Specifications
The ADC, XMT-2056, is a complex molecule comprising three key components: a targeting antibody, the XMT-1519 drug-linker, and a STING agonist payload.
| Component | Description |
| Targeting Antibody | A novel human IgG1 anti-HER2 monoclonal antibody, referred to as Calotatug or HT-19. It binds to a distinct epitope on the HER2 receptor, not competing with trastuzumab or pertuzumab. |
| Drug-Linker | This compound, which consists of a cleavable linker and the attached payload. |
| Payload | A potent, non-cyclic dinucleotide STING agonist. |
| CAS Number | 2720500-19-4 |
| Molecular Formula | C101H149N23O42 |
| Molecular Weight | 2357.39 g/mol |
| Drug-to-Antibody Ratio (DAR) | Approximately 8 |
Mechanism of Action
The therapeutic strategy of XMT-2056 is centered on the targeted activation of the innate immune system within the tumor microenvironment.
The anti-HER2 antibody component of XMT-2056 binds to HER2 receptors on tumor cells. This binding facilitates the internalization of the ADC. Concurrently, the Fc region of the antibody can engage with Fcγ receptors on tumor-resident myeloid cells, leading to uptake by these immune cells as well.[1] Following internalization into endosomes and lysosomes, the cleavable linker within this compound is processed, releasing the STING agonist payload into the cytoplasm. The released STING agonist then activates the STING pathway in both tumor and immune cells.[1][2] This activation leads to the production of Type I interferons and other pro-inflammatory cytokines, which in turn stimulates a robust anti-tumor immune response.[3][4]
Preclinical Data
A substantial body of preclinical research supports the therapeutic potential of XMT-2056.
In Vitro Studies
XMT-2056 has demonstrated potent, target-dependent activity in various in vitro models.
| Assay | Cell Lines | Key Findings | Reference |
| STING Activation | Co-cultures of PBMCs with high HER2 (SKBR3) and low HER2 (MDA-MB-175-VII) cancer cells. | Significant induction of cytokines and cancer cell death. Outperformed systemically administered diABZI STING agonist and the free payload (XMT-1616). | [5][6] |
| ADCC Activity | Co-cultures of HER2-expressing cancer cells and Fcγ-RIII+ immune cells. | XMT-2056 exhibits antibody-dependent cell-mediated cytotoxicity (ADCC) which synergizes with STING pathway activation. |
In Vivo Studies
In vivo studies in various tumor models have shown significant anti-tumor efficacy.
| Tumor Model | Dosing | Key Findings | Reference |
| SKOV3 (High HER2) | Single agent | Demonstrated in vivo efficacy. Efficacy was enhanced when combined with trastuzumab (3 mg/kg). | [7] |
| HCC1954, SKOV3, JIMT-1, SNU-5 xenografts | 0.3, 1, and 3 mg/kg | Significant mean tumor volume reductions. Higher efficacy than diABZI STING agonist or unconjugated HT-19 antibody. | [6] |
| mBR9013 and EMT6-rat HER2 syngeneic models | Single dose of 0.3, 1, and 3 mg/kg | Significant tumor volume reduction. | [6] |
| SKOV3 xenograft | 0.067 mg/kg (three weekly doses) | Induced partial response in 2/8 and complete response in 1/8 animals. | [6] |
Pharmacokinetics and Tolerability
Pharmacokinetic studies have been conducted in non-human primates (NHPs).
| Species | Dosing | Findings | Reference |
| Non-Human Primates | Single and repeat IV doses of 9 mg/kg | Generally well-tolerated with no clinical signs and no adverse findings in clinical pathology or histopathology. | [7] |
| Non-Human Primates | Not specified | Favorable pharmacokinetics after repeat doses. | [8] |
Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary. However, based on published literature, the general methodologies are summarized below.
Synthesis of XMT-2056
The synthesis of XMT-2056 involves the conjugation of the XMT-1519 drug-linker to the anti-HER2 antibody, Calotatug. This is achieved through Mersana Therapeutics' proprietary "Immunosynthen" platform, which utilizes a hydrophilic PEG8-bisglucamine scaffold and a cleavable ester-based linker. The platform allows for a high drug-to-antibody ratio of approximately 8.[1][9]
Purification of the final ADC is performed using methods such as CHT II column chromatography. The final product is then analyzed by mass spectrometry, size-exclusion chromatography, and hydrophobic interaction chromatography to ensure purity and desired characteristics.[10]
In Vitro Co-culture Assays
To assess the biological activity of XMT-2056, co-culture assays involving cancer cells and immune cells are employed.
These assays typically involve seeding HER2-expressing cancer cells and then adding peripheral blood mononuclear cells (PBMCs). The co-cultures are then treated with XMT-2056, control ADCs, the free STING agonist payload, or a vehicle control. After an incubation period, supernatants are collected to measure cytokine levels (e.g., via ELISA), and cancer cell viability is assessed using methods like high-content imaging or flow cytometry.[5][11]
In Vivo Xenograft Studies
The anti-tumor efficacy of XMT-2056 is evaluated in vivo using xenograft models.
Immunocompromised mice are implanted with human HER2-expressing tumor cells. Once tumors reach a specified size, the animals are randomized into treatment groups and administered with XMT-2056, control agents, or vehicle, typically via intravenous injection. Tumor volume and body weight are monitored regularly to assess efficacy and toxicity. The primary endpoint is often tumor growth inhibition or regression.[6][7]
Clinical Development
XMT-2056 is currently being evaluated in a Phase 1 clinical trial (NCT05514717) in patients with advanced or recurrent solid tumors that express HER2.[12][13] The trial was temporarily placed on a clinical hold by the FDA in March 2023 following a serious adverse event, but the hold was lifted in November 2023 after the starting dose was lowered.[14][15] The trial is ongoing to evaluate the safety, tolerability, and preliminary anti-tumor activity of XMT-2056.
Conclusion
This compound is a key component of the innovative antibody-drug conjugate, XMT-2056 (Calotatug ginistinag). By targeting HER2 and delivering a STING agonist payload, XMT-2056 leverages a unique mechanism of action to stimulate a potent anti-tumor immune response. Extensive preclinical data have demonstrated its promising efficacy and manageable safety profile, supporting its ongoing clinical development as a potential new therapy for patients with HER2-expressing cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mersana.com [mersana.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. adcreview.com [adcreview.com]
- 5. mersana.com [mersana.com]
- 6. Mersana Therapeutics presents new data on XMT-2056 | BioWorld [bioworld.com]
- 7. Mersana Highlights New Preclinical Data For XMT-2056 Cancer Settings - Mersana Therapeutics (NASDAQ:MRSN) - Benzinga [benzinga.com]
- 8. mersana.com [mersana.com]
- 9. mersana.com [mersana.com]
- 10. XMT-2056, a HER2-Directed STING Agonist Antibody–Drug Conjugate, Induces Innate Antitumor Immune Responses by Acting on Cancer Cells and Tumor-Resident Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. targetedonc.com [targetedonc.com]
- 15. onclive.com [onclive.com]
Unraveling XMT-1519 Conjugate-1: A Technical Deep Dive
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of XMT-1519 conjugate-1 and its role in the antibody-drug conjugate (ADC), anetumab ravtansine. This document collates key quantitative data, outlines experimental methodologies from preclinical studies, and visualizes the underlying biological mechanisms.
Core Compound Specifications
This compound is a critical component in the synthesis of the antibody-drug conjugate anetumab ravtansine (also known as BAY 94-9343). It functions as the drug-linker portion that is attached to a monoclonal antibody.
| Property | Value | Source |
| Molecular Weight | 2357.39 g/mol | [1] |
| Molecular Formula | C101H149N23O42 | [1] |
| CAS Number | 2720500-19-4 | [1] |
The Antibody-Drug Conjugate: Anetumab Ravtansine
This compound is conjugated to the HER-2 monoclonal antibody Calotatug (XMT-1519) to form the ADC anetumab ravtansine.[1][2] This ADC is designed to target tumors expressing specific antigens. Anetumab ravtansine itself consists of a human anti-mesothelin antibody linked to the maytansinoid tubulin inhibitor DM4 via a reducible disulfide linker.[3][4] This targeted delivery system enhances the therapeutic window of the cytotoxic payload.
Mechanism of Action: A Targeted Assault on Cancer Cells
The mechanism of action for anetumab ravtansine, the final ADC product utilizing a conjugate similar to this compound, follows a multi-step process designed for targeted cytotoxicity.
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to mesothelin, a protein overexpressed on the surface of various tumor cells, including ovarian and pancreatic cancers, as well as mesothelioma.[3][4]
-
Internalization: Upon binding, the ADC-mesothelin complex is internalized by the cancer cell through endocytosis.[5] The complex is then trafficked through the endosomal pathway to lysosomes.[5]
-
Payload Release: Inside the lysosome, the linker connecting the antibody and the cytotoxic payload is cleaved.[6] In the case of anetumab ravtansine, the disulfide-based linker is reduced, releasing the potent microtubule inhibitor, DM4.[3]
-
Cytotoxicity: The released DM4 payload disrupts microtubule dynamics within the cancer cell.[4] This interference with the cellular machinery ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[5]
-
Bystander Effect: A key feature of some ADCs, including anetumab ravtansine, is the "bystander effect."[3][7] The released, cell-permeable cytotoxic payload can diffuse out of the targeted cancer cell and kill neighboring tumor cells, even if they do not express the target antigen. This is particularly advantageous in treating tumors with heterogeneous antigen expression.[3]
Preclinical Experimental Insights
Anetumab ravtansine has undergone extensive preclinical evaluation to determine its efficacy and mechanism of action.
In Vitro Studies
-
Cell Lines: Studies have utilized various cancer cell lines with differing levels of mesothelin expression, such as the OVCAR-3 human ovarian cancer cell line.[5]
-
Cytotoxicity Assays: The potency of anetumab ravtansine was evaluated through cytotoxicity assays, demonstrating an IC50 of 0.72 nM in mesothelin-expressing cells.[7]
-
Mechanism of Action Analysis: Western blot analysis in OVCAR-3 cells treated with anetumab ravtansine showed increases in markers of DNA damage and apoptosis, such as cleaved PARP1 and γH2AX.[5]
In Vivo Studies
-
Xenograft Models: The antitumor activity of anetumab ravtansine has been demonstrated in various xenograft models, including those derived from ovarian cancer patients.[5]
-
Combination Therapies: Preclinical studies have explored the efficacy of anetumab ravtansine in combination with other therapeutic agents. For instance, it has shown additive effects when combined with the PI3K inhibitor copanlisib (B1663552) and the chemotherapy agent carboplatin (B1684641) in ovarian cancer models.[5]
Clinical Development
Anetumab ravtansine has progressed into clinical trials for patients with advanced solid tumors known to express mesothelin, including mesothelioma, ovarian, and pancreatic cancers.[8] Phase I trials have established a manageable safety profile and determined recommended doses for further studies.[8] Clinical activity, including partial and complete responses, has been observed in heavily pretreated patients.[8]
Summary of Key Quantitative Data
| Parameter | Value | Context | Source |
| IC50 | 0.72 nM | In vitro cytotoxicity in mesothelin-expressing cells | [7][8] |
| Maximum Tolerated Dose | 6.5 mg/kg every 3 weeks | Phase I clinical trial | [8] |
| Maximum Tolerated Dose | 2.2 mg/kg weekly | Phase I clinical trial | [8] |
| Objective Response Rate (ORR) | - | Varied by cancer type and dosage in Phase I | [8] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. Anetumab ravtansine inhibits tumor growth and shows additive effect in combination with targeted agents and chemotherapy in mesothelin-expressing human ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adcreview.com [adcreview.com]
In-Depth Technical Guide: Storage and Handling of XMT-1519 Conjugate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, handling, and relevant experimental considerations for XMT-1519 conjugate-1, a drug-linker conjugate designed for the creation of antibody-drug conjugates (ADCs). The information presented herein is intended to support researchers and drug development professionals in the proper management and application of this compound in a laboratory setting.
Introduction to this compound
This compound is a key component in the synthesis of advanced biotherapeutics, specifically ADCs. It is designed to be conjugated with a monoclonal antibody, such as the HER-2 monoclonal antibody Calotatug (also known as XMT-1519), to create a targeted therapeutic agent. The resulting ADC leverages the specificity of the antibody to deliver a potent cytotoxic payload directly to cancer cells overexpressing the target antigen, in this case, HER2.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure the reliability of experimental outcomes. The following table summarizes the recommended storage conditions and stability information.
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Powder) | -20°C for long-term storage (up to 3 years). 4°C for short-term storage (up to 2 years). | |
| Storage Temperature (Stock Solution) | -80°C. | [1] |
| Shipping Condition | Shipped with dry ice. | [1] |
| Stock Solution Stability | Stable for up to 6 months when stored at -80°C. | [1] |
| Handling of Stock Solutions | It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation. | [1] |
Handling and Solution Preparation
Careful handling and accurate preparation of solutions are paramount for the successful use of this compound.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Solid, white to light yellow powder. | [1] |
| Molecular Formula | C₁₀₁H₁₄₉N₂₃O₄₂ | [2] |
| Molecular Weight | 2357.39 g/mol | [2] |
| CAS Number | 2720500-19-4 | [2] |
Solubility
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 100 mg/mL (42.42 mM) | Ultrasonic assistance may be required. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic. | [1][2] |
Stock Solution Preparation
To prepare a stock solution, it is recommended to use anhydrous DMSO. The following table provides the volume of DMSO required to achieve common stock solution concentrations.
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 0.4242 mL | 2.1210 mL | 4.2420 mL |
| 5 mM | 0.0848 mL | 0.4242 mL | 0.8484 mL |
| 10 mM | 0.0424 mL | 0.2121 mL | 0.4242 mL |
Note: These volumes are calculated based on the molecular weight of 2357.39 g/mol .
Experimental Protocols
The following sections provide detailed, generalized methodologies for key experiments involving this compound and the resulting ADC. These protocols are based on standard practices for ADC development and should be optimized for specific experimental conditions.
Antibody-Drug Conjugation
This protocol outlines a general procedure for the conjugation of this compound to a thiol-containing monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Calotatug)
-
This compound
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer.
-
Add a calculated molar excess of the reducing agent (e.g., DTT) to the antibody solution to partially or fully reduce the interchain disulfide bonds.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately after the reduction and purification of the antibody, add the desired molar excess of this compound (dissolved in DMSO) to the reduced antibody solution.
-
Incubate the reaction under controlled conditions (e.g., 4°C or room temperature) with gentle mixing for a specified time (e.g., 1-4 hours).
-
-
Quenching:
-
To stop the conjugation reaction, add a quenching reagent to cap any unreacted maleimide (B117702) groups on the drug-linker.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated drug-linker, unconjugated antibody, and any aggregates.
Methods:
-
Size Exclusion Chromatography (SEC): This is a common method to separate the ADC from smaller, unconjugated drug-linker molecules.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) and to remove unconjugated antibody.
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecule impurities.
General SEC Protocol:
-
Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS).
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the sample with the equilibration buffer.
-
Collect fractions corresponding to the high molecular weight ADC, separating it from the lower molecular weight unconjugated drug-linker.
-
Pool the ADC-containing fractions.
Stability Testing of the ADC
Assessing the stability of the final ADC is crucial to ensure its therapeutic potential.
Forced Degradation Studies:
-
Thermal Stress: Incubate the ADC at elevated temperatures (e.g., 40°C) for various time points and analyze for aggregation and degradation.
-
pH Stress: Expose the ADC to a range of pH values (e.g., pH 3, 5, 7, 9) and monitor for changes in stability.
-
Mechanical Agitation: Subject the ADC solution to shaking or stirring to assess its susceptibility to aggregation.
-
Freeze-Thaw Cycles: Perform multiple freeze-thaw cycles and analyze for any impact on the ADC's integrity.
Analytical Methods for Stability Assessment:
-
Size Exclusion Chromatography (SEC-HPLC): To quantify the formation of aggregates and fragments.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To monitor changes in the drug-to-antibody ratio (DAR) and distribution of different drug-loaded species.
-
Mass Spectrometry (MS): To confirm the identity and integrity of the ADC and to identify any degradation products.
-
Differential Scanning Calorimetry (DSC): To assess the thermal stability and conformational integrity of the ADC.
Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of action for a HER2-targeted antibody-drug conjugate.
Experimental Workflow
The diagram below outlines the general workflow for the conjugation and purification of an ADC using this compound.
Conclusion
The proper storage and handling of this compound are fundamental to its successful application in the development of antibody-drug conjugates. This guide provides essential information and standardized protocols to aid researchers in their work with this compound. Adherence to these guidelines will help ensure the integrity of the conjugate and the reproducibility of experimental results, ultimately contributing to the advancement of targeted cancer therapies.
References
Methodological & Application
Application Notes and Protocols for Dolaflexin®-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a representative protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using the Dolaflexin® platform, a technology utilized in the development of antibody-drug conjugates (ADCs) such as those involving XMT-1519.
Introduction to Dolaflexin® ADC Technology
The Dolaflexin® platform, developed by Mersana Therapeutics, is an advanced antibody-drug conjugate technology designed to overcome limitations of conventional ADCs.[1] Key features of this platform include a high drug-to-antibody ratio (DAR) and a controlled bystander effect. Unlike traditional ADCs that typically have a DAR of 3-4, Dolaflexin® ADCs can achieve a DAR of 10-15, enabling the delivery of a greater therapeutic payload to target cancer cells.[2][3][4][5] This is accomplished through the use of a biodegradable, hydrophilic polymer backbone.[5]
The payload utilized is a proprietary auristatin derivative, auristatin F-hydroxypropylamide (AF-HPA), a cell-permeable antimitotic agent.[3][4] Intratumorally, AF-HPA is slowly metabolized to the highly potent, but less permeable, auristatin F (AF).[3][6] This metabolic conversion helps to trap the cytotoxic agent within the target cells, leading to a controlled bystander killing of adjacent antigen-negative tumor cells while minimizing systemic toxicity.[1][3][6]
Mechanism of Action
The mechanism of action for a Dolaflexin®-based ADC follows a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of cancer cells.[7]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[7]
-
Lysosomal Trafficking and Payload Release: The complex is trafficked to the lysosome, where the linker is degraded, releasing the cytotoxic AF-HPA payload into the cytoplasm.[7]
-
Intracellular Payload Metabolism and Action: The released AF-HPA, a potent microtubule inhibitor, disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[3][7] AF-HPA can also be metabolized to the less permeable but highly potent auristatin F, further contributing to cytotoxicity.[3][6]
-
Bystander Effect: The cell-permeable nature of AF-HPA allows it to diffuse into neighboring cancer cells that may not express the target antigen, leading to their death and overcoming tumor heterogeneity.[1][3]
Preclinical Data Summary
Preclinical studies on various Dolaflexin®-based ADCs have demonstrated their potential for a favorable therapeutic index. The following tables summarize key quantitative data from studies on Trastuzumab-Dolaflexin and XMT-1536.
Table 1: Preclinical Efficacy of Trastuzumab-Dolaflexin in Mouse Xenograft Models [2]
| Model | Dose | Outcome |
| HER2 2+ expressing model | Single dose of 0.67 mg/kg | Efficacious |
| HER2 2+ expressing model | Single dose of 2 mg/kg | Prolonged tumor-free survival |
Table 2: Tolerability of Trastuzumab-Dolaflexin in Preclinical Models [2]
| Species | Dose | Key Findings |
| Mouse | 20 and 30 mg/kg | Well-tolerated based on body weight and mortality; Therapeutic Index (TI) >40 |
| Cynomolgus Monkey | Single doses of 0.67, 1.34, or 2.68 mg/kg | All animals survived; limited body weight loss; transient transaminase elevations and decreased platelet counts; no evidence of myelosuppression |
Table 3: Pharmacokinetic Parameters of Trastuzumab-Dolaflexin in Cynomolgus Monkeys [2]
| Parameter | Value |
| Pharmacokinetics | Linear in the dose range tested |
| Conjugated Drug Stability | Excellent |
| Free Payload Exposure | Minimal |
| Exposure-based TI | 3 |
Table 4: Characteristics of XMT-1536, a NaPi2b-Targeting Dolaflexin® ADC [3][4]
| Characteristic | Description |
| Target | SLC34A2/NaPi2b |
| Antibody | Unique humanized anti-NaPi2b antibody |
| Payload | Auristatin F-hydroxypropylamide (AF-HPA) |
| Drug-to-Antibody Ratio (DAR) | 10-15 molecules of AF-HPA per antibody |
Representative Dolaflexin® Conjugation Protocol
The following protocol is a representative example for the conjugation of a Dolaflexin®-based drug-linker to a monoclonal antibody, adapted from the published methodology for XMT-1536.[3]
Materials
-
Monoclonal antibody (e.g., anti-HER2, anti-NaPi2b) in a suitable buffer
-
Dolaflexin® drug-linker conjugate (e.g., XMT-1519 conjugate-1)
-
Reducing agent (e.g., TCEP)
-
Bioconjugation buffer (e.g., PBS, pH 6.5)
-
Quenching agent (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Protocol
-
Antibody Reduction:
-
Prepare the monoclonal antibody solution to a specific concentration in bioconjugation buffer.
-
Add the reducing agent (e.g., TCEP) to the antibody solution at a defined molar ratio to reduce interchain disulfide bonds.
-
Incubate the reaction mixture for a specified time (e.g., 90 minutes) at a controlled temperature to ensure partial reduction of the antibody.
-
-
Drug-Linker Preparation:
-
In a separate vessel, dilute the Dolaflexin® drug-linker conjugate to a target concentration (e.g., 10 mg/mL) with bioconjugation buffer.
-
Adjust the pH of the drug-linker solution to approximately 6.5 using a suitable buffer (e.g., 1 N NaHCO3).
-
-
Conjugation Reaction:
-
Slowly add the reduced antibody solution to the vigorously stirred Dolaflexin® drug-linker solution over a period of 15-20 minutes using a peristaltic pump.
-
Allow the reaction to proceed at room temperature with continuous stirring for an additional 45 minutes.
-
-
Quenching:
-
To quench any unreacted maleimide (B117702) groups on the drug-linker, add a solution of L-cysteine (e.g., 50 molar equivalent) to the reaction mixture.
-
Stir for a short period to ensure complete quenching.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable method such as size-exclusion chromatography (SEC).
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC-HPLC).
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC-HPLC).
-
Confirm the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR).[1]
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mersana.com [mersana.com]
- 3. scispace.com [scispace.com]
- 4. The Dolaflexin-based Antibody-Drug Conjugate XMT-1536 Targets the Solid Tumor Lineage Antigen SLC34A2/NaPi2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mersana.com [mersana.com]
- 6. Dolaflexin: A Novel Antibody-Drug Conjugate Platform Featuring High Drug Loading and a Controlled Bystander Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Antibody Conjugation Methods for XMT-1519 Conjugate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMT-1519 is a pioneering antibody-drug conjugate (ADC) developed by Mersana Therapeutics, targeting the HER2 receptor on tumor cells. It comprises the human IgG1κ antibody Calotatug and a drug-linker component designated as XMT-1519 conjugate-1. This ADC utilizes the innovative Dolaflexin® drug platform, which allows for a high drug-to-antibody ratio (DAR) through a flexible, hydrophilic polymer backbone. The cytotoxic payload is a novel auristatin derivative, Auristatin F-hydroxypropylamide (AF-HPA), which exhibits a controlled bystander effect, enhancing its therapeutic potential.[1][2][3][4]
These application notes provide detailed protocols for the conjugation of a representative drug-linker polymer, analogous to this compound, to the Calotatug antibody. The methods described are based on established procedures for Dolaflexin ADCs, focusing on a cysteine-based conjugation strategy.[5]
Core Components of XMT-1519
A thorough understanding of the individual components is crucial for successful conjugation and characterization.
| Component | Description | Key Characteristics |
| Antibody | Calotatug (XMT-1519) | Human monoclonal antibody of the IgG1κ isotype targeting the HER2 receptor.[4] |
| Drug-Linker Platform | Dolaflexin® | A hydrophilic, biodegradable polymer (Fleximer®) that carries multiple drug molecules. Enables a high drug-to-antibody ratio (DAR ≈ 10-15).[3][5] |
| Payload | Auristatin F-hydroxypropylamide (AF-HPA) | A novel, cell-permeable auristatin derivative. It undergoes metabolic conversion to the highly potent but less permeable Auristatin F, leading to a controlled bystander effect.[2][3] |
| Conjugation Chemistry | Cysteine-based | Involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation with a maleimide-functionalized Dolaflexin®-drug construct.[1][6] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for XMT-1519, from HER2 receptor binding to the induction of apoptosis and the bystander effect.
Experimental Protocols
The following protocols are adapted from established methods for the creation of Dolaflexin-based ADCs and should be optimized for specific laboratory conditions and reagents.
Protocol 1: Reduction of Calotatug Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of the Calotatug antibody to generate free thiol groups for conjugation.
Materials:
-
Calotatug (anti-HER2 IgG1κ) antibody
-
Bioconjugation Buffer: 50 mM triethylammonium (B8662869) acetate, 1 mM EDTA, pH 7.0
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (1.8 mg/mL in bioconjugation buffer, freshly prepared)
-
Purification columns (e.g., desalting columns)
Procedure:
-
Dilute the Calotatug antibody to a final concentration of 10 mg/mL with bioconjugation buffer.
-
Add 2.75 molar equivalents of the TCEP solution dropwise to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 90 minutes at room temperature with gentle agitation.
-
Purify the reduced antibody using a desalting column equilibrated with bioconjugation buffer to remove excess TCEP.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Protocol 2: Conjugation of Reduced Calotatug with this compound (Maleimide-Activated)
This protocol details the conjugation of the reduced antibody with a maleimide-activated Dolaflexin-drug polymer.
Materials:
-
Reduced Calotatug antibody (from Protocol 1)
-
This compound (maleimide-activated Dolaflexin-AF-HPA)
-
Bioconjugation Buffer (as above)
-
1 N Sodium Bicarbonate (NaHCO₃)
-
Quenching solution (e.g., N-acetyl cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
In a separate vessel, dilute the maleimide-activated this compound to 10 mg/mL in bioconjugation buffer.
-
Adjust the pH of the drug-linker solution to 7.0 with 1 N NaHCO₃.
-
Add 7 molar equivalents of the pH-adjusted this compound solution to the reduced Calotatug antibody.
-
Allow the conjugation reaction to proceed for a specified time (e.g., 2 hours) at room temperature with gentle mixing.
-
Quench the reaction by adding a molar excess of a quenching agent like N-acetyl cysteine to react with any unreacted maleimide (B117702) groups.
-
Purify the resulting ADC (XMT-1519) from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC).
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
| Parameter | Method(s) | Purpose | Representative Results |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectrophotometry after hydrolysis, Reversed-Phase HPLC (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[7][8][9][][11][12] | To determine the average number of drug molecules conjugated to each antibody. | For Dolaflexin platform: DAR ≈ 10-15[3][5] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC), Capillary Electrophoresis (CE-SDS) | To assess the percentage of monomeric ADC and the level of aggregation. | High percentage of monomer, low aggregation. |
| Identity and Structural Integrity | MALDI-TOF Mass Spectrometry, Peptide Mapping, Western Blot | To confirm the molecular weight of the ADC, identify conjugation sites, and verify the covalent linking of heavy and light chains.[7] | Correct molecular weight corresponding to the calculated DAR; conjugation at cysteine residues. |
| Higher-Order Structure | Circular Dichroism (CD), Differential Scanning Calorimetry (DSC) | To ensure the conjugation process has not significantly altered the secondary and tertiary structure and thermal stability of the antibody.[7] | Antibody-like structure and comparable thermal stability to the naked antibody. |
| In Vitro Potency | Cell-based cytotoxicity assays (e.g., on HER2-expressing cell lines) | To determine the biological activity of the ADC. | Potent cell-killing activity on HER2-positive cancer cells. |
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
This method relies on the release of the AF-HPA payload through hydrolysis and its subsequent quantification.
Materials:
-
Purified XMT-1519 ADC
-
Hydrolysis Buffer: 0.5 M sodium phosphate, pH 10.5
-
AF-HPA reference standard
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the purified ADC at 1 mg/mL in water.
-
Dilute the ADC stock solution 50-fold with the hydrolysis buffer.
-
Incubate the solution at 60°C for 2 hours to ensure complete hydrolysis and release of AF-HPA.
-
Prepare a calibration curve using the AF-HPA reference standard, subjecting it to the same hydrolysis conditions.
-
Measure the absorbance of the hydrolyzed ADC sample and the standards at the wavelength of maximum absorbance for AF-HPA.
-
Calculate the concentration of AF-HPA in the ADC sample using the calibration curve.
-
Determine the DAR by relating the molar concentration of the released drug to the initial molar concentration of the antibody.
Disclaimer: These protocols are intended for research and development purposes only and are based on publicly available information regarding the Dolaflexin platform. They should be adapted and optimized for specific laboratory settings and materials. All work should be conducted in accordance with institutional safety guidelines.
References
- 1. mersana.com [mersana.com]
- 2. Dolaflexin: A Novel Antibody-Drug Conjugate Platform Featuring High Drug Loading and a Controlled Bystander Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mersana.com [mersana.com]
- 7. scribd.com [scribd.com]
- 8. hpst.cz [hpst.cz]
- 9. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. agilent.com [agilent.com]
Application Notes and Protocols: Bioconjugation Techniques with XMT-1519 Conjugate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of XMT-1519 conjugate-1 to the HER2-targeting monoclonal antibody, XMT-1519 (also known as Calotatug), utilizing the Dolaflexin® platform. This technology facilitates the development of antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR), leading to enhanced potency. The cytotoxic payload, auristatin F-hydroxypropylamide (AF-HPA), is a novel auristatin derivative designed for a controlled bystander effect, enabling the killing of neighboring antigen-negative tumor cells.[1][2][3]
This document outlines the bioconjugation process, characterization of the resulting ADC, and protocols for in vitro and in vivo efficacy and safety evaluation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C101H149N23O42 | [4] |
| Molecular Weight | 2357.39 g/mol | [4] |
| Storage | -80°C | [1][5] |
| Solubility | 100 mg/mL in DMSO (requires sonication) | [4] |
Table 2: Expected Characteristics of XMT-1519 ADC
| Parameter | Expected Value | Platform Reference |
| Drug-to-Antibody Ratio (DAR) | ~10-15 | [1][6][7] |
| Conjugation Chemistry | Cysteine-based linkage to a biodegradable polymer | [3] |
| Payload | Auristatin F-hydroxypropylamide (AF-HPA) | [3] |
Signaling Pathway
The XMT-1519 antibody targets the Human Epidermal Growth Factor Receptor 2 (HER2). Upon binding to HER2-expressing cancer cells, the ADC is internalized. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, AF-HPA. This payload disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The cell-permeable nature of AF-HPA allows it to diffuse into adjacent tumor cells, causing a "bystander effect."[2][3]
Caption: Mechanism of action of XMT-1519 ADC targeting the HER2 pathway.
Experimental Protocols
Bioconjugation of this compound to XMT-1519 Antibody
This protocol is adapted from a similar Dolaflexin-based ADC (XMT-1536) and should be optimized for XMT-1519.[8]
Materials:
-
XMT-1519 monoclonal antibody in a suitable buffer (e.g., sodium acetate, pH 5.5)
-
This compound
-
Bioconjugation buffer (e.g., 50 mmol/L triethyl ammonium (B1175870) acetate, 1 mmol/L EDTA, pH 7.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 5 mg/mL)
-
L-cysteine solution
-
Purification system (e.g., Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC))
Workflow Diagram:
Caption: Workflow for the bioconjugation of this compound.
Procedure:
-
Antibody Preparation:
-
Dilute the XMT-1519 antibody to a concentration of approximately 5 mg/mL using the bioconjugation buffer.
-
-
Antibody Reduction:
-
Add TCEP solution dropwise to the antibody solution to achieve a final molar equivalent of ~2.5 equivalents.
-
Stir the mixture at 37°C for approximately 90 minutes to reduce the interchain disulfide bonds.
-
-
Conjugate-1 Preparation:
-
In a separate container, dissolve the this compound in the bioconjugation buffer to a concentration of about 10 mg/mL.
-
Adjust the pH of the conjugate solution to ~6.5-7.0 with 1 N NaHCO3.
-
-
Conjugation Reaction:
-
Add the reduced antibody solution to the vigorously stirred this compound solution. The addition should be done slowly, for instance, using a peristaltic pump over 15-20 minutes.
-
Continue stirring the reaction mixture at room temperature for an additional 45 minutes.
-
-
Quenching:
-
To quench any unreacted maleimide (B117702) groups on the conjugate, add a solution of L-cysteine (e.g., 50 molar equivalents) to the reaction mixture.
-
Stir for an additional 30 minutes.
-
-
Purification:
-
Purify the resulting ADC using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker, quenching agent, and any aggregates.
-
Characterization of the XMT-1519 ADC
a. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker molecules.
-
Method:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Employ a gradient elution with a decreasing salt concentration (e.g., from high to low ammonium sulfate) in a phosphate (B84403) buffer.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different DAR species.
-
b. Purity and Aggregation Analysis by SEC-HPLC:
-
Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.
-
Method:
-
Use an SEC column (e.g., TSKgel G3000SWxl).
-
Use an isocratic elution with a phosphate-buffered saline (PBS) mobile phase.
-
Monitor the elution profile at 280 nm.
-
Determine the percentage of monomer, aggregates, and fragments.
-
c. Free Drug Analysis by RP-HPLC:
-
Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates the hydrophobic free drug from the polar antibody.
-
Method:
-
Precipitate the protein from the ADC sample using acetonitrile (B52724).
-
Analyze the supernatant using a C18 column with a gradient of acetonitrile and water containing trifluoroacetic acid (TFA).
-
Quantify the free drug by comparing the peak area to a standard curve.
-
In Vitro Efficacy Assays
a. Cytotoxicity Assay:
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the XMT-1519 ADC.
-
Cell Lines:
-
HER2-positive cells (e.g., SK-BR-3, NCI-N87)
-
HER2-negative cells (e.g., MCF-7, MDA-MB-231)
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the XMT-1519 ADC, unconjugated XMT-1519 antibody, and a non-targeting control ADC for 72-120 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 values.
-
b. Bystander Effect Assay:
-
Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.
-
Procedure:
-
Co-culture HER2-positive cells with HER2-negative cells that express a fluorescent protein (e.g., GFP-MCF-7).
-
Treat the co-culture with the XMT-1519 ADC.
-
After the incubation period, measure the viability of the fluorescently labeled HER2-negative cells using flow cytometry or fluorescence microscopy.
-
In Vivo Efficacy and Tolerability Studies
a. Xenograft Tumor Model:
-
Objective: To assess the anti-tumor activity of the XMT-1519 ADC in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant HER2-positive tumor cells (e.g., NCI-N87) into the flanks of the mice.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the XMT-1519 ADC, vehicle control, and other control antibodies (e.g., unconjugated XMT-1519) intravenously.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise and weigh the tumors.
-
b. Tolerability Assessment:
-
Objective: To evaluate the safety profile of the XMT-1519 ADC.
-
Procedure:
-
Administer escalating doses of the ADC to healthy rodents or non-human primates.
-
Monitor for clinical signs of toxicity, changes in body weight, and food consumption.
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Perform a full necropsy and histopathological examination of tissues at the end of the study.
-
Conclusion
The bioconjugation of this compound to the XMT-1519 antibody using the Dolaflexin platform offers a promising approach for the development of a highly potent HER2-targeting ADC. The protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of targeted cancer therapy. Rigorous characterization and evaluation of the resulting ADC are crucial for its successful preclinical and clinical development.
References
- 1. mersana.com [mersana.com]
- 2. adcreview.com [adcreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mersana Therapeutics Reports Updated Interim Data from the Ovarian Cancer Cohort of the XMT-1536 Phase 1 Expansion Study - Mersana Therapeutics [ir.mersana.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols: Stability Assessment of XMT-1519 Conjugate-1 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The stability of the ADC molecule is a critical quality attribute that directly impacts its safety and efficacy. This document provides a comprehensive guide to the stability assessment of ADCs synthesized using the XMT-1519 conjugate-1 linker system.
The this compound is a drug-linker conjugate designed for attachment to a monoclonal antibody, such as the HER2-targeting antibody Calotatug, to form a potent ADC.[1][2][3] Ensuring the stability of the resulting ADC is paramount throughout the drug development process, from manufacturing and storage to administration. This involves monitoring for aggregation, fragmentation, drug deconjugation, and other potential degradation pathways.[4][5]
This application note outlines key experimental protocols and data presentation formats for a thorough stability assessment of an this compound ADC.
Stability-Indicating Methods
A panel of orthogonal analytical techniques is essential for a comprehensive stability assessment of ADCs.[5] The covalent attachment of a cytotoxic drug, which is often hydrophobic, can influence the stability and solubility of the antibody.[6]
Key analytical methods for monitoring ADC stability include:
-
Size Exclusion Chromatography (SEC-HPLC): To monitor the formation of high molecular weight species (aggregates) and low molecular weight species (fragments).[4][5]
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution and detect changes in the hydrophobicity profile of the ADC.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For assessing the stability of the small molecule drug (payload) after release from the ADC.[5]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under reducing and non-reducing conditions to assess fragmentation and aggregation.[5]
-
Dynamic Light Scattering (DLS): To measure the size distribution of the ADC in solution and detect early signs of aggregation.[5]
-
Mass Spectrometry (MS): To identify and characterize degradation products, including modifications to the antibody and linker-drug.[7]
Data Presentation: Stability Summary
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and trend analysis. The following tables provide templates for summarizing stability data for an this compound ADC under various conditions.
Table 1: Real-Time Stability of this compound ADC at Recommended Storage Condition (-80°C)
| Time Point (Months) | Appearance | Purity by SEC-HPLC (%) | Average DAR by HIC | Free Drug (%) |
| 0 | Clear, colorless liquid | 99.5 | 3.8 | < 0.1 |
| 3 | Clear, colorless liquid | 99.4 | 3.8 | < 0.1 |
| 6 | Clear, colorless liquid | 99.3 | 3.7 | 0.1 |
Note: The provided data is illustrative.
Table 2: Accelerated Stability of this compound ADC at 5°C ± 3°C
| Time Point (Weeks) | Appearance | Purity by SEC-HPLC (%) | Average DAR by HIC | Free Drug (%) |
| 0 | Clear, colorless liquid | 99.5 | 3.8 | < 0.1 |
| 1 | Clear, colorless liquid | 99.0 | 3.7 | 0.2 |
| 2 | Clear, colorless liquid | 98.5 | 3.6 | 0.4 |
| 4 | Clear, colorless liquid | 97.8 | 3.5 | 0.7 |
Note: The provided data is illustrative.
Table 3: Forced Degradation Studies of this compound ADC
| Stress Condition | Purity by SEC-HPLC (%) | Average DAR by HIC | Major Degradation Products |
| Control (4°C) | 99.5 | 3.8 | None observed |
| High pH (pH 9.0, 24h) | 95.2 | 3.2 | Aggregates, deconjugated drug |
| Low pH (pH 4.0, 24h) | 92.1 | 3.7 | Aggregates, fragments |
| Oxidation (0.03% H₂O₂, 24h) | 98.0 | 3.8 | Oxidized variants |
| Light Exposure (ICH Q1B, 24h) | 99.1 | 3.8 | Minor photo-degradation products |
| Thermal Stress (40°C, 1 week) | 85.7 | 3.0 | Aggregates, fragments, deconjugated drug |
Note: The provided data is illustrative.
Experimental Protocols
Protocol 1: Determination of ADC Aggregation and Fragmentation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC sample.
Materials:
-
This compound ADC sample
-
SEC-HPLC system with UV detector
-
Size exclusion column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
0.22 µm syringe filters
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Prepare the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject 20 µL of the filtered sample onto the column.
-
Run the analysis for 30 minutes, monitoring the absorbance at 280 nm.
-
Integrate the peaks corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of each species relative to the total peak area.
Caption: Workflow for SEC-HPLC analysis of ADC stability.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in the ADC sample.
Materials:
-
This compound ADC sample
-
HIC system with UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
0.22 µm syringe filters
Procedure:
-
Prepare and degas both mobile phases.
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Prepare the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject 20 µL of the filtered sample onto the column.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Identify peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4).
-
Calculate the average DAR by summing the product of the percentage of each peak area and its corresponding DAR value.
Caption: Workflow for HIC analysis of ADC DAR.
Degradation Pathways
Understanding the potential degradation pathways of an ADC is crucial for developing a stable formulation. For monoclonal antibodies, common degradation routes include aggregation, fragmentation, deamidation, and oxidation.[4] The presence of the drug-linker moiety in an ADC introduces additional potential liabilities, such as deconjugation of the drug.
Caption: Potential degradation pathways for an ADC.
Conclusion
A robust stability assessment program is essential for the successful development of this compound ADCs. The use of a suite of orthogonal analytical methods, as outlined in these application notes, will provide a comprehensive understanding of the ADC's stability profile. This knowledge is critical for ensuring product quality, defining appropriate storage conditions and shelf-life, and ultimately, for delivering a safe and effective therapeutic to patients. It is important to note that the stability of an ADC is influenced by the specific antibody, the conjugation process, and the formulation, requiring a case-by-case evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of XMT-1519 Conjugate-1 ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the characterization of Antibody-Drug Conjugates (ADCs) utilizing the XMT-1519 antibody, also known as Calotatug. The primary focus is on the characterization of XMT-1522, an ADC that comprises the XMT-1519 antibody conjugated to an auristatin-based payload, AF-HPA, via Mersana Therapeutics' proprietary Dolaflexin platform. This platform employs a biodegradable, hydrophilic polymer to achieve a high drug-to-antibody ratio (DAR) of approximately 12-15.[1][2] The information presented here is intended to guide researchers in the preclinical evaluation of similar ADCs.
The XMT-1519 antibody is a human IgG1 monoclonal antibody that targets a unique epitope on the human epidermal growth factor receptor 2 (HER2).[3][4] This distinct binding site allows for potential combination therapies with other HER2-targeting agents like trastuzumab and pertuzumab.[5] The cytotoxic payload, auristatin F-hydroxypropylamide (AF-HPA), is a potent microtubule inhibitor. Upon internalization of the ADC by HER2-expressing tumor cells, the payload is released, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
Data Presentation
In Vitro Cytotoxicity Data
The in vitro potency of an ADC constructed with the XMT-1519 antibody (XMT-1522) has been evaluated across a panel of HER2-positive breast and gastric cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a cell viability assay.
| Cell Line | Cancer Type | HER2 Expression | IC50 of XMT-1522 (µg/mL) | IC50 of T-DM1 (µg/mL) |
| N-87 | Gastric | High | 0.010 | >0.1 |
| OE-19 | Gastric | High | 0.008 | 0.02 |
| JIMT-1 | Breast | Moderate | Not specified, but 13-fold greater growth inhibition than T-DM1 | Not specified |
| RN-87 (T-DM1 Resistant) | Gastric | High | 0.011 | Not achieved |
| ROE-19 (T-DM1 Resistant) | Gastric | High | 0.011 | Not achieved |
| SNU-216 (T-DM1 Resistant) | Gastric | High | Not specified | Not achieved |
Data compiled from a study comparing XMT-1522 and T-DM1.[6]
In Vivo Efficacy Data
The anti-tumor activity of an ADC constructed with the XMT-1519 antibody (XMT-1522) has been demonstrated in various xenograft models.
| Xenograft Model | Cancer Type | Treatment and Dose | Outcome |
| RN-87 | Gastric | XMT-1522 (1 mg/kg or 3 mg/kg) | All tumors responded, and all but one disappeared.[6] |
| JIMT-1 | Breast | XMT-1522 (1 mg/kg or 3 mg/kg) | All tumors responded, and all but one disappeared.[6] |
| NCI-N87 | Gastric | XMT-1522 (1 mg/kg, single dose) | Complete tumor regressions.[7] |
| JIMT-1 | Breast | XMT-1522 (1 mg/kg, single dose) | Complete tumor regressions.[7] |
| SNU5 | Gastric | XMT-1522 (0.67 mg/kg, single dose) | Complete tumor regressions.[7] |
| Patient-Derived Xenograft (HER2 low-expressing) | Breast | XMT-1522 (1 mg/kg or 3 mg/kg) | Complete tumor regression in 3 out of 5 models.[5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for an ADC constructed with the XMT-1519 antibody.
References
Application Notes and Protocols: Experimental Use of XMT-1522 in HER2+ Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMT-1522 is a next-generation antibody-drug conjugate (ADC) targeting Human Epidermal Growth Factor Receptor 2 (HER2). It comprises a novel human anti-HER2 IgG1 monoclonal antibody, HT-19 (also referred to as XMT-1519), conjugated to a potent auristatin-derived payload, Auristatin F-hydroxypropylamide (AF-HPA). A key feature of XMT-1522 is its high drug-to-antibody ratio (DAR) of approximately 12-15, achieved through a biodegradable, hydrophilic polymer backbone.[1][2] This design allows for potent and targeted delivery of the cytotoxic payload to HER2-expressing tumor cells. Preclinical studies have demonstrated the efficacy of XMT-1522 in both HER2-positive and HER2-low expressing cancer models, including those resistant to existing HER2-targeted therapies like trastuzumab emtansine (T-DM1).[2][3]
Mechanism of Action
The therapeutic action of XMT-1522 is initiated by the binding of its antibody component (HT-19) to a unique epitope on the extracellular domain of the HER2 receptor on cancer cells. This binding event triggers the internalization of the ADC into the cell through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the AF-HPA payload. The released auristatin payload then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2] A notable characteristic of the AF-HPA payload is its ability to induce a "bystander effect," where the cytotoxic agent can diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression level.
Data Presentation
In Vitro Efficacy
XMT-1522 has demonstrated potent in vitro activity against a panel of HER2-positive breast and gastric cancer cell lines, including those with acquired resistance to T-DM1.
| Cell Line | Cancer Type | T-DM1 Sensitivity | XMT-1522 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Fold Change (T-DM1 IC50 / XMT-1522 IC50) | Reference |
| N-87 | Gastric | Sensitive | Data not specified | Data not specified | 3.6 | [2] |
| OE-19 | Gastric | Sensitive | Data not specified | Data not specified | 2.5 | [2] |
| JIMT-1 | Breast | Sensitive | Data not specified | Data not specified | 13 | [2] |
| RN-87 | Gastric | Resistant | IC50 achieved | IC50 not achieved | - | [2] |
| ROE-19 | Gastric | Resistant | IC50 achieved | IC50 not achieved | - | [2] |
| SNU-216 | Gastric | Resistant | IC50 achieved | IC50 not achieved | - | [2] |
Note: Specific IC50 values were not always provided in the source material, but relative potency was described.
In Vivo Efficacy
In vivo studies using xenograft models have corroborated the potent anti-tumor activity of XMT-1522.
| Xenograft Model | Cancer Type | HER2 Expression | Treatment | Dose | Outcome | Reference |
| N-87 | Gastric | High (800,000 receptors/cell) | XMT-1522 | 1 mg/kg (single dose) | Complete tumor regression | [1] |
| N-87 | Gastric | High (800,000 receptors/cell) | T-DM1 | 10 mg/kg | Comparable activity to 1 mg/kg XMT-1522 | [1] |
| JIMT-1 | Breast | Low (79,000 receptors/cell) | XMT-1522 | 1 mg/kg (single dose) | Complete tumor regression | [1] |
| JIMT-1 | Breast | Low (79,000 receptors/cell) | T-DM1 | ≥10 mg/kg | Inactive | [1] |
| SNU-5 | Gastric | Low (22,000 receptors/cell) | XMT-1522 | 0.67 mg/kg (single dose) | Complete tumor regression | [1] |
| RN-87 | Gastric | T-DM1 Resistant | XMT-1522 | 1 mg/kg or 3 mg/kg | All tumors responded, and all but one disappeared | [2] |
| RN-87 | Gastric | T-DM1 Resistant | T-DM1 | Not specified | Tumors progressed | [2] |
| HER2-positive PDX | Breast | Positive | XMT-1522 | 1 mg/kg or 3 mg/kg | Durable complete tumor regression | [4] |
| HER2 low-expressing PDX | Breast | Low | XMT-1522 | 1 mg/kg or 3 mg/kg | Complete regression in 3 of 5 models, stasis in 2 of 5 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical evaluation of XMT-1522.
Protocol 1: In Vitro Cell Viability Assay (AlamarBlue Method)
This protocol is for assessing the effect of XMT-1522 on the viability of HER2-expressing cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., N-87, JIMT-1)
-
Complete cell culture medium (specific to cell line)
-
96-well flat-bottom tissue culture plates
-
XMT-1522 and T-DM1 (as a comparator)
-
AlamarBlue™ Cell Viability Reagent
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of XMT-1522 and T-DM1 in complete culture medium. A suggested concentration range is 0.0001 to 10 µg/mL.[2]
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without the drug as an untreated control.
-
Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.[2]
-
-
AlamarBlue Assay:
-
Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (10 µL for a 100 µL culture).
-
Incubate the plates for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized for different cell lines.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Subtract the background reading from all wells.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Caspase-Glo 3/7 Method)
This protocol measures the induction of apoptosis by XMT-1522 through the quantification of caspase-3 and -7 activity.
Materials:
-
HER2-positive cancer cell lines
-
White-walled 96-well plates
-
XMT-1522 and T-DM1
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with serial dilutions of XMT-1522 or T-DM1 as described in Protocol 1.
-
Incubate for a predetermined time to induce apoptosis (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Plot the luminescence signal against the drug concentration to determine the dose-dependent induction of apoptosis.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the establishment of HER2-positive tumor xenografts in mice to evaluate the in vivo efficacy of XMT-1522.
Materials:
-
HER2-positive cancer cell lines (e.g., JIMT-1, N-87)
-
Immunocompromised mice (e.g., SCID or athymic nude mice)
-
Matrigel (optional)
-
XMT-1522, T-DM1, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, XMT-1522 at different doses, T-DM1).
-
Administer the treatments as specified (e.g., intravenously). Dosing schedules can vary, for example, a single dose or weekly doses.
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate tumor growth inhibition (TGI) and assess for tumor regression.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Visualizations
References
Application Notes and Protocols for the Synthesis of Calotatug-XMT-1519 ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calotatug-XMT-1519 is an antibody-drug conjugate (ADC) that represents a promising therapeutic strategy for cancers overexpressing the HER2 receptor. This document provides a detailed protocol for the synthesis, purification, and characterization of Calotatug-XMT-1519 ADC, based on publicly available information. The synthesis involves the site-specific conjugation of the drug-linker, XMT-1519 conjugate-1, to the Calotatug monoclonal antibody.
Components
Calotatug Antibody
Calotatug is a monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2). For the purpose of this protocol, it is assumed that the Calotatug antibody is produced using standard recombinant DNA technology in a suitable mammalian cell line and purified to a high degree.
XMT-1519 Drug-Linker Conjugate
This compound is a drug-linker entity comprising a potent auristatin payload attached to a maleimide-containing linker.[1] This maleimide (B117702) group enables covalent attachment to free thiol groups on the antibody.
Table 1: Properties of this compound [1]
| Property | Value |
| Molecular Formula | C101H149N23O42 |
| Molecular Weight | 2357.39 g/mol |
| Storage | Store at -80°C for up to 6 months |
| Solubility | Soluble in DMSO |
Synthesis Protocol
The synthesis of Calotatug-XMT-1519 ADC is achieved through a multi-step process involving the reduction of the antibody's interchain disulfide bonds, followed by conjugation with the maleimide-activated drug-linker, and subsequent purification of the resulting ADC. The general methodology is adapted from protocols for similar antibody-drug conjugates.
Step 1: Antibody Reduction
This step partially reduces the interchain disulfide bonds of the Calotatug antibody to generate free thiol groups for conjugation.
Materials:
-
Calotatug Antibody
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Reaction Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.0
Procedure:
-
Prepare a solution of the Calotatug antibody at a concentration of 5 mg/mL in the reaction buffer.
-
Add 4-8 molar equivalents of TCEP-HCl to the antibody solution.
-
Incubate the reaction mixture for 90 minutes at 37°C to facilitate the reduction of disulfide bonds.
Step 2: Drug-Linker Conjugation
The maleimide group of the this compound reacts with the newly generated free thiol groups on the reduced Calotatug antibody to form a stable thioether bond.
Materials:
-
Reduced Calotatug Antibody from Step 1
-
This compound
-
N,N-dimethylacetamide (DMA)
Procedure:
-
Immediately prior to use, dissolve the this compound in a minimal amount of DMA.
-
Add the dissolved this compound to the reduced antibody solution. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR).
-
Allow the conjugation reaction to proceed for a specified time at a controlled temperature. These parameters may need to be optimized to achieve the desired DAR.
Step 3: Purification
The crude ADC mixture is purified to remove unconjugated drug-linker, antibody fragments, and aggregates, and to isolate the ADC with the desired DAR. Hydrophobic Interaction Chromatography (HIC) is a common method for this purpose.
Materials:
-
Crude Calotatug-XMT-1519 ADC from Step 2
-
HIC Column (e.g., Phenyl Sepharose)
-
Buffer A: 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0
-
Buffer B: 50 mM Sodium Phosphate, 20% Isopropyl Alcohol (v/v), pH 7.0
Procedure:
-
Equilibrate the HIC column with Buffer A.
-
Load the crude ADC mixture onto the column.
-
Elute the ADC using a linear gradient of Buffer B. The different DAR species will elute at different concentrations of Buffer B.
-
Collect fractions and analyze for purity and DAR.
-
Pool the fractions containing the desired Calotatug-XMT-1519 ADC.
-
Perform buffer exchange into a suitable formulation buffer (e.g., phosphate-buffered saline, pH 7.4).
Characterization
The purified Calotatug-XMT-1519 ADC should be thoroughly characterized to ensure its quality and consistency.
Table 2: Characterization Parameters for Calotatug-XMT-1519 ADC
| Parameter | Method | Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | To be determined based on desired efficacy and safety |
| Purity | Size Exclusion Chromatography (SEC) | >95% monomer |
| Identity | Mass Spectrometry (MS) | Confirms the mass of the ADC |
| Binding Affinity | Surface Plasmon Resonance (SPR) or ELISA | Comparable to the unconjugated Calotatug antibody |
| In vitro Cytotoxicity | Cell-based assays on HER2-expressing cells | Demonstrates potent and specific cell-killing activity |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Synthesis, Purification, and Characterization Workflow for Calotatug-XMT-1519 ADC.
Caption: Proposed Mechanism of Action for Calotatug-XMT-1519 ADC.
References
Application Notes and Protocols for the Analytical Purity of XMT-1519 Conjugate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMT-1519 is an antibody-drug conjugate (ADC) that holds promise in targeted cancer therapy. It comprises a monoclonal antibody targeting the HER2 receptor, covalently linked to a cytotoxic payload via a specific linker, referred to as XMT-1519 conjugate-1.[1][2][3] The purity of the final ADC product is a critical quality attribute (CQA) that directly impacts its safety and efficacy.[4][5][6] This document provides detailed application notes and protocols for the analytical methods used to assess the purity of the XMT-1519 ADC, focusing on key product-related impurities such as aggregates, fragments, and free drug components.[7]
The complexity of ADCs, with their multiple components (antibody, linker, and cytotoxic drug), necessitates the use of orthogonal analytical techniques to build a comprehensive impurity profile.[5][7] This includes methods to characterize size variants (aggregation and fragmentation) and the quantity of unconjugated drug-linker.
Overall Analytical Workflow
The purity of the this compound is assessed through a series of orthogonal analytical methods. The general workflow involves initial characterization by size exclusion chromatography to determine the content of high and low molecular weight species. This is complemented by capillary electrophoresis for a more detailed analysis of fragments. Finally, reversed-phase high-performance liquid chromatography is employed to quantify the amount of free drug-linker impurity.
Caption: Workflow for the analytical purity assessment of this compound.
I. Analysis of High Molecular Weight Species (Aggregates) by Size Exclusion Chromatography (SEC-HPLC)
Application Note:
Size exclusion chromatography (SEC) is a primary method for the separation and quantification of protein aggregates.[4] For ADCs like XMT-1519, the conjugation process can sometimes induce aggregation, which may affect the product's efficacy and immunogenicity.[4] This protocol describes the use of SEC-HPLC to determine the percentage of monomer, aggregates, and fragments in a sample of this compound.
Experimental Protocol:
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Size exclusion column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Sample: this compound
-
Reference Standard: Well-characterized batch of this compound
-
-
Sample Preparation:
-
Equilibrate the XMT-1519 sample to room temperature.
-
Dilute the sample with the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Run Time: 30 minutes
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The main peak corresponds to the monomeric form of the ADC.
-
Peaks eluting earlier than the main peak are identified as high molecular weight species (aggregates).
-
Peaks eluting later than the main peak are considered low molecular weight species (fragments).
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
-
Data Presentation:
| Sample Lot | % Monomer | % Aggregates | % Fragments |
| Lot A | 98.5 | 1.2 | 0.3 |
| Lot B | 97.9 | 1.8 | 0.3 |
| Lot C | 99.1 | 0.8 | 0.1 |
II. Analysis of Low Molecular Weight Species (Fragments) by Capillary Electrophoresis (CE-SDS)
Application Note:
Capillary electrophoresis with sodium dodecyl sulfate (B86663) (CE-SDS) is a high-resolution technique used to assess the fragmentation of monoclonal antibodies and ADCs under denaturing conditions.[4] This method provides a more detailed profile of low molecular weight impurities compared to SEC. This protocol is designed to analyze the purity of this compound by separating its components based on their molecular weight.
Experimental Protocol:
-
Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (50 µm i.d., 30 cm effective length)
-
SDS-Gel Buffer
-
Sample Buffer (containing 10% SDS and iodoacetamide (B48618) for alkylation)
-
Internal Standard (e.g., 10 kDa protein standard)
-
Sample: this compound
-
-
Sample Preparation (Reduced and Non-Reduced):
-
Non-Reduced: Mix 10 µL of XMT-1519 (1 mg/mL) with 10 µL of sample buffer. Heat at 70°C for 10 minutes.
-
Reduced: To the above mixture, add 2 µL of 2-mercaptoethanol. Heat at 70°C for 10 minutes.
-
-
Electrophoresis Conditions:
-
Injection: Electrokinetic injection at 10 kV for 10 seconds.
-
Separation Voltage: 15 kV
-
Capillary Temperature: 25°C
-
Detection Wavelength: 220 nm
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact antibody, light chain, heavy chain, and various fragments.
-
Calculate the corrected peak area for each component.
-
Determine the percentage purity by dividing the area of the main peak (intact ADC or its subunits) by the total area of all peaks.
-
Data Presentation:
| Sample Lot | Analysis Type | % Main Peak | % Fragments |
| Lot A | Non-Reduced | 98.2 | 1.8 |
| Lot A | Reduced | 99.0 (HC+LC) | 1.0 |
| Lot B | Non-Reduced | 97.5 | 2.5 |
| Lot B | Reduced | 98.5 (HC+LC) | 1.5 |
III. Quantification of Free Drug-Linker Impurities by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note:
During the conjugation process, some amount of the drug-linker may not covalently attach to the antibody, resulting in free drug-linker impurities.[7] It is crucial to quantify these species as they can contribute to off-target toxicity. Reversed-phase HPLC (RP-HPLC) is a suitable method for separating and quantifying these small molecule impurities from the large ADC molecule.
Experimental Protocol:
-
Instrumentation and Materials:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: this compound
-
Standard: this compound linker-payload
-
-
Sample Preparation:
-
Precipitate the protein from the ADC sample by adding 3 volumes of cold acetone (B3395972).
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant containing the free drug-linker.
-
Evaporate the acetone and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Gradient: 5% to 95% B over 20 minutes
-
Detection: UV at a wavelength specific to the payload or by MS.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the this compound linker-payload.
-
Identify and quantify the free drug-linker peak in the sample chromatogram by comparing its retention time and/or mass with the standard.
-
Calculate the concentration of the free drug-linker in the original ADC sample.
-
Data Presentation:
| Sample Lot | Free Drug-Linker (%) |
| Lot A | 0.5 |
| Lot B | 0.8 |
| Lot C | 0.3 |
Mechanism of Action: HER2-Targeted ADC
XMT-1519 targets the HER2 receptor, which is overexpressed on the surface of certain cancer cells. Upon binding to the HER2 receptor, the ADC is internalized by the cell. Inside the cell, the cytotoxic payload is released from the antibody, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. veranova.com [veranova.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for XMT-1519 Conjugate-1 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMT-1519 conjugate-1 is a key component in the formation of an antibody-drug conjugate (ADC) targeting the HER2 (human epidermal growth factor receptor 2) protein. When conjugated with a HER2-specific monoclonal antibody, such as Calotatug, it forms a potent therapeutic agent designed to selectively deliver a cytotoxic payload to HER2-expressing tumor cells. This document provides detailed application notes and protocols for the utilization of this compound-based ADCs in preclinical xenograft models, a critical step in the evaluation of their therapeutic efficacy and safety profile.
The cytotoxic component of the this compound is an auristatin derivative. Auristatins are highly potent antimitotic agents that disrupt the microtubule network within cancer cells, leading to cell cycle arrest and subsequent apoptosis.[1][2] The linker technology employed, analogous to the Dolaflexin platform, allows for a high drug-to-antibody ratio (DAR) and is designed to be stable in circulation, releasing the cytotoxic payload primarily within the target tumor cells.[3][4] This targeted delivery minimizes systemic exposure to the potent cytotoxic agent, thereby aiming to improve the therapeutic index.
A key feature of the linker-payload technology is the "controlled bystander effect."[5][6] The released, cell-permeable auristatin payload can diffuse from the target HER2-positive cell and eliminate neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[7][8][9]
Mechanism of Action
The mechanism of action for an ADC utilizing this compound follows a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to the HER2 receptor on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-HER2 receptor complex is internalized by the tumor cell through endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC-receptor complex fuses with a lysosome.
-
Payload Release: Within the acidic environment of the lysosome, the linker is cleaved, releasing the active auristatin payload into the cytoplasm.
-
Microtubule Disruption: The auristatin payload binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[1]
-
Cell Cycle Arrest and Apoptosis: Disruption of the microtubules leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[7]
-
Bystander Effect: The released, membrane-permeable auristatin payload can diffuse out of the targeted cancer cell and kill adjacent tumor cells, regardless of their HER2 expression status.[10][][12]
Data Presentation
The following tables summarize representative quantitative data from preclinical xenograft studies of ADCs with similar platforms and payloads, such as XMT-1536, which targets NaPi2b. This data can serve as a reference for designing and evaluating studies with this compound-based ADCs in HER2-positive xenograft models.
Table 1: In Vivo Efficacy of a Dolaflexin-based ADC (XMT-1536) in an Ovarian Cancer Xenograft Model (OVCAR3) [7][13]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |
| XMT-1536 | 3 | Single Dose | 3 Complete Regressions (CR), 4 Partial Regressions (PR) |
| Control ADC (IgG1-Dolaflexin) | 3 | Single Dose | Inactive |
| Vehicle Control | - | - | Progressive Disease |
Table 2: In Vivo Efficacy of a Dolaflexin-based ADC (XMT-1536) in Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenograft (PDX) Models [14]
| Model Type | Dose (mg/kg) | Dosing Schedule | Outcome |
| NSCLC Adenocarcinoma PDX | 3 | Once weekly for 3 weeks | Active in 7 out of 8 models (4 CR, 1 PR, 2 significant tumor growth inhibition) |
Experimental Protocols
Protocol 1: Establishment of HER2-Positive Gastric Cancer Xenograft Model (NCI-N87)
Materials:
-
NCI-N87 human gastric carcinoma cells
-
Female immunodeficient mice (e.g., NU/NU nude or SCID), 6-8 weeks old
-
Matrigel Basement Membrane Matrix
-
Sterile PBS (Phosphate Buffered Saline)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture NCI-N87 cells according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Cell Preparation: On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor volume twice weekly using calipers. The tumor volume can be calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Group Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound-based ADC
Materials:
-
ADC reconstituted in a suitable vehicle (e.g., sterile PBS or as recommended by the manufacturer)
-
Syringes and needles appropriate for the route of administration
-
Animal balance
Procedure:
-
ADC Preparation: Prepare the ADC solution for injection according to the manufacturer's instructions. The final concentration should be calculated based on the desired dose and the average body weight of the mice in each group.
-
Dosing: Based on preclinical data from similar ADCs, a starting dose of 1-3 mg/kg can be considered.[7][14] The ADC is typically administered intravenously (IV) via the tail vein.
-
Dosing Schedule: A common dosing schedule for ADCs in xenograft models is once weekly for a specified number of weeks (e.g., 3 weeks).[14] The optimal schedule should be determined empirically.
-
Control Groups: Include a vehicle control group (receiving only the vehicle solution) and potentially a control group receiving an unconjugated antibody to assess the contribution of the antibody itself to any anti-tumor effect.
Protocol 3: Efficacy Evaluation
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volumes twice weekly throughout the study.
-
Body Weight Measurement: Monitor and record the body weight of each mouse twice weekly as an indicator of systemic toxicity.
-
Endpoint Criteria: Define study endpoints, which may include:
-
Tumor volume reaching a predetermined maximum size (e.g., 1500-2000 mm³).
-
Significant body weight loss (e.g., >20%).
-
Signs of distress or morbidity.
-
-
Data Analysis: At the end of the study, calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
-
Tumor Excision: At the study endpoint, tumors may be excised for further analysis, such as immunohistochemistry (IHC) to assess target expression and downstream signaling pathway modulation, or pharmacokinetic analysis of the ADC and payload concentrations.
Visualizations
Caption: Mechanism of action of a HER2-targeted ADC using this compound.
Caption: Experimental workflow for a xenograft study using this compound.
Caption: Signaling pathway of auristatin-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. The Dolaflexin-based Antibody-Drug Conjugate XMT-1536 Targets the Solid Tumor Lineage Antigen SLC34A2/NaPi2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dolaflexin: A Novel Antibody-Drug Conjugate Platform Featuring High Drug Loading and a Controlled Bystander Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. mersana.com [mersana.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. agilent.com [agilent.com]
- 9. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. “Standing by” for Bystander Effects: Dual-Isotope Imaging of Antibody–Drug Conjugate and Payload Distribution | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. adcreview.com [adcreview.com]
Troubleshooting & Optimization
Technical Support Center: XMT-1519 Conjugate-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with XMT-1519 conjugate-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a drug-linker conjugate designed for the creation of antibody-drug conjugates (ADCs). It is intended to be conjugated with the HER-2 monoclonal antibody Calotatug (also known as XMT-1519) to form a complete ADC.[1] The payload of this conjugate is a STING (Stimulator of Interferon Genes) agonist.[2][3][4][5]
Q2: What is the mechanism of action for an ADC created with this compound?
A2: An ADC formed with this compound and a HER-2 targeting antibody like Calotatug will target HER-2 overexpressing cells. Once the ADC binds to the HER-2 receptor on a cancer cell, it is internalized. Inside the cell, the STING agonist payload is released, which then activates the STING signaling pathway. This activation leads to the production of interferons and other pro-inflammatory cytokines, stimulating an anti-tumor immune response.[6]
Troubleshooting Guide: Solubility and Aggregation Issues
Issues with solubility and aggregation are common challenges when working with antibody-drug conjugates due to the often hydrophobic nature of the payload.
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation can indicate solubility issues or aggregation. Here are some troubleshooting steps:
-
Ensure Proper Dissolution: this compound is soluble in DMSO at 100 mg/mL, but may require sonication to fully dissolve.[7] Ensure you are using a fresh, anhydrous grade of DMSO as hygroscopic DMSO can negatively impact solubility.[]
-
Check for Aggregation: Aggregation of the final ADC can be caused by several factors including unfavorable buffer conditions, high drug-to-antibody ratio (DAR), and environmental stress.
-
Optimize Buffer Conditions: The pH and ionic strength of your buffer are critical. Aggregation can occur if the pH is close to the isoelectric point (pI) of the antibody or if the salt concentration is too low or too high.[9] Consider performing a buffer screen to find the optimal conditions for your final ADC.
-
Review Handling and Storage: Repeated freeze-thaw cycles can lead to aggregation. It is recommended to aliquot the stock solution and store it at -80°C for up to 6 months.[1] Avoid vigorous shaking or vortexing which can cause mechanical stress.
Q4: How can I prevent aggregation during the conjugation process?
A4: Aggregation during conjugation is a common issue. Consider the following preventative measures:
-
Control the Drug-to-Antibody Ratio (DAR): Higher DARs increase the hydrophobicity of the ADC, making it more prone to aggregation.[9] If you are experiencing aggregation, you may need to optimize your conjugation reaction to target a lower DAR.
-
Use of Organic Co-solvents: While the payload-linker may require an organic solvent like DMSO for initial solubilization, the final concentration of the organic solvent in the conjugation reaction should be kept to a minimum to avoid denaturation and aggregation of the antibody.
-
Purification Method: Prompt purification after conjugation is crucial to remove unreacted drug-linker and aggregates. Size-exclusion chromatography (SEC) is a common method to separate monomeric ADC from aggregates.
Quantitative Data
Table 1: Solubility of this compound [7]
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (42.42 mM) | Requires ultrasonic treatment. |
Table 2: Stock Solution Preparation in DMSO [7]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 0.4242 mL | 2.1210 mL | 4.2420 mL |
| 5 mM | 0.0848 mL | 0.4242 mL | 0.8484 mL |
| 10 mM | 0.0424 mL | 0.2121 mL | 0.4242 mL |
Experimental Protocols
Protocol 1: General Procedure for Antibody Reduction and Conjugation
This is a general protocol and may require optimization for your specific antibody and experimental goals.
-
Antibody Preparation:
-
Start with a purified antibody solution (e.g., Calotatug) at a concentration of 5-10 mg/mL in a suitable buffer such as PBS, pH 7.4.
-
If the antibody buffer contains primary amines (e.g., Tris) or stabilizers (e.g., BSA), a buffer exchange into PBS is necessary.
-
-
Partial Reduction of Antibody Disulfide Bonds:
-
To generate free thiol groups for conjugation, a partial reduction of the interchain disulfide bonds is required.
-
Bring the antibody solution to room temperature.
-
Add a fresh solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A molar ratio of 2.5:1 (TCEP:antibody) is a common starting point.[10]
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[10][11]
-
Remove the excess TCEP using a desalting column or centrifugal filtration, exchanging the buffer back to PBS.
-
-
Conjugation of this compound to the Reduced Antibody:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add the this compound solution to the reduced antibody solution. A molar excess of the drug-linker conjugate is typically used (e.g., 5:1 linker-payload:antibody).[10]
-
Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.[10]
-
Quench the reaction by adding a thiol-containing reagent like L-cysteine to cap any unreacted maleimide (B117702) groups on the linker.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload-linker, unconjugated antibody, and aggregates.
-
Size-exclusion chromatography (SEC) is a commonly used method for this purification step.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the desired fractions and concentrate the ADC using a centrifugal filter.
-
Determine the final concentration and store the purified ADC at 2-8°C for short-term use or aliquot and freeze at -80°C for long-term storage.
-
Visualizations
Caption: A diagram of the cGAS-STING signaling pathway.
Caption: A workflow for troubleshooting ADC solubility and aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2021202984A1 - Antibody drug conjugates comprising sting agonists - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. patents.justia.com [patents.justia.com]
- 6. adcreview.com [adcreview.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 9. Antibody Conjugation Troubleshooting [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. confluore.com [confluore.com]
Technical Support Center: Preventing Aggregation of XMT-1519 Conjugate-1 ADCs
Disclaimer: Specific aggregation and stability data for the XMT-1519 conjugate-1 are not publicly available. This technical support guide is based on established principles and common challenges observed with antibody-drug conjugates (ADCs) of similar composition. The recommendations provided should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADCs?
A1: Aggregation of ADCs like this compound is a complex issue influenced by several factors. The primary drivers include:
-
Hydrophobicity of the Payload: The cytotoxic drug conjugated to the antibody is often hydrophobic. This increased surface hydrophobicity of the ADC can lead to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules per antibody increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[3]
-
Linker Chemistry: The chemical properties of the linker connecting the drug to the antibody can influence aggregation. Hydrophobic linkers can increase this tendency.
-
Conjugation Process: The conditions used during the conjugation reaction, such as the use of organic co-solvents, non-optimal pH, or elevated temperatures, can induce conformational changes in the antibody, leading to aggregation.[1][2]
-
Formulation Conditions: The composition of the buffer, including its pH and ionic strength, is critical for ADC stability. Aggregation is more likely to occur at a pH near the antibody's isoelectric point or at inappropriate salt concentrations.[2]
-
Environmental Stress: Exposure to physical stressors such as repeated freeze-thaw cycles, mechanical agitation (shaking), and high temperatures can denature the ADC and cause aggregation.[1]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the stability of this compound?
A2: The DAR is a critical parameter affecting both the efficacy and stability of an ADC. A higher DAR can enhance cytotoxic potency but also significantly increases the risk of aggregation due to increased surface hydrophobicity.[3] Finding the optimal DAR is a balance between maximizing therapeutic effect and maintaining a stable, non-aggregated product. For instance, an ADC with a DAR of 6 has been shown to be significantly less stable and more prone to aggregation at elevated temperatures compared to the same ADC with a DAR of 2.[3][4]
Q3: What are some general strategies to prevent aggregation of this compound during routine handling and storage?
A3: To maintain the stability of your this compound ADC, consider the following best practices:
-
Use a Stabilizing Formulation Buffer: A buffer with an optimized pH (typically between 5.0 and 7.0 for mAbs) and ionic strength (e.g., 150 mM NaCl) is crucial. The inclusion of excipients like polysorbates (e.g., Polysorbate 20 or 80) can help prevent surface-induced aggregation.
-
Aliquot for Single Use: To avoid repeated freeze-thaw cycles, which can denature the ADC, it is highly recommended to aliquot the ADC into single-use volumes upon receipt or preparation.[5]
-
Controlled Storage Temperatures: Store the ADC at the recommended temperature. For liquid formulations, this is typically 2-8°C, while frozen aliquots should be kept at -80°C. Avoid temperature fluctuations.
-
Minimize Mechanical Stress: Handle ADC solutions gently. Avoid vigorous vortexing or shaking.
-
Protect from Light: If the payload or linker is photosensitive, protect the ADC from light exposure to prevent degradation that could lead to aggregation.[1]
Troubleshooting Guides
Issue 1: Visible Precipitation or Increased Turbidity After Thawing a Frozen Aliquot of this compound
This observation suggests that the ADC has aggregated during the freeze-thaw process or is unstable in the current formulation.
| Possible Cause | Recommended Solution |
| Freeze-Thaw Stress | Aliquot the ADC into smaller, single-use volumes to minimize the number of freeze-thaw cycles. When thawing, do so rapidly in a water bath set to room temperature and then immediately transfer to ice. |
| Suboptimal Formulation Buffer | The pH or ionic strength of the buffer may not be optimal for the stability of the ADC. Consider buffer exchange into a formulation buffer known to stabilize ADCs, such as a histidine or citrate-based buffer at a pH of 6.0-6.5, containing a non-ionic surfactant like 0.02% Polysorbate 80. |
| High Protein Concentration | High concentrations of ADCs can increase the likelihood of aggregation.[1] If possible, dilute the ADC to a lower working concentration in a stabilizing buffer before storage. |
Issue 2: Size Exclusion Chromatography (SEC) Analysis Shows an Increase in High Molecular Weight Species (HMWS) Post-Conjugation
An increase in HMWS detected by SEC is a clear indicator of ADC aggregation.
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions from Payload/Linker | The conjugation of the hydrophobic payload has increased the propensity for the ADCs to self-associate. This is a common challenge in ADC development.[2] |
| Unfavorable Conjugation Conditions | The pH, temperature, or co-solvents used during the conjugation reaction may be destabilizing the antibody. Optimize the conjugation protocol by performing the reaction at a lower temperature, adjusting the pH to be further from the antibody's isoelectric point, and minimizing the percentage of organic co-solvent if possible. |
| Inefficient Purification | Residual cross-linking reagents or unreacted payload-linker complexes can sometimes contribute to aggregation. Ensure that the post-conjugation purification method (e.g., dialysis, diafiltration, or chromatography) is effective in removing these impurities. |
| "Lock-Release" Technology | Consider immobilizing the antibody on a solid support during conjugation to physically separate the molecules and prevent aggregation. The conjugated ADC is then released into a stabilizing buffer.[2][6][7] |
Quantitative Data on ADC Aggregation
The following tables summarize quantitative data from studies on factors influencing ADC aggregation.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) and Temperature on ADC Aggregation
| ADC | DAR | Storage Temperature | Storage Duration | % High Molecular Weight Species (Aggregates) |
| Trastuzumab-MMAE | 8 | 4°C | 2 days | Moderately aggregated |
| Trastuzumab-MMAE | 8 | 40°C | 2 days | >95% |
| Trastuzumab (unconjugated) | 0 | 40°C | 2 days | Not aggregated |
| Trastuzumab-MMAU (more hydrophilic payload) | 8 | 40°C | 2 days | ~2% |
| Data adapted from a study on the impact of payload hydrophilicity.[8] |
Table 2: Influence of Formulation on ADC Stability
| ADC | Formulation Buffer | Stress Condition | % Monomer |
| ADC-1 | 10 mM Histidine, pH 6.0 | 40°C, 1 month | 98.5% |
| ADC-1 | 10 mM Histidine, pH 6.0, 150 mM NaCl | 40°C, 1 month | 95.2% |
| ADC-1 | 10 mM Citrate, pH 6.0 | 40°C, 1 month | 97.9% |
| Hypothetical data for illustrative purposes, based on general knowledge of ADC formulation. |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To determine the percentage of monomer, aggregate, and fragment in an this compound sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
SEC column suitable for monoclonal antibody separation (e.g., TSKgel G3000SWxl or equivalent)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
This compound sample
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound sample to a concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total integrated peak area.[5]
-
% Aggregate = (Area_HMWS / Total_Area) * 100
-
% Monomer = (Area_Monomer / Total_Area) * 100
-
Visualizations
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Caption: Key intrinsic and extrinsic factors that influence ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Conjugation of XMT-1519 Conjugate-1
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the conjugation efficiency of XMT-1519 conjugate-1 with the HER-2 monoclonal antibody, Calotatug. Information on this compound suggests it is a drug-linker component for the synthesis of an antibody-drug conjugate (ADC).[1][2][3][4][5][6]
Due to the proprietary nature of specific conjugation chemistries, this guide is based on a common and robust method for site-specific ADC production: conjugation to engineered or native cysteine residues following a partial reduction of interchain disulfide bonds in the antibody. This approach allows for precise control over the drug-to-antibody ratio (DAR).
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound.
| Question | Possible Causes | Recommended Solutions |
| Why is my Drug-to-Antibody Ratio (DAR) consistently low? | 1. Incomplete Antibody Reduction: Insufficient reducing agent (e.g., TCEP) or suboptimal reduction conditions (pH, temperature, time).2. Oxidation of Free Thiols: Re-oxidation of cysteine thiols before addition of the drug-linker.3. Hydrolysis of Drug-Linker: The reactive moiety of this compound may be susceptible to hydrolysis.4. Incorrect Reagent Concentration: Inaccurate quantification of antibody or drug-linker concentration. | 1. Optimize Reduction: Perform a titration of the reducing agent (e.g., 2.0-4.0 molar equivalents for a target DAR of 4). Increase incubation time or temperature if necessary. Ensure the buffer is degassed and at the optimal pH (typically 7.0-7.5).2. Minimize Oxidation: Work with degassed buffers and purge reaction vessels with an inert gas (e.g., argon or nitrogen). Add this compound promptly after the reduction step.3. Control Hydrolysis: Prepare the this compound solution immediately before use. If it is dissolved in an organic solvent like DMSO, minimize the amount of organic co-solvent in the final reaction mixture (typically ≤10%).4. Verify Concentrations: Accurately measure the concentration of the antibody stock solution using A280nm. Confirm the purity and concentration of the this compound. |
| What causes high levels of aggregation in my final ADC product? | 1. Over-reduction of Antibody: Using too much reducing agent can expose hydrophobic regions, leading to aggregation.2. Hydrophobic Nature of Drug-Linker: this compound may have high hydrophobicity, promoting aggregation upon conjugation.3. Suboptimal Buffer Conditions: Incorrect pH or the presence of certain salts can induce aggregation.4. High Protein Concentration: Performing the conjugation at a very high antibody concentration can increase the likelihood of aggregation. | 1. Titrate Reducing Agent: Carefully control the molar equivalents of the reducing agent to limit reduction to the desired disulfide bonds.2. Optimize Conjugation: Lower the molar excess of this compound. Consider adding organic co-solvents (e.g., propylene (B89431) glycol, isopropanol) to the reaction buffer to improve solubility.3. Buffer Screening: Screen different buffer systems and pH ranges. The inclusion of excipients like polysorbate 20 may help to mitigate aggregation.4. Adjust Protein Concentration: Perform the conjugation at a lower antibody concentration (e.g., 5-10 mg/mL). |
| Why do I see significant amounts of unconjugated antibody after the reaction? | 1. Insufficient Molar Excess of Drug-Linker: The amount of this compound is not sufficient to react with all available thiols.2. Inefficient Reaction Kinetics: The conjugation reaction may be too slow under the current conditions.3. Premature Quenching: The quenching agent (e.g., N-acetylcysteine) was added before the conjugation reaction reached completion. | 1. Increase Drug-Linker Stoichiometry: Increase the molar equivalents of this compound relative to the antibody.2. Optimize Reaction Conditions: Increase the reaction time or temperature. Ensure the pH is optimal for the specific reactive group on the drug-linker.3. Control Quenching Step: Allow for sufficient reaction time before adding the quenching agent. Monitor the reaction progress using an appropriate analytical method if possible. |
| How can I improve the batch-to-batch consistency of my conjugation? | 1. Variability in Reagent Quality: Inconsistent quality of antibody, drug-linker, or reducing agent.2. Inconsistent Reaction Parameters: Minor variations in pH, temperature, incubation times, or mixing efficiency.3. Buffer Preparation: Inconsistencies in buffer preparation and degassing. | 1. Reagent Qualification: Use well-characterized and qualified lots of all starting materials.2. Standardize Protocol: Adhere strictly to a detailed and validated standard operating procedure (SOP). Use calibrated equipment.3. Consistent Buffer Preparation: Prepare buffers fresh using a standardized procedure. Ensure complete degassing before use. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind cysteine-based conjugation for ADCs? A1: Cysteine-based conjugation typically involves the partial reduction of interchain disulfide bonds in the antibody hinge region to generate free thiol (-SH) groups. These nucleophilic thiols then react with an electrophilic moiety on the drug-linker (this compound), forming a stable covalent bond. This method is advantageous as it allows for the production of ADCs with a more homogeneous drug-to-antibody ratio (DAR).
Q2: Which reducing agent should I use, and how much? A2: Tris(2-carboxyethyl)phosphine (TCEP) is a common choice as it is a potent, odorless, and selective reducing agent that is stable in aqueous solutions. The optimal molar equivalents of TCEP depend on the desired DAR. For a target DAR of 4, you might start with 2.0-2.5 equivalents of TCEP. It is crucial to perform a titration to determine the optimal amount for your specific antibody and conditions.
Q3: How do I remove the excess reducing agent and unconjugated drug-linker? A3: After the reaction, the ADC needs to be purified. Size exclusion chromatography (SEC) or tangential flow filtration (TFF) are common methods. A desalting column (like a G25 column) can be used for rapid buffer exchange and removal of small molecules after the reduction and conjugation steps.[7]
Q4: What analytical methods are recommended for characterizing the final ADC? A4: A panel of analytical techniques is essential:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug load distribution and calculate the average DAR.
-
Size Exclusion Chromatography (SEC-HPLC): To quantify the percentage of monomer, aggregate, and fragment.
-
UV-Vis Spectroscopy: To determine the protein concentration and average DAR.
-
Mass Spectrometry (MS): To confirm the identity of the ADC and the covalent attachment of the drug-linker.
Q5: What are the recommended storage conditions for this compound and the final ADC? A5: this compound should be stored at -80°C for long-term stability.[1][2] The final purified ADC should be stored at a low temperature, typically 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage, in a formulation buffer that minimizes aggregation and degradation.
Experimental Protocols
Protocol 1: Partial Reduction of Calotatug Antibody
-
Buffer Preparation: Prepare a reaction buffer (e.g., Phosphate Buffered Saline with 50 mM borate, pH 7.2) and degas thoroughly for at least 30 minutes.
-
Antibody Preparation: Adjust the concentration of the Calotatug antibody solution to 10 mg/mL using the reaction buffer.
-
Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the reaction buffer.
-
Reduction Reaction: Add the desired molar equivalents of TCEP (e.g., 2.2 equivalents) to the antibody solution.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
Purification (Optional but Recommended): If the conjugation chemistry is sensitive to the reducing agent, remove excess TCEP using a desalting column equilibrated with degassed reaction buffer.
Protocol 2: Conjugation of this compound
-
Drug-Linker Preparation: Immediately before use, dissolve this compound in a suitable organic solvent (e.g., DMSO) to a high concentration (e.g., 10-20 mM).[2]
-
Conjugation Reaction: Add the this compound solution to the reduced antibody solution. A typical molar excess is 1.5-fold over the available thiol groups. Ensure the final concentration of the organic solvent is low (e.g., <10% v/v).
-
Incubation: Incubate the reaction at room temperature (or 4°C to slow down potential side reactions) for 1-4 hours in the dark.
-
Quenching: Stop the reaction by adding a quenching agent, such as N-acetylcysteine, at a 10-fold molar excess over the remaining reactive drug-linker. Incubate for 30 minutes.
Protocol 3: ADC Purification
-
Purification Method: Purify the ADC using a pre-packed size exclusion chromatography (SEC) column or through tangential flow filtration (TFF).
-
Buffer Exchange: The purification process should also serve to exchange the ADC into a suitable formulation buffer (e.g., histidine-based buffer at pH 6.0 with sucrose (B13894) and polysorbate 20).
-
Characterization: Characterize the purified ADC using the analytical methods described in the FAQs.
Visualizations
Experimental Workflow
Caption: Figure 1. Overall workflow for the synthesis of the ADC.
Cysteine-Based Conjugation Pathway
Caption: Figure 2. Chemical pathway for cysteine-based ADC conjugation.
Troubleshooting Logic for Low DAR
Caption: Figure 3. Decision tree for troubleshooting low DAR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Linker Cleavage of XMT-1519 Conjugate-1
Welcome to the technical support center for XMT-1519 conjugate-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential issues related to the linker cleavage of this antibody-drug conjugate (ADC). The information is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Understanding the this compound System
XMT-1519 is a HER2-targeted antibody that is conjugated to a cytotoxic payload through a linker. This ADC utilizes Mersana Therapeutics' proprietary Dolaflexin® platform. A key feature of this platform is a cleavable linker designed to release the payload, an auristatin derivative, within the target cancer cells. The cleavage mechanism is enzymatic and occurs within the endosomal/lysosomal compartments of the cell, which is characteristic of a protease-sensitive linker.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of linker cleavage for this compound?
A1: The linker in this compound, based on the Dolaflexin platform, is designed to be cleaved by lysosomal proteases, such as cathepsins, after the ADC is internalized by the target cell. This enzymatic cleavage releases the auristatin payload inside the cell.
Q2: What is the "DolaLock" bystander effect and how does it relate to linker cleavage?
A2: The "DolaLock" system is a feature of the Dolaflexin platform. Upon linker cleavage, the initially released payload, auristatin F-hydroxypropylamide (AF-HPA), is cell-permeable and can diffuse to neighboring tumor cells, creating a "bystander effect." Inside the cells, AF-HPA is metabolized to the less permeable but highly potent auristatin F (AF), effectively "locking" the cytotoxic agent within the tumor microenvironment and enhancing the anti-tumor effect.[1]
Q3: What are the critical factors that can influence the efficiency of linker cleavage?
A3: Several factors can impact the efficiency of a protease-cleavable linker:
-
ADC Internalization: Efficient binding of the XMT-1519 antibody to the HER2 receptor and subsequent internalization is a prerequisite for the ADC to reach the lysosomal compartment where the proteases are located.
-
Lysosomal Protease Activity: The expression levels and activity of specific lysosomal proteases (e.g., Cathepsin B) within the target cells are crucial for linker cleavage.[2][3]
-
Cellular Trafficking: Proper trafficking of the internalized ADC to the lysosomes is necessary.
-
Experimental Conditions: In in vitro assays, factors such as cell health, assay duration, and the presence of any potential protease inhibitors in the culture medium can affect cleavage.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the evaluation of this compound linker cleavage.
Issue 1: Lower than Expected Cytotoxicity or Payload Release
Symptoms:
-
In vitro cytotoxicity assays show a higher IC50 value than anticipated.
-
Direct measurement of released payload (e.g., by LC-MS/MS) shows low levels of free auristatin.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inefficient ADC Internalization | 1. Confirm Target Expression: Verify the HER2 expression level on your target cell line using flow cytometry or western blot. 2. Assess Antibody Binding: Perform a binding assay (e.g., ELISA or flow cytometry) to confirm that the XMT-1519 conjugate is binding to the cells as expected. 3. Internalization Assay: Conduct an internalization assay using a fluorescently labeled version of the ADC or an acid-wash based assay to quantify the amount of internalized ADC. |
| Low Lysosomal Protease Activity | 1. Cell Line Characterization: If possible, assess the expression and activity of key lysosomal proteases like Cathepsin B in your cell line. Some cell lines may have inherently low protease activity. 2. Positive Control: Use an ADC with a well-characterized protease-cleavable linker as a positive control to confirm that the cellular machinery for cleavage is active. |
| Suboptimal In Vitro Assay Conditions | 1. Cell Health: Ensure that the cells used in the assay are healthy and in the logarithmic growth phase. 2. Assay Duration: The kinetics of internalization and linker cleavage can vary between cell lines. Perform a time-course experiment to determine the optimal incubation time. 3. Medium Composition: Avoid using serum that may contain high levels of protease inhibitors. Consider using a serum-free medium or heat-inactivated serum. |
| Incorrect Quantification of Released Payload | 1. Analytical Method Validation: Ensure that your analytical method (e.g., LC-MS/MS) is properly validated for the detection and quantification of both AF-HPA and AF.[4] 2. Sample Preparation: Optimize your sample preparation protocol to efficiently extract the released payload from the cell lysate or culture medium. |
Issue 2: High Background Signal or Non-Specific Cytotoxicity
Symptoms:
-
Significant cytotoxicity is observed in HER2-negative control cells.
-
High levels of free payload are detected in the culture medium of ADC-treated cells without a corresponding high level of cell killing in target-positive cells.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Premature Linker Cleavage in Culture Medium | 1. Medium Analysis: Analyze the cell culture medium for the presence of extracellular proteases that might be cleaving the linker before internalization.[5] 2. ADC Stability in Medium: Incubate the this compound in the cell culture medium (without cells) for the duration of the experiment and then analyze for the presence of free payload. |
| Contamination of ADC with Free Payload | 1. Quality Control of ADC: Analyze the stock solution of your this compound using a suitable analytical method (e.g., size-exclusion chromatography or hydrophobic interaction chromatography) to check for the presence of unconjugated payload. 2. Re-purification: If significant levels of free payload are detected, consider re-purifying the ADC. |
| Off-Target Uptake of the ADC | 1. Non-specific Binding: Assess the binding of the ADC to HER2-negative cells. While designed to be specific, some low-level non-specific binding can occur. 2. Bystander Effect Misinterpretation: In co-culture experiments, ensure that the observed killing of HER2-negative cells is a true bystander effect and not due to premature payload release in the medium. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the potency of this compound in a cell-based assay.
Methodology:
-
Cell Seeding: Seed target cells (HER2-positive) and control cells (HER2-negative) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of this compound and a relevant isotype control ADC in cell culture medium. Add the ADC solutions to the cells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Quantification of Released Payload by LC-MS/MS
Objective: To measure the intracellular concentration of the released auristatin payload.
Methodology:
-
Cell Treatment: Plate and treat cells with this compound as described in the cytotoxicity assay protocol.
-
Cell Lysis: At various time points, wash the cells with cold PBS to remove extracellular ADC. Lyse the cells using a suitable lysis buffer containing a protease inhibitor cocktail.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the cell lysate to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentrations of AF-HPA and AF.
-
Data Normalization: Normalize the payload concentration to the protein concentration in the cell lysate.
Visualizations
Caption: A logical workflow for troubleshooting common issues with this compound linker cleavage.
Caption: The intracellular pathway of this compound leading to payload release and cytotoxicity.
References
Technical Support Center: Minimizing Off-target Toxicity of HER2-Targeting Auristatin-Based ADCs
Disclaimer: This technical support center provides guidance on minimizing the off-target toxicity of HER2-targeting antibody-drug conjugates (ADCs) utilizing auristatin-based payloads. While XMT-1519 falls into this category, specific preclinical and clinical toxicology data for XMT-1519 are not publicly available. Therefore, the information, protocols, and troubleshooting guides presented here are based on general knowledge of this class of ADCs and may not be directly applicable to XMT-1519. Researchers should always refer to the specific product documentation and conduct their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for HER2-targeting auristatin-based ADCs?
A1: Off-target toxicity can be broadly categorized into two types:
-
On-target, off-tumor toxicity: This occurs when the ADC binds to HER2 expressed on healthy tissues, leading to the internalization of the cytotoxic payload and subsequent cell death. While HER2 is overexpressed in many cancers, it is also present at lower levels on various normal epithelial cells.
-
Off-target, off-tumor toxicity: This is independent of HER2 binding and can result from several factors:
-
Premature payload release: Instability of the linker in systemic circulation can lead to the release of the potent auristatin payload before the ADC reaches the tumor. This free drug can then indiscriminately kill healthy, rapidly dividing cells.
-
Non-specific uptake: The ADC may be taken up by cells that do not express HER2, such as cells of the reticuloendothelial system (e.g., macrophages), leading to toxicity in organs like the liver and spleen.
-
"Bystander effect" in healthy tissue: If the payload is released from the target cell, it can diffuse and affect neighboring healthy cells that do not express the target antigen.
-
Q2: How can we minimize off-target toxicity in our experiments?
A2: Several strategies can be employed to mitigate off-target toxicity:
-
Optimize the Drug-to-Antibody Ratio (DAR): A higher DAR can increase potency but may also lead to increased hydrophobicity, aggregation, and faster clearance, potentially increasing off-target toxicity. A lower, more homogenous DAR is often associated with a better safety profile.
-
Select a Stable Linker: Utilizing a linker that is stable in circulation and is only cleaved under specific conditions within the target tumor cell is crucial to prevent premature payload release.
-
Antibody Engineering: Modifications to the antibody, such as altering the Fc region, can reduce non-specific uptake by immune cells.
-
Careful Dose Selection: In preclinical in vivo studies, a thorough dose-range finding study is essential to identify a therapeutic window that balances efficacy and toxicity.
-
Control for Bystander Effect: When designing in vitro experiments, it is important to assess the bystander effect to understand the potential for damage to neighboring non-target cells.
Q3: We are observing high cytotoxicity in our HER2-negative control cell line. What could be the cause?
A3: This could be due to several factors:
-
Payload-related toxicity: The free auristatin payload is highly potent and can affect any dividing cell. Ensure that your ADC preparation is pure and free of unconjugated payload.
-
Linker instability: The linker may be cleaving in the cell culture medium, releasing the payload.
-
Non-specific uptake: The control cell line may be taking up the ADC through mechanisms other than HER2 binding.
-
Long incubation times: Extended exposure can lead to some level of non-specific toxicity.
Refer to the troubleshooting guide below for more detailed steps.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Antigen-Negative Control Cells
| Potential Cause | Troubleshooting Steps |
| Contamination with free payload | 1. Verify the purity of the ADC preparation using techniques like size-exclusion chromatography (SEC-HPLC). 2. Perform a quality control check to quantify the amount of free drug. 3. Include a "free payload" control in your cytotoxicity assay at concentrations equivalent to potential contamination levels. |
| Linker instability in culture medium | 1. Assess linker stability by incubating the ADC in culture medium for the duration of the experiment and then analyzing for released payload using LC-MS. 2. Consider using a more stable linker chemistry if premature cleavage is confirmed. |
| Non-specific ADC uptake | 1. Use a non-binding isotype control ADC to differentiate between target-mediated and non-specific uptake. 2. Evaluate the expression of Fc receptors on your control cell line, as these can mediate uptake. |
| Sub-optimal assay conditions | 1. Optimize the cell seeding density to ensure cells are in a logarithmic growth phase. 2. Reduce the incubation time to the minimum required to observe a target-specific effect. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Cell line variability | 1. Ensure consistent cell passage number and confluency. 2. Regularly test for mycoplasma contamination. 3. Verify the HER2 expression level of your cell lines using flow cytometry or western blot. |
| Reagent instability | 1. Prepare fresh dilutions of the ADC for each experiment. 2. Ensure proper storage of the ADC and other reagents as per the manufacturer's instructions. |
| Assay procedure variability | 1. Standardize all incubation times and temperatures. 2. Ensure thorough mixing of reagents. 3. Use a multichannel pipette for adding reagents to minimize timing differences between wells. |
| Edge effects in microplates | 1. Avoid using the outer wells of the microplate for experimental samples. 2. Fill the outer wells with sterile PBS or medium to maintain humidity. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
HER2-positive and HER2-negative cell lines
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC)
-
Unconjugated antibody (isotype control)
-
Free cytotoxic payload
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the treatment solutions. Include a "medium only" control.
-
Incubate for a predetermined period (e.g., 72-96 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes at room temperature.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the "medium only" control.
-
Plot the percentage of viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Bystander Effect Assessment (Co-culture Assay)
This protocol helps to determine if the ADC payload can kill neighboring antigen-negative cells.
Materials:
-
HER2-positive cell line
-
HER2-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC)
-
96-well flat-bottom tissue culture plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding:
-
Prepare a mixed-cell suspension of HER2-positive and HER2-negative-GFP cells at a defined ratio (e.g., 1:1).
-
Seed the co-culture in a 96-well plate in 100 µL of complete medium.
-
As controls, seed each cell line individually.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of the ADC in complete medium.
-
Add 100 µL of the treatment solutions to the co-culture and single-culture wells.
-
Incubate for a predetermined period (e.g., 96 hours) at 37°C, 5% CO₂.
-
-
Analysis:
-
Flow Cytometry:
-
Trypsinize the cells and resuspend in FACS buffer.
-
Analyze the cell suspension by flow cytometry.
-
Gate on the GFP-positive (HER2-negative) and GFP-negative (HER2-positive) populations.
-
Determine the viability of each population using a viability dye (e.g., Propidium Iodide or DAPI).
-
-
High-Content Imaging:
-
Stain the cells with a viability dye (e.g., Calcein AM for live cells and Ethidium Homodimer-1 for dead cells).
-
Acquire images using a high-content imaging system.
-
Quantify the number of live and dead cells in the GFP-positive and GFP-negative populations.
-
-
Data Analysis:
-
Compare the viability of the HER2-negative-GFP cells in the co-culture to their viability when cultured alone and treated with the ADC. A significant decrease in viability in the co-culture indicates a bystander effect.
Visualizations
Caption: Mechanisms contributing to the off-target toxicity of HER2-targeting ADCs.
Caption: Step-by-step workflow for conducting an in vitro cytotoxicity assay.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity in control cells.
Technical Support Center: Improving the Plasma Stability of XMT-1519 Conjugate-1
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the XMT-1519 conjugate-1. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the plasma stability of your antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a drug-linker construct designed for conjugation to a monoclonal antibody, in this case, the HER2-targeting antibody Calotatug, to form the ADC XMT-1519. Based on its chemical structure, the conjugate consists of three key components: a maleimide (B117702) linker for covalent attachment to the antibody, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and stability, and a potent auristatin-like cytotoxic payload.[1]
Q2: What are the primary mechanisms of instability for ADCs like XMT-1519 in plasma?
A2: The main instability pathways for ADCs with a maleimide-based linker and an auristatin payload in plasma are:
-
Retro-Michael Reaction: The thioether bond formed between the maleimide linker and a cysteine residue on the antibody can be reversible. This can lead to the premature release of the drug-linker from the antibody. The released drug-linker can then potentially bind to other proteins in the plasma, such as albumin, leading to off-target toxicity.[2][3]
-
Hydrolysis of the Succinimide (B58015) Ring: The succinimide ring of the maleimide linker can undergo hydrolysis, which opens the ring to form a stable maleamic acid derivative. This modification prevents the retro-Michael reaction and enhances the stability of the conjugate. However, the rate of this hydrolysis can be slow under physiological conditions.[2][3]
-
Enzymatic Degradation of the Payload: The auristatin payload may be susceptible to cleavage by plasma proteases, which can inactivate the cytotoxic agent before it reaches the target tumor cell.[4]
Q3: How does the drug-to-antibody ratio (DAR) affect the plasma stability of an ADC?
A3: The drug-to-antibody ratio (DAR), which is the average number of drug-linker molecules conjugated to a single antibody, can significantly impact plasma stability. Higher DAR values can sometimes lead to increased aggregation and faster clearance from circulation. It is crucial to optimize the DAR to balance potency and stability.
Troubleshooting Guides
Problem 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR) after Conjugation
Possible Cause: Incomplete reaction or side reactions during the conjugation of this compound to the Calotatug antibody.
Troubleshooting Steps:
-
Optimize Reaction pH: The reaction between the maleimide group on the linker and the thiol groups on the antibody is most efficient at a pH between 6.5 and 7.5. At pH values above 7.5, the maleimide can react with amine groups (e.g., on lysine (B10760008) residues), leading to a heterogeneous product.[5]
-
Control Molar Ratio: Use a sufficient molar excess of the this compound to the antibody to drive the conjugation reaction to completion. However, a very large excess should be avoided as it can lead to difficulties in purification.
-
Ensure Complete Antibody Reduction: If conjugating to native cysteine residues from reduced interchain disulfide bonds, ensure complete reduction using a suitable reducing agent like TCEP or DTT. Incomplete reduction will result in a lower than expected DAR.[2]
-
Purification: Employ a robust purification method, such as size exclusion or affinity chromatography, to remove any unreacted this compound and other impurities.
Problem 2: Premature Payload Release Observed in In Vitro Plasma Stability Studies
Possible Cause: The maleimide linker is undergoing a retro-Michael reaction, leading to deconjugation of the drug-linker.
Troubleshooting Steps:
-
Confirm Payload Loss with LC-MS: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma at different time points. This will allow for the quantification of the different DAR species and confirm the loss of the payload over time.
-
Promote Succinimide Ring Hydrolysis: The hydrolyzed, ring-opened form of the maleimide linker is more stable and not susceptible to the retro-Michael reaction.[2][3] This can be encouraged by:
-
Post-conjugation pH adjustment: After the initial conjugation, incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) can accelerate the hydrolysis of the succinimide ring. The progress of the hydrolysis should be monitored to avoid any potential damage to the antibody.
-
-
Consider Next-Generation Maleimides: If premature payload release remains a significant issue, consider exploring next-generation maleimide linkers that are designed for enhanced stability and faster hydrolysis rates post-conjugation.[5]
Quantitative Data on ADC Stability
While specific quantitative plasma stability data for XMT-1519 is not publicly available, the following table provides representative data for ADCs with similar maleimide-PEG-auristatin constructs to illustrate expected stability profiles in human plasma.
| ADC Construct | Linker Type | Payload | Incubation Time (days) | % Intact ADC Remaining (Human Plasma) | Reference |
| ADC-1 | Maleimide-PEG4-Val-Cit | MMAE | 7 | ~85% | Fictional, representative data |
| ADC-2 | Maleimide-PEG8 | Auristatin F | 7 | ~90% | Fictional, representative data |
| ADC-3 | Thiol-bridging linker | MMAE | 7 | >95% | Fictional, representative data |
Note: The stability of an ADC is highly dependent on the specific antibody, linker, payload, and conjugation site. The data above should be considered as a general guide.
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
Objective: To determine the stability of the XMT-1519 ADC in plasma by monitoring the change in DAR and the release of free payload over time.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the XMT-1519 ADC at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Thaw human plasma (or plasma from other species of interest) at 37°C. It is recommended to use pooled plasma to minimize individual variability.
-
-
Incubation:
-
Add the XMT-1519 ADC to the plasma to a final concentration of, for example, 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
-
Sample Analysis by LC-MS:
-
Intact ADC Analysis (DAR Measurement):
-
Thaw the plasma samples.
-
The ADC can be captured from the plasma using an anti-human IgG antibody immobilized on beads.
-
After washing the beads, the ADC is eluted.
-
Analyze the eluted ADC by LC-MS to determine the relative abundance of different DAR species at each time point.
-
-
Free Payload Quantification:
-
To the plasma samples, add a protein precipitation agent (e.g., acetonitrile) to remove plasma proteins and the ADC.
-
Centrifuge the samples and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of free this compound that has been released.
-
-
-
Data Analysis:
-
Calculate the average DAR at each time point. A decrease in the average DAR over time indicates deconjugation.
-
Plot the concentration of the free payload over time to determine the rate of release.
-
Visualizations
References
Technical Support Center: Addressing Resistance to XMT-1519 Conjugate-1 Based ADCs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you address potential resistance to XMT-1519 conjugate-1 based antibody-drug conjugates (ADCs). The ADC formed with this compound and the monoclonal antibody Calotatug targets the HER2 receptor and delivers a STING (Stimulator of Interferon Genes) agonist payload to cancer cells. Understanding and overcoming resistance is critical for the successful development and application of this novel immunotherapeutic ADC.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during your in vitro experiments.
Issue 1: Reduced or No Cytotoxicity Observed in HER2-Positive Cancer Cell Lines
You've treated your HER2-positive cancer cell line with the Calotatug-XMT-1519 conjugate-1 ADC, but you observe lower than expected or no reduction in cell viability.
Potential Causes and Troubleshooting Steps:
-
Low or Lost HER2 Expression: The target antigen, HER2, may be downregulated or lost in your cell line over time or after prolonged culture.
-
Action: Quantify HER2 expression on the cell surface.
-
-
Impaired ADC Internalization: The ADC may bind to HER2 but is not efficiently internalized into the cell.
-
Action: Perform an ADC internalization assay.
-
-
Defective Lysosomal Trafficking or Function: The ADC may be internalized but not properly trafficked to the lysosome, or the lysosomal environment may not be optimal for payload release and activation.
-
Action: Assess ADC co-localization with lysosomes and measure lysosomal pH.
-
-
Altered STING Signaling Pathway: The cancer cells may have defects in the STING pathway, rendering the STING agonist payload ineffective.
-
Action: Evaluate the integrity and activation of the STING pathway.
-
-
Increased Drug Efflux: While less common for STING agonists compared to traditional cytotoxins, overexpression of efflux pumps could potentially play a role.
-
Action: Investigate the expression of common drug efflux pumps.
-
Experimental Protocols
Here are detailed methodologies for the key experiments mentioned in the troubleshooting guide.
Protocol 1: Quantification of HER2 Surface Expression by Flow Cytometry
Objective: To quantitatively measure the number of HER2 receptors on the surface of your cancer cells.
Materials:
-
HER2-positive and HER2-negative control cell lines
-
Primary antibody: Anti-HER2 antibody (e.g., Trastuzumab)
-
Secondary antibody: FITC-conjugated goat anti-human IgG
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
-
Quantitative flow cytometry calibration beads (e.g., Quanti-BRITE™ PE)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold flow cytometry staining buffer.
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in staining buffer.
-
-
Antibody Staining:
-
Add the primary anti-HER2 antibody at a saturating concentration (previously determined by titration) to 100 µL of cell suspension.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice with staining buffer.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the FITC-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with staining buffer.
-
-
Viability Staining:
-
Resuspend the cells in 500 µL of staining buffer and add a viability dye (e.g., PI) according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, collecting at least 10,000 events for the live cell population.
-
Run calibration beads according to the manufacturer's protocol to generate a standard curve for converting mean fluorescence intensity (MFI) to the number of antibody binding sites per cell.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the MFI of your HER2-stained cells.
-
Use the standard curve generated from the calibration beads to calculate the number of HER2 receptors per cell.
-
Expected Outcome: This will provide a quantitative measure of HER2 expression, allowing you to confirm if your cell line has sufficient target for the ADC. A significant decrease in HER2 expression in your experimental cells compared to a reference sensitive cell line could explain the lack of ADC efficacy.
Protocol 2: ADC Internalization Assay using a pH-Sensitive Dye
Objective: To visualize and quantify the internalization of the HER2-targeted ADC into the acidic compartments of the cell (endosomes and lysosomes).
Materials:
-
HER2-positive cells
-
Calotatug-XMT-1519 conjugate-1 ADC
-
pH-sensitive IgG labeling reagent (e.g., pHrodo™ Red or similar)
-
Live-cell imaging medium
-
Fluorescence microscope or high-content imaging system
-
Hoechst 33342 (for nuclear staining)
Procedure:
-
ADC Labeling:
-
Label the Calotatug antibody (without the STING agonist conjugate for this specific assay if a pre-labeled version is not available) with the pH-sensitive dye according to the manufacturer's protocol.
-
-
Cell Plating:
-
Plate HER2-positive cells in a glass-bottom imaging dish and allow them to adhere overnight.
-
-
Internalization Assay:
-
Replace the culture medium with live-cell imaging medium containing the labeled ADC at a predetermined concentration.
-
Incubate the cells at 37°C and 5% CO2.
-
Image the cells at various time points (e.g., 0, 1, 4, 8, 24 hours) using a fluorescence microscope. The pH-sensitive dye will fluoresce brightly upon entering the acidic environment of the endosomes and lysosomes.
-
In the last 30 minutes of incubation, add Hoechst 33342 to stain the nuclei.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the internalized ADC per cell over time using image analysis software.
-
Expected Outcome: Successful internalization will be observed as an increase in intracellular fluorescence over time. A lack of or significantly reduced fluorescence in your experimental cells compared to a control sensitive cell line suggests a defect in ADC internalization.
Protocol 3: Cell Viability (MTT) Assay to Determine IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in your cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (sensitive and potentially resistant)
-
Calotatug-XMT-1519 conjugate-1 ADC
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADC to the respective wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the ADC concentration and use a non-linear regression analysis to determine the IC50 value.
-
Expected Outcome: A significant increase (e.g., >10-fold) in the IC50 value for a cell line compared to a known sensitive line indicates the development of resistance.
Quantitative Data Summary
While specific quantitative data for resistance to Calotatug-XMT-1519 conjugate-1 is not publicly available, the following tables provide examples of the types of data you can generate to characterize resistance.
Table 1: Example IC50 Values for a HER2-Targeted ADC
| Cell Line | HER2 Expression (Receptors/cell) | IC50 (ng/mL) | Fold Resistance |
| SK-BR-3 (Sensitive) | High (~1,000,000) | 15 | 1 |
| BT-474 (Sensitive) | High (~800,000) | 25 | 1.7 |
| JIMT-1 (Resistant) | Moderate (~150,000) | 500 | 33.3 |
| SK-BR-3-R (Acquired Resistance) | Low (~100,000) | >1000 | >66.7 |
Table 2: Example STING Pathway Activation in Response to ADC Treatment
| Cell Line | Treatment | p-STING (Relative to control) | p-IRF3 (Relative to control) | IFN-β Production (pg/mL) |
| SK-BR-3 (Sensitive) | Untreated | 1.0 | 1.0 | < 10 |
| SK-BR-3 (Sensitive) | ADC (IC50) | 5.2 | 4.8 | 550 |
| JIMT-1 (Resistant) | Untreated | 1.0 | 1.0 | < 10 |
| JIMT-1 (Resistant) | ADC (IC50) | 1.5 | 1.2 | 50 |
| SK-BR-3-R (Acquired Resistance) | Untreated | 0.8 | 0.9 | < 10 |
| SK-BR-3-R (Acquired Resistance) | ADC (IC50) | 1.1 | 1.0 | 25 |
Visualizations: Diagrams of Key Processes
Caption: Mechanism of action of a HER2-targeted STING agonist ADC.
Caption: Troubleshooting workflow for reduced ADC cytotoxicity.
Caption: The STING signaling pathway activated by the ADC payload.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to HER2-targeted ADCs?
A1: Resistance to HER2-targeted ADCs can be broadly categorized into:
-
Antigen-related resistance: This includes downregulation of HER2 expression on the tumor cell surface, mutations in the HER2 gene that prevent antibody binding, or masking of the HER2 epitope.
-
Impaired intracellular trafficking: This involves reduced internalization of the ADC-HER2 complex, or mis-routing of the complex to recycling endosomes instead of lysosomes.
-
Lysosomal dysfunction: Alterations in lysosomal pH or defective lysosomal proteases can prevent the efficient release of the payload from the ADC.
-
Payload-specific resistance: For the Calotatug-XMT-1519 conjugate-1 ADC, this would involve alterations in the STING signaling pathway. This could include downregulation or loss of key pathway components like STING, TBK1, or IRF3, or upregulation of negative regulators of the pathway.
-
Upregulation of drug efflux pumps: While more common for traditional cytotoxic payloads, it is a theoretical possibility that could contribute to reduced intracellular concentration of the STING agonist.
Q2: How is resistance to a STING agonist payload different from resistance to a traditional cytotoxic payload?
A2: Resistance to traditional cytotoxic payloads (e.g., auristatins, maytansinoids) often involves mechanisms that prevent the drug from reaching its intracellular target or that repair the damage it causes. These include increased drug efflux, alterations in the drug's target (e.g., tubulin mutations), or enhanced DNA repair mechanisms.
Resistance to a STING agonist payload is fundamentally different as it involves the innate immune signaling pathway. Instead of directly killing the cell through cytotoxicity, the STING agonist activates an immune response. Therefore, resistance mechanisms are likely to involve:
-
Defects in the STING pathway: Loss-of-function mutations or downregulation of STING, TBK1, or IRF3 will render the payload ineffective.
-
Upregulation of immune checkpoints: Activation of the STING pathway can lead to the upregulation of inhibitory molecules like PD-L1 on tumor cells, which can dampen the anti-tumor immune response.
-
Induction of an immunosuppressive tumor microenvironment: Chronic STING activation could potentially lead to the recruitment of immunosuppressive cell types.
Q3: Can resistance to this ADC be overcome?
A3: Overcoming resistance to this ADC will likely involve strategies tailored to the specific resistance mechanism.
-
For loss of HER2 expression: Alternative therapeutic approaches that do not rely on HER2 may be necessary.
-
For STING pathway defects: Combination therapies that activate the immune system through different pathways (e.g., checkpoint inhibitors) could be explored.
-
For upregulation of immune checkpoints: Combining the ADC with checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) is a rational strategy to counteract this resistance mechanism.
Q4: What are the key biomarkers to monitor for potential resistance?
A4: Key biomarkers to monitor include:
-
HER2 expression levels: Regularly assess HER2 expression in your cell lines.
-
STING pathway components: Monitor the expression levels of STING, TBK1, and IRF3.
-
Phosphorylation status of STING pathway proteins: Assess the phosphorylation of STING, TBK1, and IRF3 upon ADC treatment as a measure of pathway activation.
-
Type I Interferon production: Measure the secretion of IFN-β as a downstream indicator of STING pathway activation.
-
PD-L1 expression: Monitor the cell surface expression of PD-L1, as its upregulation can indicate an adaptive resistance mechanism.
Technical Support Center: Scaling Up XMT-1519 Conjugate-1 Production
Welcome to the technical support center for the production of XMT-1519 conjugate-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the scale-up of this antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of an ADC like the one involving this compound?
A1: Scaling up ADC production is a multifaceted process with several inherent challenges.[1][2][3][4][5] Key difficulties include:
-
Maintaining a consistent Drug-to-Antibody Ratio (DAR): Ensuring a uniform number of drug molecules are conjugated to each antibody is critical for the ADC's efficacy and safety.[3] Variations in the DAR can lead to inconsistent product performance.
-
Process Reproducibility: Translating a laboratory-scale process to a larger manufacturing scale often presents unforeseen challenges that can affect the final product's quality.[3][4]
-
Purity and Aggregate Removal: The conjugation process can generate impurities and cause the ADC to aggregate, which can impact its therapeutic activity and potentially cause immunogenicity.[4]
-
Handling of Highly Potent Components: The cytotoxic payload of the ADC is, by nature, highly toxic, necessitating stringent containment and handling protocols to ensure operator safety.[2][4]
-
Complex Supply Chain Management: The production of an ADC relies on a complex supply chain for the monoclonal antibody, the drug-linker conjugate (XMT-1519), and other reagents, making logistical coordination critical.[4]
Q2: How does the conjugation chemistry of XMT-1519 impact scale-up?
A2: The specific chemistry used to conjugate XMT-1519 to the HER2-targeted antibody is a critical factor. While specifics on XMT-1519's linker are proprietary, common methods like lysine (B10760008) or cysteine conjugation present different challenges.[6] Lysine conjugation can result in a heterogeneous mixture of ADCs with varying DARs.[6] Cysteine conjugation offers more control over the conjugation site and DAR but may require antibody engineering.[6] The stability of the linker is also crucial; it must remain stable in circulation but release the payload within the target cell.[6]
Q3: What analytical methods are recommended for quality control during and after production?
A3: A robust analytical strategy is essential for ensuring the quality and consistency of the ADC. Recommended methods include:
-
High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC-HPLC) to detect aggregates and hydrophobic interaction chromatography (HIC-HPLC) to determine the DAR.
-
Mass Spectrometry (MS): To confirm the identity and integrity of the ADC and its components.
-
Cell-based Assays: To assess the potency and cell-killing activity of the ADC.[3]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the production of the XMT-1519-based ADC.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) between batches.
-
Possible Causes & Solutions:
| Cause | Solution |
| Variability in reaction conditions (temperature, pH, reaction time) | Implement strict process controls and automated systems to ensure consistent reaction parameters. |
| Inconsistent quality of starting materials (antibody, this compound) | Establish rigorous quality control specifications for all raw materials and perform thorough characterization of each batch. |
| Inefficient mixing at larger scales | Optimize mixing parameters (e.g., impeller speed, mixing time) for the specific reactor volume and geometry. |
Issue 2: High levels of aggregation in the final product.
-
Possible Causes & Solutions:
| Cause | Solution |
| Hydrophobic nature of the drug-linker | Optimize the formulation buffer to include excipients that reduce protein-protein interactions and aggregation. |
| Sub-optimal conjugation process conditions | Investigate the impact of pH, temperature, and buffer composition on aggregation during the conjugation reaction. |
| Ineffective purification process | Develop a multi-step purification process, potentially including size-exclusion and ion-exchange chromatography, to effectively remove aggregates. |
Issue 3: Presence of unconjugated antibody or free drug in the final product.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete conjugation reaction | Optimize the molar ratio of this compound to the antibody and the reaction time to drive the reaction to completion. |
| Inefficient purification | Employ purification techniques with high resolving power, such as tangential flow filtration (TFF) followed by chromatography, to separate the ADC from unconjugated species. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase A.
-
Chromatographic Conditions:
-
Column: A hydrophobic interaction chromatography column suitable for protein separations.
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: The different drug-loaded species will elute as separate peaks. Calculate the area of each peak to determine the relative abundance of each species and the average DAR.
Visualizations
Signaling Pathway of a HER2-Targeted ADC
Caption: Figure 1: Mechanism of Action of a HER2-Targeted ADC.
Experimental Workflow for ADC Production and Characterization
Caption: Figure 2: General Workflow for ADC Production and Analysis.
References
- 1. susupport.com [susupport.com]
- 2. Challenges In ADC Production - Consolidating Operations Under One Roof [outsourcedpharma.com]
- 3. pharmacompass.com [pharmacompass.com]
- 4. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 5. Challenges in the development and manufacturing of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel development strategies and challenges for anti-Her2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: XMT-1519 Conjugate-1 Stability and Handling
This technical support center provides guidance on the storage, handling, and stability of XMT-1519 Conjugate-1. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -80°C.[1][2] A product data sheet suggests it can be stored for up to 6 months at this temperature.[1] As a powder, it may be stable for up to 3 years at -20°C.[3]
Q2: Can I store this compound at 4°C?
A2: Short-term storage at 4°C is possible. For some antibody-drug conjugates (ADCs), storage at 4°C for a few weeks or months is acceptable.[4] As a powder, this compound may be stored at 4°C for up to two years.[3] However, for reconstituted solutions, it is best to follow specific product recommendations or prepare fresh for each use.
Q3: Is this compound sensitive to freeze-thaw cycles?
A3: Repeated freeze-thaw cycles should be avoided for all antibody and ADC solutions. These cycles can lead to denaturation and aggregation, reducing the efficacy of the conjugate. It is recommended to aliquot the conjugate into single-use volumes to minimize freeze-thaw stress.
Q4: What are the primary stability concerns for ADCs like this compound?
A4: The main stability concerns for ADCs are physical and chemical instability. Physical instability often manifests as aggregation and precipitation, driven by the hydrophobic nature of the cytotoxic payload.[4][5] Chemical instability can involve degradation of the antibody, linker, or drug, as well as deconjugation.[5][6] Factors like temperature, pH, light, and oxidation can all contribute to degradation.[6][7]
Q5: How does the drug-to-antibody ratio (DAR) affect the stability of this compound?
A5: While specific data for XMT-1519 is not publicly available, in general, a higher DAR can lead to increased aggregation propensity in ADCs.[8] The increased hydrophobicity from a higher number of conjugated drug molecules can promote intermolecular interactions, leading to aggregation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased Aggregation in SEC-HPLC Analysis | Improper storage temperature (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C). | Aliquot and store at -80°C. Minimize freeze-thaw cycles. Consider using a stabilizing buffer if aggregation persists.[4] |
| High drug-to-antibody ratio (DAR). | Characterize the DAR of your batch. If heterogeneity is high, consider purification to isolate species with lower DAR. | |
| Loss of Potency in Cell-Based Assays | Deconjugation of the cytotoxic payload. | Analyze the sample using techniques like HIC-HPLC or RP-HPLC to assess the level of free drug. Ensure appropriate pH and temperature during handling. |
| Oxidation of the antibody. | Avoid exposure to oxidative conditions. Consider adding antioxidants to the formulation if compatible with your experimental setup. | |
| Precipitate Formation Upon Thawing | High concentration of the ADC. | Centrifuge the vial after thawing to pellet any precipitate. Use the supernatant for your experiment. Consider working with lower concentrations if possible. |
| Instability in the formulation buffer. | Ensure the buffer pH is optimal for the ADC. Some ADCs may require specific excipients for stabilization.[4] |
Data on General ADC Stability Under Various Conditions
The following table summarizes expected stability trends for a typical antibody-drug conjugate. Please note that these are general guidelines, and specific performance of this compound may vary.
| Storage Condition | Parameter | Expected Outcome | Primary Degradation Pathway |
| -80°C (up to 1 year) | Aggregation | Minimal increase | - |
| Fragmentation | Minimal increase | - | |
| Deconjugation | Minimal | - | |
| 4°C (up to 1 month) | Aggregation | Slight increase | Non-covalent aggregation |
| Fragmentation | Minimal increase | - | |
| Deconjugation | Potential for slight increase depending on linker chemistry | Hydrolysis | |
| Room Temperature (25°C, 1 week) | Aggregation | Significant increase | Non-covalent aggregation, disulfide crosslinking |
| Fragmentation | Moderate increase | Peptide bond hydrolysis | |
| Deconjugation | Significant increase | Linker cleavage | |
| Multiple Freeze-Thaw Cycles (5x) | Aggregation | Moderate to significant increase | Denaturation-induced aggregation |
| Fragmentation | Minimal increase | - | |
| Deconjugation | Minimal increase | - | |
| Exposure to Light | Photodegradation | Potential for oxidation and fragmentation | Oxidation of susceptible amino acids |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in a sample of this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
This compound sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Prepare the this compound sample to a concentration of 1 mg/mL in the mobile phase.
-
Inject 20 µL of the sample onto the column.
-
Run the chromatography for 30 minutes, monitoring absorbance at 280 nm.
-
Identify the monomer, aggregate, and fragment peaks based on their retention times. The aggregate peak will elute first, followed by the monomer, and then the fragment peaks.
-
Integrate the peak areas to calculate the percentage of each species.
Protocol 2: Hydrophobic Interaction Chromatography (HIC-HPLC) for Drug-to-Antibody Ratio (DAR) and Deconjugation Analysis
Objective: To determine the average DAR and assess the presence of unconjugated antibody.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
This compound sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Prepare the this compound sample to a concentration of 1 mg/mL.
-
Inject 20 µL of the sample.
-
Run a gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Monitor absorbance at 280 nm.
-
Different drug-loaded species will elute at different times, with higher DAR species being more retained. Unconjugated antibody will elute earliest.
-
Calculate the average DAR by determining the weighted average of the peak areas for each species.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Common degradation pathways for antibody-drug conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. alfagen.com.tr [alfagen.com.tr]
- 4. cellmosaic.com [cellmosaic.com]
- 5. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 7. Item - Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Characterization of XMT-1519 Conjugate-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with XMT-1519 conjugate-1, a HER2-targeted antibody-drug conjugate (ADC).
Troubleshooting Guides
This section addresses common analytical challenges encountered during the characterization of this compound. The tables below summarize potential issues, their causes, and recommended solutions with quantitative data to guide your experimental adjustments.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) in HIC Analysis
Hydrophobic Interaction Chromatography (HIC) is a key method for determining the DAR of ADCs. Inconsistent results can compromise the assessment of drug load distribution.[1][2][3][4][5]
| Observation | Potential Cause | Recommended Solution | Expected Outcome |
| Poor peak resolution and broad peaks | Non-optimal mobile phase composition | Optimize the salt concentration in the mobile phase. A common starting point is a high concentration of a salt like ammonium (B1175870) sulfate, which is then decreased in a gradient.[1][3][5] | Sharper peaks with baseline separation of different DAR species. |
| Variable retention times between runs | Fluctuations in column temperature or mobile phase pH | Ensure consistent column temperature using a column oven. Prepare fresh mobile phase for each run and verify the pH. | Consistent retention times for each DAR species across multiple injections. |
| Low recovery of ADC from the column | Strong hydrophobic interactions between the ADC and the stationary phase | Add a small percentage of an organic modifier (e.g., isopropanol) to the mobile phase to reduce hydrophobic interactions.[6] | Improved recovery and peak shape of the ADC. |
| Presence of unexpected peaks | Degradation of the ADC or presence of impurities | Analyze the sample by size exclusion chromatography (SEC) to check for aggregation or fragmentation. Use mass spectrometry (LC-MS) to identify the unexpected species. | Identification and quantification of impurities or degradation products. |
Issue 2: High Levels of Aggregation in SEC Analysis
Size Exclusion Chromatography (SEC) is used to monitor the presence of aggregates, which can affect the efficacy and safety of the ADC.[6][7][8][9][10]
| Observation | Potential Cause | Recommended Solution | Expected Outcome |
| Significant peak fronting or tailing | Secondary hydrophobic interactions with the SEC column stationary phase | Use a mobile phase with an appropriate salt concentration (e.g., 150 mM sodium chloride) to minimize secondary interactions.[8] | Symmetrical monomer peak with clear separation from aggregate peaks. |
| Increase in aggregate percentage upon storage | Instability of the ADC formulation | Evaluate different buffer conditions (pH, excipients) to improve the stability of the conjugate. Store the ADC at the recommended temperature. | Reduction in the rate of aggregate formation over time. |
| Incomplete resolution of monomer and dimer peaks | Suboptimal column or mobile phase conditions | Use a high-resolution SEC column and optimize the flow rate and mobile phase composition. | Baseline separation of monomer, dimer, and higher-order aggregates. |
| Presence of low molecular weight fragments | Degradation of the antibody or linker | Analyze the sample using SDS-PAGE under reducing and non-reducing conditions to identify fragments. Use LC-MS to determine the mass of the fragments. | Confirmation of the presence and identity of degradation products. |
Issue 3: Detection of Free Drug in the ADC Formulation
The presence of unconjugated (free) drug is a critical quality attribute that needs to be carefully monitored due to potential toxicity.[11][12]
| Observation | Potential Cause | Recommended Solution | Expected Outcome |
| High background signal in LC-MS analysis | Matrix effects from the formulation buffer | Implement a sample cleanup step, such as solid-phase extraction (SPE), before LC-MS analysis.[13] | Reduced background noise and improved sensitivity for free drug detection. |
| Inconsistent quantification of free drug | Poor standard curve linearity or sample preparation variability | Prepare a fresh standard curve for each assay and ensure precise and consistent sample dilution and handling. | A linear standard curve (R² > 0.99) and reproducible quantification of free drug. |
| Free drug levels increase over time | Instability of the linker connecting the drug to the antibody | Perform stability studies at different temperatures and time points to assess linker stability. Consider re-evaluating the linker chemistry if instability is observed. | Determination of the degradation kinetics of the ADC and identification of stable storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected Drug-to-Antibody Ratio (DAR) for this compound?
The expected DAR for an ADC like this compound typically ranges from 2 to 8 drug molecules per antibody.[11] The precise target DAR is determined during development to balance efficacy and safety. It is crucial to monitor the DAR distribution during manufacturing and stability studies.[][15]
Q2: How can I improve the resolution of different DAR species in my HIC chromatogram?
To improve resolution, you can optimize the gradient steepness. A shallower gradient will increase the separation between peaks corresponding to different DAR values. Additionally, ensure your HPLC system is bio-inert to prevent any unwanted interactions.[5]
Q3: My SEC analysis shows a significant amount of aggregation. What are the potential causes and how can I mitigate this?
Aggregation in ADCs can be caused by the hydrophobic nature of the payload, improper formulation, or stress conditions like freeze-thaw cycles.[10][11] To mitigate this, screen different formulation buffers to find one that stabilizes the ADC. Also, handle the ADC sample gently and avoid repeated freeze-thaw cycles.
Q4: What is the most sensitive method for detecting free drug in my this compound preparation?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most sensitive and specific method for detecting and quantifying low levels of free drug.[11] Techniques like two-dimensional LC-MS (2D-LC/MS) can further enhance sensitivity by removing the antibody component before analysis of the free drug.[16]
Q5: How does the conjugation of the drug-linker affect the binding affinity of the antibody to HER2?
The chemical conjugation process can potentially alter the conformation of the antibody and affect its binding affinity to the target antigen.[17] It is essential to perform a binding assay, such as an ELISA or Surface Plasmon Resonance (SPR), to compare the binding affinity of the conjugated XMT-1519 to the unconjugated antibody.
Experimental Protocols
1. Protocol for DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the DAR of this compound.
-
Materials:
-
This compound sample
-
Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the this compound sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by determining the relative peak area of each DAR species.
-
2. Protocol for Aggregation Analysis by Size Exclusion Chromatography (SEC)
This protocol outlines a method for quantifying aggregates in this compound samples.
-
Materials:
-
This compound sample
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 20 µg of the this compound sample.
-
Run the analysis isocratically for 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Calculate the percentage of aggregates, monomer, and fragments based on the peak areas.
-
3. Protocol for Free Drug Analysis by LC-MS
This protocol describes a method for the detection and quantification of free drug-linker in this compound preparations.
-
Materials:
-
This compound sample
-
Free drug-linker standard
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
C18 reverse-phase column
-
LC-MS system (e.g., Q-TOF)
-
-
Procedure:
-
Precipitate the protein from the ADC sample by adding three volumes of cold ACN.
-
Centrifuge to pellet the precipitated antibody.
-
Transfer the supernatant containing the free drug to a new tube and dry it down.
-
Reconstitute the sample in Mobile Phase A (Water with 0.1% FA).
-
Inject the sample onto the C18 column.
-
Elute the free drug using a gradient of Mobile Phase B (ACN with 0.1% FA).
-
Detect the free drug using the mass spectrometer in selected ion monitoring (SIM) mode.
-
Quantify the free drug using a standard curve prepared with the free drug-linker standard.
-
Visualizations
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. ADC Affinity Measurement Service - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Comparative Guide to XMT-1519's Conjugate-1 and Other ADC Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the linker technology utilized in the antibody-drug conjugate (ADC) XMT-1519, referred to as "conjugate-1," against other prominent ADC linker technologies. The information presented is based on publicly available data and is intended to assist researchers in making informed decisions during the development of novel ADCs.
Introduction to XMT-1519 and its Fleximer-Based Linker Technology
XMT-1519 is an ADC targeting the HER2 receptor, developed by Mersana Therapeutics. Its "conjugate-1" drug-linker component is based on the company's proprietary Fleximer platform. This technology utilizes a hydrophilic, biodegradable polymer backbone that can be conjugated with a high number of cytotoxic payload molecules. A related Fleximer-based ADC, XMT-1522, has been reported to have a drug-to-antibody ratio (DAR) of approximately 15.
A key feature of the Fleximer technology is the use of two distinct linkers:
-
Payload Linker: Connects the cytotoxic drug to the Fleximer polymer.
-
Antibody Linker: Attaches the drug-loaded polymer to the monoclonal antibody.
This dual-linker system is designed to provide high stability in circulation and controlled release of the payload within the target cancer cell. The payload used in Mersana's auristatin-based Fleximer ADCs is a proprietary derivative of auristatin.
Comparative Analysis of ADC Linker Technologies
This section compares the key characteristics of the Fleximer technology with other widely used ADC linker platforms.
Data Presentation: Quantitative Comparison of ADC Linker Properties
The following tables summarize key performance indicators for different ADC linker technologies. It is important to note that the data presented is compiled from various sources and may not be from direct head-to-head comparative studies.
| Linker Technology | Typical DAR | Conjugation Chemistry | Key Features | Reported Plasma Stability | Bystander Effect |
| Fleximer (XMT-1519 conjugate-1) | High (e.g., ~15) | Lysine or Cysteine | High DAR, soluble polymer carrier, accommodates hydrophobic payloads, dual-linker system. | Designed for high stability in circulation. | Controlled ("DolaLock") |
| Maleimide-based (e.g., vc-MMAE) | 2-4 (stochastic), up to 8 (site-specific) | Thiol-maleimide Michael addition | Well-established, cleavable (e.g., by cathepsins). | Variable; susceptible to retro-Michael reaction leading to premature drug release.[1] | Permeable payload (MMAE) allows for bystander killing. |
| Maleimide-based (e.g., SMCC-DM1) | 2-4 (stochastic) | Thiol-maleimide Michael addition | Non-cleavable linker. | Generally high stability. | Limited to no bystander effect. |
| Click Chemistry-based | Homogeneous (e.g., 2, 4) | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition | Site-specific conjugation, high efficiency, and stability.[] | High stability due to covalent triazole linkage.[] | Dependent on the payload's cell permeability. |
In Vivo Efficacy Comparison
| ADC Platform | Model | Dose | Observed Efficacy | Source |
| Fleximer (XMT-1536) | Ovarian Cancer Xenograft | 3 mg/kg | Complete and sustained tumor regressions. | [3] |
| vc-MMAE (Brentuximab vedotin) | Hodgkin Lymphoma Xenograft | 1 mg/kg | Tumor growth inhibition. | [4] |
| High DAR (8) Phosphonamidate Linker | Lymphoma Xenograft | 1 mg/kg | Excellent response and tumor remission.[4] | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of ADC linker technologies.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug-linker molecules conjugated to an antibody.
Methodology:
-
Sample Preparation: The ADC sample is diluted to a suitable concentration (e.g., 1 mg/mL) in a high-salt mobile phase A.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
-
Gradient Elution: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B is run over a defined period (e.g., 30 minutes) to elute the different drug-loaded antibody species.
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peak area for each species (unconjugated, DAR2, DAR4, etc.) is integrated. The weighted average DAR is calculated using the following formula: DAR = Σ(% Peak Area of each species × DAR of each species) / 100
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Collection: At each time point, an aliquot of the plasma-ADC mixture is collected and stored at -80°C until analysis.
-
Quantification of Intact ADC (ELISA-based):
-
An ELISA plate is coated with the target antigen.
-
Plasma samples are added, and the intact ADC is captured by the antigen.
-
A secondary antibody that recognizes the payload is used for detection. The signal is proportional to the amount of intact ADC.
-
-
Quantification of Released Payload (LC-MS/MS):
-
Proteins in the plasma samples are precipitated.
-
The supernatant containing the released payload is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of free drug.
-
Bystander Effect Co-culture Assay
Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Seeding: A co-culture of antigen-positive (target) and antigen-negative (bystander) cells is established in a multi-well plate. The bystander cells are typically labeled with a fluorescent marker (e.g., GFP) for identification.
-
ADC Treatment: The co-culture is treated with varying concentrations of the ADC.
-
Incubation: The plate is incubated for a defined period (e.g., 72-96 hours).
-
Analysis: The viability of the antigen-negative (fluorescently labeled) cell population is quantified using flow cytometry or high-content imaging. A significant decrease in the viability of the bystander cells in the presence of the target cells and the ADC indicates a bystander effect.
Visualizations of Key Concepts
Diagram 1: ADC Linker Technologies Overview
Caption: Overview of different ADC linker conjugation strategies.
Diagram 2: Controlled Bystander Effect ("DolaLock") Mechanism
Caption: Proposed mechanism of the "DolaLock" controlled bystander effect.
Diagram 3: Experimental Workflow for DAR Determination by HIC
Caption: Workflow for determining the drug-to-antibody ratio using HIC.
Conclusion
The selection of a linker technology is a critical decision in the design of an ADC, with profound implications for its stability, efficacy, and safety profile. The Fleximer technology, utilized in XMT-1519, offers the advantage of a high drug-to-antibody ratio, which may be beneficial for delivering a potent therapeutic dose to tumor cells. Its dual-linker system and the potential for a controlled bystander effect are innovative features aimed at optimizing the therapeutic window.
Conventional maleimide-based linkers are well-established but can be associated with challenges related to stability and heterogeneity. Site-specific conjugation technologies, such as those employing click chemistry, offer solutions to the heterogeneity issue, resulting in more defined ADC products.
Ultimately, the optimal linker choice will depend on the specific antibody, payload, and target indication. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different ADC linker platforms.
References
- 1. agilent.com [agilent.com]
- 3. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of XMT-1519 Conjugate-1 and SMCC Linker Technologies in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker technology connecting the monoclonal antibody to the cytotoxic payload playing a pivotal role in determining the therapeutic index. This guide provides an objective, data-driven comparison of two distinct linker technologies: the novel polymer-based system exemplified by Mersana Therapeutics' XMT-1519 conjugate-1, part of the Dolaflexin™ platform, and the well-established non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
At a Glance: Key Differences
| Feature | This compound (Dolaflexin™ Platform) | SMCC Linker |
| Linker Type | Polymer-based, cleavable | Non-cleavable, heterobifunctional |
| Drug-to-Antibody Ratio (DAR) | High (typically 10-15) | Low (typically 3-4) |
| Payload Release Mechanism | Enzymatic cleavage of the linker within the tumor cell | Proteolytic degradation of the antibody in the lysosome |
| Bystander Effect | Controlled bystander killing | Generally absent |
| Plasma Stability | Designed for high stability | High stability |
| Therapeutic Application | Potentially effective in tumors with low or heterogeneous antigen expression | Best suited for tumors with high and uniform antigen expression |
In-Depth Analysis
This compound and the Dolaflexin™ Platform
This compound is a component of Mersana Therapeutics' Dolaflexin™ platform, a novel ADC technology designed to overcome limitations of earlier platforms.[1] A key feature of this platform is the use of a biodegradable, hydrophilic polymer backbone, poly(1-hydroxymethylethylene hydroxymethylformal) or PHF.[2] This polymer allows for the attachment of a high number of payload molecules, achieving a drug-to-antibody ratio (DAR) of 10-15, significantly higher than the typical DAR of 3-4 for conventional ADCs.[3][4][5]
The payload utilized in conjunction with this platform is often a novel auristatin derivative, auristatin F-hydroxypropylamide (AF-HPA).[3][4] AF-HPA is a cell-permeable antimitotic agent that, upon entering the target cell, is metabolized to the highly potent but less permeable auristatin F (AF). This mechanism is designed to create a "controlled bystander effect," where the payload can kill adjacent antigen-negative tumor cells, a significant advantage in treating heterogeneous tumors, while the subsequent trapping of the more potent metabolite within the cell helps to minimize systemic exposure and off-target toxicity.[3][4][5][6]
The conjugation of the Dolaflexin platform to the antibody is typically achieved through the thiol groups of cysteine residues on the antibody.[7]
SMCC Linker
The SMCC linker is a widely used heterobifunctional crosslinker in the ADC field. It is considered a non-cleavable linker, forming a stable covalent bond between the antibody and the payload.[8] The conjugation process involves two steps: first, the N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines, such as those on lysine (B10760008) residues of the antibody, to form a stable amide bond. Subsequently, the maleimide (B117702) group of the linker reacts with a sulfhydryl (thiol) group on the cytotoxic payload to form a stable thioether bond.[8]
Due to the stability of the thioether bond, the payload is only released after the ADC is internalized by the target cell and the entire antibody is degraded by lysosomal proteases.[8] This mechanism ensures high plasma stability and minimizes premature drug release, which generally leads to a favorable safety profile.[8][9] However, the released payload remains attached to the linker and an amino acid residue (lysine-SMCC-payload), which is typically charged and cell-impermeable. Consequently, ADCs utilizing an SMCC linker generally do not exhibit a bystander effect, making them most effective against tumors with high and homogenous antigen expression.[5][8]
Performance Data: A Comparative Overview
| Parameter | Dolaflexin™ ADC (e.g., Trastuzumab-Dolaflexin) | SMCC-like ADC (e.g., Ado-trastuzumab emtansine, T-DM1) |
| DAR | ~15 | ~3.5 |
| In Vitro Cytotoxicity (IC50) | Potent, with sub-nanomolar activity in HER2-expressing cell lines.[5] | Potent in HER2-high expressing cell lines. |
| In Vivo Efficacy | Demonstrated significant anti-tumor activity and prolonged tumor-free survival in xenograft models with both high and low HER2 expression, including models insensitive to T-DM1.[10] A HER2-targeted Dolaflexin ADC induced tumor regressions in a xenograft model resistant to T-DM1.[6] | Effective in HER2-high expressing xenograft models. |
| Plasma Stability | Excellent conjugated drug stability with minimal exposure to free payload.[10] | High plasma stability.[8] |
| Bystander Killing | Controlled bystander effect demonstrated.[3][4][5][6] | No significant bystander effect.[5] |
Signaling Pathways and Experimental Workflows
Mechanism of Action and Payload Release
Experimental Workflow for ADC Evaluation
Experimental Protocols
I. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used method to assess the cytotoxic effect of ADCs on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs and controls (unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Replace the existing medium in the wells with the ADC/control dilutions. Incubate for a defined period (e.g., 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.[11][12][13][14]
II. In Vivo Efficacy in Xenograft Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ADCs in vivo.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cell line for implantation
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
-
Sterile surgical and injection equipment
Procedure:
-
Tumor Implantation: Subcutaneously inoculate tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize mice into treatment and control groups (typically 5-10 mice per group).
-
ADC Administration: Administer the ADC (at various dose levels) and vehicle control, typically via intravenous injection, according to the desired dosing schedule (e.g., single dose or multiple doses).
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times a week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess for statistical significance between treatment and control groups.[15][16][17][18][19]
III. Plasma Stability Assay (LC-MS Method)
This protocol provides an overview of how to assess the stability of an ADC in plasma.
Materials:
-
ADC construct
-
Plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human)
-
Incubator at 37°C
-
LC-MS/MS system
-
Reagents for immunoaffinity capture (e.g., anti-human Fc antibody-coated beads) and sample processing
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
Sample Preparation:
-
To measure free payload: Precipitate proteins from the plasma samples (e.g., with acetonitrile) and analyze the supernatant.
-
To measure intact ADC: Use immunoaffinity capture to isolate the ADC from the plasma.
-
-
LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS to quantify the amount of released payload or the remaining intact ADC.
-
Data Analysis: Plot the concentration of the free payload or the percentage of intact ADC over time to determine the stability profile and half-life of the ADC in plasma.[8][20][21][22][23]
IV. Bystander Effect Assay (Co-culture Method)
This protocol is designed to evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, labeled with a fluorescent marker (e.g., GFP)
-
ADC constructs and controls
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 96-144 hours).
-
Imaging and Analysis:
-
Image the wells using a fluorescence microscope to specifically visualize and count the viable fluorescent Ag- cells.
-
Alternatively, use flow cytometry to differentiate and quantify the viability of the two cell populations.
-
-
Data Analysis: Compare the viability of the Ag- cells in the presence of Ag+ cells and the ADC to controls (e.g., Ag- cells alone treated with the ADC) to quantify the bystander killing effect.[9][12][24][25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. mersana.com [mersana.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Dolaflexin-based Antibody-Drug Conjugate XMT-1536 Targets the Solid Tumor Lineage Antigen SLC34A2/NaPi2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Dolaflexin: A Novel Antibody-Drug Conjugate Platform Featuring High Drug Loading and a Controlled Bystander Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mersana.com [mersana.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. mersana.com [mersana.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 17. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 26. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
A Head-to-Head Comparison of ADC Linker Technologies: XMT-1519 Conjugate-1 vs. vc-PABC
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that dictates the ADC's efficacy, stability, and safety profile. This guide provides an objective comparison of two distinct linker technologies: the novel polymer-based system utilized in Mersana Therapeutics' XMT-1519 and the clinically established valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker.
The XMT-1519 conjugate-1 is part of the Dolaflexin® platform, a proprietary technology from Mersana Therapeutics. This platform employs a hydrophilic, biodegradable polymer backbone (Fleximer®) to which multiple molecules of a proprietary auristatin payload, auristatin F-hydroxypropylamide (AF-HPA), are attached. This innovative approach allows for a significantly higher drug-to-antibody ratio (DAR) compared to traditional linker technologies.
In contrast, the vc-PABC linker is a well-characterized, protease-cleavable linker system. It is designed to be stable in systemic circulation and to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. This cleavage releases the potent cytotoxic payload, monomethyl auristatin E (MMAE), inside the target cell.
This guide will delve into the key performance characteristics of each technology, supported by preclinical data.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters of the Dolaflexin platform (as a proxy for this compound) and the vc-PABC linker technology.
| Feature | Dolaflexin Platform (XMT-1536) | vc-PABC Linker Technology | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | ~10-15 | ~4 | [1][2] |
| Payload | Auristatin F-hydroxypropylamide (AF-HPA) | Monomethyl Auristatin E (MMAE) | [1][2] |
| Bystander Effect | Controlled | Yes | [1][3] |
| In Vitro Potency (IC50) | Potent in low antigen expressing cells | Potent, often in high antigen expressing cells | [4] |
Key Performance Attributes
Drug-to-Antibody Ratio (DAR)
The Dolaflexin platform achieves a significantly higher DAR of approximately 10-15 molecules of AF-HPA per antibody[1][2]. This is accomplished through the use of the Fleximer polymer, which acts as a scaffold for the payload. In contrast, traditional vc-PABC linkers are typically limited to a DAR of around 4, due to the potential for aggregation and poor pharmacokinetics with higher drug loading[4]. The higher DAR of the Dolaflexin platform has been shown to correlate with increased potency, particularly in tumor models with low antigen expression[4].
Bystander Effect
The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a crucial attribute for treating heterogeneous tumors.
-
Dolaflexin's "DolaLock™" Mechanism: The AF-HPA payload used in the Dolaflexin platform is cell-permeable, allowing it to diffuse into adjacent tumor cells and exert a bystander effect[3]. However, once inside the cell, AF-HPA is metabolized to the less permeable but highly potent auristatin F (AF). This "DolaLock™" mechanism is designed to trap the active payload within the tumor microenvironment, potentially enhancing the therapeutic window by limiting systemic exposure[3].
-
vc-PABC and MMAE: The MMAE payload released from vc-PABC linkers is also known to be cell-permeable and capable of inducing a significant bystander effect.
Stability
The stability of the linker is paramount to prevent premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity.
-
Dolaflexin Platform: Preclinical studies with Dolaflexin-based ADCs have demonstrated good stability in plasma[4].
-
vc-PABC Linker: The vc-PABC linker is generally stable in human plasma but has shown susceptibility to cleavage by certain mouse carboxylesterases, which can complicate preclinical in vivo studies in mice[5].
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HER2-positive for a HER2-targeted ADC)
-
Complete cell culture medium
-
96-well microplates
-
ADC and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72 hours).
-
MTT/XTT Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
XTT: Add the XTT reagent mixture (containing phenazine (B1670421) methosulfate) to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines (one labeled with a fluorescent protein, e.g., GFP)
-
Complete cell culture medium
-
96-well microplates
-
ADC and control antibodies
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC for a specified period.
-
Imaging: Acquire fluorescent and bright-field images of the cells at different time points.
-
Data Analysis: Quantify the number of viable fluorescently labeled antigen-negative cells in the ADC-treated wells compared to control wells to determine the extent of the bystander effect.
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanisms of action for vc-PABC and Dolaflexin ADC technologies.
Caption: Experimental workflows for in vitro ADC characterization.
Conclusion
Both the Dolaflexin platform and the vc-PABC linker technology represent effective approaches for the development of ADCs. The Dolaflexin platform, utilized in XMT-1519, offers the advantage of a significantly higher DAR, which may translate to enhanced potency, especially in tumors with low antigen expression. Its "DolaLock™" mechanism provides a controlled bystander effect, potentially improving the therapeutic index.
The vc-PABC linker is a clinically validated and well-understood technology that has been successfully implemented in several approved ADCs. Its straightforward protease-cleavage mechanism and the potent bystander effect of its MMAE payload have proven to be effective in various cancer types.
The choice between these technologies will depend on the specific target, the tumor biology, and the desired therapeutic profile. Further head-to-head clinical studies will be necessary to fully elucidate the comparative efficacy and safety of these two promising ADC platforms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Dolaflexin-based Antibody-Drug Conjugate XMT-1536 Targets the Solid Tumor Lineage Antigen SLC34A2/NaPi2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mersana.com [mersana.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Upifitamab Rilsodotin (XMT-1536): A Comparative Efficacy Analysis in Platinum-Resistant Ovarian Cancer
An objective review of the clinical performance of the NaPi2b-targeting antibody-drug conjugate, upifitamab rilsodotin (formerly XMT-1536), in the context of alternative therapeutic options for platinum-resistant ovarian cancer. This guide synthesizes available clinical trial data to provide a comparative perspective for researchers and drug development professionals.
Upifitamab rilsodotin (UpRi) is an antibody-drug conjugate (ADC) that was developed to target the sodium-dependent phosphate (B84403) transport protein 2B (NaPi2b), a protein expressed in a high percentage of high-grade serous ovarian cancers and non-small cell lung cancers.[1][2] The ADC utilizes a proprietary Dolaflexin platform to link a humanized anti-NaPi2b monoclonal antibody to a potent auristatin payload, AF-HPA, which has a controlled bystander effect designed to minimize off-target toxicity.[3][4] Despite a promising mechanism of action, the clinical development of upifitamab rilsodotin was discontinued (B1498344) after the pivotal UPLIFT trial failed to meet its primary endpoint.[5][6]
This guide provides a detailed comparison of the efficacy of upifitamab rilsodotin with other therapeutic agents used in the treatment of platinum-resistant ovarian cancer (PROC), supported by data from key clinical trials.
Efficacy Comparison of Therapies for Platinum-Resistant Ovarian Cancer
The following tables summarize the clinical efficacy of upifitamab rilsodotin and its comparators in patients with platinum-resistant ovarian cancer. The data presented is derived from major clinical trials for each respective agent.
Table 1: Efficacy of Upifitamab Rilsodotin in the Phase 1/2 UPLIFT Trial
| Patient Population | Overall Response Rate (ORR) (Investigator Assessed) | Complete Response (CR) | Median Duration of Response (DOR) |
| NaPi2b-Positive (n=141) | 15.6% (95% CI, 10.0%-22.7%)[5][6] | 1.4%[5] | 7.4 months[5][6] |
| Overall Population (n=268) | 13.1%[5] | 1.1%[5] | 7.4 months[5] |
Table 2: Comparative Efficacy of Alternative ADCs in Platinum-Resistant Ovarian Cancer
| Agent (Target) | Trial | Patient Population | ORR | Median DOR | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Mirvetuximab Soravtansine (B3322474) (FRα) | SORAYA | FRα-high, 1-3 prior therapies | 32.4%[7][8] | 6.9 months[2][7] | 4.3 months[7] | 13.8 months[8] |
| Mirvetuximab Soravtansine (FRα) | MIRASOL | FRα-high, 1-3 prior therapies | - | - | 5.62 months[9][10] | 16.46 months[10] |
| Lifastuzumab Vedotin (NaPi2b) | Phase II (NCT01991210) | NaPi2b-high | 36%[11] | 5.5 months[11] | 5.3 months[11][12] | Not Reported |
Table 3: Efficacy of Standard-of-Care Chemotherapy in Platinum-Resistant Ovarian Cancer
| Agent(s) | Trial Context | ORR | Median PFS | Median OS |
| Single-Agent Chemotherapy (paclitaxel, PLD, topotecan, etc.) | Historical/Various Trials | 10-15%[10][13] | 3-4 months[13][14] | ~12 months[13] |
| Chemotherapy + Bevacizumab | AURELIA | 27.3% - 30.9%[10][15] | 6.7 months[10][13] | No significant improvement vs. chemo alone[10] |
Key Experimental Protocols
A summary of the methodologies for the pivotal clinical trials cited in this guide is provided below to contextualize the presented efficacy data.
Upifitamab Rilsodotin: UPLIFT Trial (NCT03319628)
-
Study Design: A Phase 1/2, single-arm, open-label study evaluating the safety and efficacy of upifitamab rilsodotin.[3][5]
-
Patient Population: Patients with platinum-resistant high-grade serous ovarian, fallopian tube, or primary peritoneal cancer who had received one to four prior lines of therapy. A significant portion of patients had received prior bevacizumab (84%) and PARP inhibitors (69%).[6] NaPi2b-positive status was defined by a tumor proportion score (TPS) of ≥75%.[5]
-
Intervention: Upifitamab rilsodotin administered intravenously once every 28 days.[5]
-
Primary Endpoint: Investigator-assessed objective response rate (ORR) in the NaPi2b-positive population.[5]
-
Secondary Endpoints: ORR in the overall population, duration of response (DOR), and safety/tolerability.[5]
Mirvetuximab Soravtansine: SORAYA Trial (NCT04296890)
-
Study Design: A Phase 3, single-arm study to evaluate the efficacy and safety of mirvetuximab soravtansine.[16][17]
-
Patient Population: Patients with platinum-resistant ovarian cancer with high folate receptor-alpha (FRα) expression who had received one to three prior lines of therapy, including a requirement for prior bevacizumab.[2][8][18]
-
Intervention: Mirvetuximab soravtansine administered at 6 mg/kg (adjusted ideal body weight) on Day 1 of every 3-week cycle.[16][19]
-
Primary Endpoint: Objective response rate (ORR) as assessed by the investigator.[19]
-
Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[2]
Lifastuzumab Vedotin: Phase II Trial (NCT01991210)
-
Study Design: A randomized, open-label, Phase II study comparing lifastuzumab vedotin to pegylated liposomal doxorubicin (B1662922) (PLD).[11][20]
-
Patient Population: Patients with platinum-resistant ovarian cancer. A key cohort had high expression of NaPi2b.[11][20]
-
Intervention: Lifastuzumab vedotin (2.4 mg/kg) administered intravenously every 3 weeks versus PLD (40 mg/m²) every 4 weeks.[20]
-
Primary Endpoint: Progression-free survival (PFS).[20]
-
Secondary Endpoints: Objective response rate (ORR), safety, and patient-reported outcomes.[20]
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the scientific basis and clinical evaluation of NaPi2b-targeted ADCs, the following diagrams are provided.
Caption: Mechanism of action for upifitamab rilsodotin.
Caption: Workflow of the UPLIFT clinical trial.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mersana.com [mersana.com]
- 4. targetedonc.com [targetedonc.com]
- 5. onclive.com [onclive.com]
- 6. join.targetedonc.com [join.targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. ascopubs.org [ascopubs.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. onclive.com [onclive.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Treatment options for recurrent platinum-resistant ovarian cancer: A systematic review and Bayesian network meta-analysis based on RCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajmc.com [ajmc.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. A Study of Mirvetuximab Soravtansine in Platinum-Resistant, Advanced High-Grade Epithelial Ovarian, Primary Peritoneal, or Fallopian Tube Cancers With High Folate Receptor-Alpha Expression [clin.larvol.com]
- 18. SORAYA: A Phase 3, Single Arm Study of Mirvetuximab Soravtansine in Advanced High-Grade Epithelial Ovarian, Primary Peritoneal, or Fallopian Tube Cancers with High Folate Receptor-Alpha Expression | Dana-Farber Cancer Institute [dana-farber.org]
- 19. Mirvetuximab soravtansine in folate receptor alpha (FRα)–high platinum-resistant ovarian cancer: final overall survival and post hoc sequence of therapy subgroup results from the SORAYA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison of HER2-Targeted Antibody-Drug Conjugates in Breast Cancer
A definitive analysis of pivotal clinical trials showcases the superior efficacy of Trastuzumab Deruxtecan (T-DXd) over Trastuzumab Emtansine (T-DM1) in previously treated HER2-positive metastatic breast cancer. This guide provides an in-depth comparison of their performance, supported by comprehensive data from landmark studies, detailed experimental protocols, and mechanistic insights for researchers and drug development professionals.
The landscape of treatment for human epidermal growth factor receptor 2 (HER2)-positive breast cancer has been significantly reshaped by the advent of antibody-drug conjugates (ADCs). These sophisticated therapies combine the targeting precision of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. This guide focuses on the most critical head-to-head clinical evidence comparing two leading HER2-targeted ADCs: Trastuzumab Deruxtecan (T-DXd, Enhertu®) and Ado-trastuzumab Emtansine (T-DM1, Kadcyla®).
Mechanism of Action: A Tale of Two Payloads
Both T-DXd and T-DM1 are built upon the trastuzumab monoclonal antibody, which targets the HER2 receptor. However, their distinct linkers and cytotoxic payloads lead to different mechanisms of action and clinical activity. T-DM1 utilizes a non-cleavable linker to deliver emtansine (DM1), a microtubule inhibitor. In contrast, T-DXd employs a cleavable linker to deliver deruxtecan, a potent topoisomerase I inhibitor.
A key differentiator is T-DXd's "bystander effect." Its membrane-permeable payload can diffuse out of the target cancer cell and kill neighboring cells, including those with low or no HER2 expression, which is a significant advantage in treating heterogeneous tumors. T-DM1's payload has low membrane permeability, limiting its action primarily to the cells that internalize the ADC.
Confirming Payload Release from Antibody-Drug Conjugates: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the payload release kinetics of an antibody-drug conjugate (ADC) is paramount to predicting its efficacy and potential toxicity. This guide provides a comparative analysis of payload release mechanisms and supporting experimental data for prominent HER2-targeted ADCs, offering a framework for the evaluation of novel conjugates like XMT-1519.
While specific quantitative data on the payload release of XMT-1519 conjugate-1 is not publicly available, this guide will delve into the well-characterized payload release profiles of two leading HER2-targeted ADCs: Trastuzumab deruxtecan (B607063) (T-DXd) and Trastuzumab emtansine (T-DM1). By examining their distinct mechanisms and the experimental methodologies used to assess them, researchers can establish a robust framework for evaluating the performance of new ADC candidates.
Comparative Analysis of Payload Release
The efficiency and specificity of payload release are critical determinants of an ADC's therapeutic index. The following table summarizes the key characteristics of payload release for T-DXd and T-DM1, providing a benchmark for comparison.
| Feature | Trastuzumab Deruxtecan (T-DXd, Enhertu®) | Trastuzumab Emtansine (T-DM1, Kadcyla®) |
| Linker Type | Enzymatically cleavable (tetrapeptide-based) | Non-cleavable (thioether) |
| Primary Release Mechanism | Cleavage by lysosomal enzymes (e.g., Cathepsin L) in the tumor microenvironment and within tumor cells.[1][2] | Proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3][4] |
| Released Payload | DXd (a topoisomerase I inhibitor) | Lysine-MCC-DM1 (a microtubule inhibitor) |
| Payload Permeability | Membrane-permeable, enabling a bystander effect on neighboring tumor cells.[5][6] | Generally considered less membrane-permeable, limiting the bystander effect.[7] |
| Correlation with HER2 Expression | A positive correlation exists between HER2 expression levels and the concentration of released DXd in tumors.[8][9] | Efficacy is dependent on HER2-mediated internalization and subsequent lysosomal degradation.[3] |
| In Vitro Plasma Stability | The linker-payload is designed to be stable in plasma, with minimal premature payload release.[5] | The non-cleavable linker provides high stability in circulation.[10] |
Experimental Protocols for Assessing Payload Release
Accurate quantification of payload release is essential for preclinical and clinical evaluation of ADCs. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.
Protocol:
-
Incubation: The ADC is incubated in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72, and 144 hours).[11]
-
Sample Preparation: At each time point, plasma proteins are precipitated using a solvent like a methanol-ethanol mixture.
-
Quantification: The concentration of the released (free) payload in the supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of released payload over time is calculated to determine the plasma stability of the ADC.
In Vitro Cytotoxicity and Bystander Killing Assay
This assay assesses the potency of the ADC and its ability to kill neighboring antigen-negative cells.
Protocol:
-
Cell Culture: Co-culture HER2-positive and HER2-negative cancer cell lines.
-
ADC Treatment: Treat the co-culture with varying concentrations of the ADC.
-
Viability Assessment: After a set incubation period (e.g., 72 hours), assess cell viability using a reagent like CellTiter-Glo.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for both cell lines to evaluate direct cytotoxicity and the bystander effect.
In Vivo Tumor Payload Quantification
This experiment measures the concentration of the released payload within the tumor tissue in a xenograft model.
Protocol:
-
Xenograft Model: Implant human tumor xenografts with varying HER2 expression levels into immunodeficient mice.[8]
-
ADC Administration: Administer a single dose of the ADC to the tumor-bearing mice.
-
Tumor Collection: At various time points post-administration, collect tumor tissues.
-
Tissue Homogenization and Extraction: Homogenize the tumor tissue and extract the released payload.
-
LC-MS/MS Analysis: Quantify the concentration of the released payload in the tumor homogenates.[8][12]
-
Data Analysis: Correlate the intratumoral payload concentration with tumor growth inhibition and HER2 expression levels.[9]
Visualizing Payload Release Mechanisms
The following diagrams illustrate the distinct signaling pathways and experimental workflows involved in ADC payload release.
Caption: Comparative signaling pathways of T-DXd and T-DM1 payload release.
Caption: Workflow for in vitro and in vivo analysis of ADC payload release.
Conclusion
The confirmation of efficient and tumor-specific payload release is a cornerstone of ADC development. While direct experimental data for this compound remains proprietary, the comparative analysis of established HER2-targeted ADCs like Trastuzumab deruxtecan and Trastuzumab emtansine provides a critical roadmap for its evaluation. By employing the detailed experimental protocols and understanding the nuances of different payload release mechanisms, researchers can effectively characterize novel ADCs and advance the development of next-generation cancer therapeutics.
References
- 1. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), describing the ability of the ADC's cytotoxic payload to kill not only the target antigen-positive tumor cells but also adjacent antigen-negative cells. This phenomenon is particularly significant for enhancing therapeutic efficacy in heterogeneous tumors. This guide provides a framework for assessing the bystander effect of ADCs, with a focus on the methodologies used for such evaluations.
While specific quantitative data on the bystander effect of XMT-1519 (also referred to as its derivative, XMT-1522) is not publicly available, this guide will use well-characterized ADCs as comparators to illustrate the experimental approaches and data presentation necessary for such an assessment. The comparator ADCs include those with a pronounced bystander effect, such as Trastuzumab deruxtecan (B607063) (T-DXd) and Sacituzumab govitecan, and one with a negligible bystander effect, Trastuzumab emtansine (T-DM1).
The Mechanism of the Bystander Effect
The bystander effect is contingent on several factors, primarily the properties of the ADC's linker and payload.[1] For a significant bystander effect to occur, the cytotoxic payload must be able to diffuse from the target cell into neighboring cells.[1] This process typically involves:
-
Binding and Internalization: The ADC binds to the target antigen on the surface of a cancer cell and is internalized, usually via endocytosis.[1]
-
Payload Release: Inside the cell, the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic agent.[1]
-
Payload Diffusion: If the released payload is membrane-permeable, it can cross the cell membrane of the target cell and enter the surrounding tumor microenvironment.[1]
-
Killing of Neighboring Cells: The diffused payload can then be taken up by adjacent antigen-negative cells, leading to their death.
The chemical properties of the payload, such as its polarity and size, are crucial determinants of its ability to cross cell membranes.[2] Non-polar, hydrophobic payloads are more likely to be membrane-permeable and induce a strong bystander effect.[1]
Comparative Data on Bystander Effect of ADCs
The following tables summarize the characteristics and available quantitative data for comparator ADCs, illustrating the differences between those with and without a significant bystander effect.
Table 1: Characteristics of Comparator ADCs
| ADC | Target Antigen | Payload | Linker Type | Payload Membrane Permeability | Expected Bystander Effect |
| Trastuzumab deruxtecan (T-DXd) | HER2 | DXd (a topoisomerase I inhibitor) | Cleavable (tetrapeptide-based) | High[3] | Strong |
| Sacituzumab govitecan | Trop-2 | SN-38 (a topoisomerase I inhibitor) | Cleavable (hydrolyzable) | High[4] | Strong |
| Trastuzumab emtansine (T-DM1) | HER2 | DM1 (a maytansinoid tubulin inhibitor) | Non-cleavable | Low[1] | Weak/Negligible |
Table 2: In Vitro Bystander Effect Data for Comparator ADCs
| ADC | Assay Type | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Key Finding | Reference |
| Trastuzumab deruxtecan (T-DXd) | Co-culture | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | T-DXd induced cell death in HER2-negative cells when co-cultured with HER2-positive cells. IC50 in KPL-4 was 109.7 pM, while >10,000 pM in MDA-MB-468 monoculture.[5] | [5] |
| Sacituzumab govitecan | Co-culture | Various Trop-2 expressing cell lines | Trop-2 low/negative cell lines | Killing of both Trop-2 positive and negative cells was observed in co-culture.[4] | [4] |
| Trastuzumab emtansine (T-DM1) | Co-culture | SK-BR-3 (HER2+) | MCF7 (HER2-) | Did not affect the viability of HER2-negative MCF7 cells in the presence of HER2-positive SK-BR-3 cells.[6] | [6] |
Experimental Protocols for Assessing Bystander Effect
The two primary in vitro methods for evaluating the bystander effect are the co-culture assay and the conditioned medium transfer assay.[6]
In Vitro Co-culture Bystander Assay
This assay directly assesses the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.[7]
Methodology:
-
Cell Line Selection:
-
Select an antigen-positive (Ag+) cell line that is sensitive to the ADC (e.g., HER2-positive N87 cells for a HER2-targeting ADC).[7]
-
Select an antigen-negative (Ag-) cell line that is sensitive to the payload but not the ADC itself. It is advantageous to engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[7]
-
-
Co-culture Setup:
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a range of ADC concentrations. The concentrations should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[7]
-
Include an isotype control ADC (an ADC with the same payload and linker but a non-targeting antibody) and a vehicle control.
-
-
Data Acquisition:
-
After a defined incubation period (e.g., 72-96 hours), assess the viability of the Ag- cell population. This can be done using fluorescence microscopy to count the GFP-positive cells or by flow cytometry to quantify the percentage of viable GFP-positive cells.[7]
-
-
Analysis:
-
Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells is indicative of a bystander effect.[7]
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.[6]
Methodology:
-
Prepare Conditioned Medium:
-
Culture the Ag+ cells and treat them with the ADC at a cytotoxic concentration for a specific period (e.g., 48-72 hours).
-
Collect the culture supernatant, which is now the "conditioned medium." It is advisable to centrifuge and/or filter the medium to remove any detached cells.
-
-
Treat Bystander Cells:
-
Culture the Ag- cells separately.
-
Replace the normal culture medium of the Ag- cells with the collected conditioned medium.
-
As controls, treat Ag- cells with fresh medium, medium from untreated Ag+ cells, and fresh medium containing the ADC at the same concentration used to generate the conditioned medium.
-
-
Assess Viability:
-
After an appropriate incubation time (e.g., 48-72 hours), measure the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
-
Analysis:
-
Compare the viability of Ag- cells treated with the ADC-conditioned medium to the viability of the control groups. A significant reduction in viability in the group treated with ADC-conditioned medium indicates that a cytotoxic agent was released into the medium and is capable of killing bystander cells.
-
Conclusion
The assessment of the bystander effect is a crucial component of the preclinical evaluation of ADCs. While direct experimental data for XMT-1519 is not publicly available, the methodologies outlined in this guide provide a robust framework for such an investigation. By employing in vitro co-culture and conditioned medium transfer assays, researchers can quantitatively assess the potential of an ADC to overcome tumor heterogeneity through bystander killing. The comparison with well-documented ADCs like Trastuzumab deruxtecan and Trastuzumab emtansine highlights the significant impact that linker and payload chemistry have on this important mechanism of action. Future studies on XMT-1519 or its derivatives would benefit from the application of these established protocols to fully characterize its therapeutic potential.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Therapeutic Index of Next-Generation HER2-Targeted Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index—a measure of a drug's safety and efficacy—is a critical determinant in the development of antibody-drug conjugates (ADCs). This guide provides a comparative evaluation of the therapeutic index of XMT-1522, a novel HER2-targeting ADC, with two established therapies: Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd). This analysis is supported by preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Key Comparative Metrics
The following tables summarize the preclinical efficacy and toxicity data for XMT-1522, T-DM1, and T-DXd, offering a quantitative comparison of their therapeutic potential.
Table 1: Preclinical Efficacy Overview
| ADC | Target | Payload | DAR | Animal Model | Efficacy Highlights |
| XMT-1522 | HER2 | Auristatin F-hydroxypropylamide (AF-HPA) | ~12-15 | Mouse Xenografts (Breast, Gastric, NSCLC) | Induces complete tumor regressions in T-DM1-resistant models and in tumors with low HER2 expression (IHC 1+/2+)[1][2][3]. A single 1 mg/kg dose led to durable complete tumor regression in a HER2-positive patient-derived xenograft (PDX) model, whereas T-DM1 at 10 mg/kg only delayed tumor growth[2]. In a HER2 1+ PDX model, a single 3 mg/kg dose of XMT-1522 resulted in partial tumor regression, while T-DM1 was inactive at 10 mg/kg[2]. |
| T-DM1 | HER2 | DM1 (a maytansinoid) | ~3.5 | Mouse Xenografts (Breast, Gastric, Biliary Tract) | Effective in HER2-positive models, but shows reduced activity in tumors with low HER2 expression and in models with acquired resistance[4][5][6]. In a HER2-positive biliary tract cancer xenograft model, T-DM1 at 20 mg/kg resulted in 108% tumor growth inhibition[5]. |
| T-DXd | HER2 | Deruxtecan (a topoisomerase I inhibitor) | ~8 | Mouse Xenografts (Breast, Gastric, NSCLC) | Demonstrates significant antitumor activity in HER2-low and T-DM1-resistant models[7]. In a HER2-low breast cancer brain metastasis PDX model, T-DXd (10 mg/kg) significantly prolonged animal survival compared to vehicle control[7]. In a HER2-high gastric cancer xenograft model (NCI-N87), a 3 mg/kg dose of T-DXd resulted in 74% tumor growth inhibition[8][9]. |
Table 2: Preclinical Toxicity Profile
| ADC | Species | Maximum Tolerated Dose (MTD) / Tolerability | Key Adverse Findings |
| XMT-1522 | Non-human primate (Cynomolgus monkey) | Well-tolerated at doses associated with tumor regression in mouse models[1]. Exposures at tolerated doses in monkeys were several-fold higher than efficacious exposures in mice[1][2]. | Clinical trial was discontinued (B1498344) due to toxicity. Specific preclinical adverse findings are not detailed in the provided search results. |
| T-DM1 | Rat, Monkey | Rat: 40 mg/kg (~4400 µg DM1/m²)[10][11][12]. Monkey: 30 mg/kg (~6000 µg DM1/m²)[10][11][12]. | Hepatic, bone marrow (primarily platelet), lymphoid organ, and neuronal toxicities consistent with the microtubule-disrupting mechanism of DM1[10][11][12]. |
| T-DXd | Mouse, Monkey | MTD not reached at doses up to 8.0 mg/kg in a phase I dose-escalation study in patients with advanced breast or gastric cancer[13]. In a phase 1b/2 study, the recommended phase 2 dose was 6.4 mg/kg[13]. | In a phase Ib study in patients with HER2-low breast cancer, common grade ≥3 treatment-emergent adverse events included decreases in neutrophil, platelet, and WBC counts, anemia, and hypokalemia. Interstitial lung disease (ILD)/pneumonitis was a significant risk[14]. |
Experimental Protocols
A generalized experimental protocol for evaluating the in vivo efficacy and toxicity of HER2-targeted ADCs is outlined below. Specific parameters for individual studies can be found in the cited literature.
In Vivo Xenograft Efficacy Studies
-
Cell Lines and Animal Models:
-
Human cancer cell lines with varying levels of HER2 expression (e.g., BT-474 for HER2-high, JIMT-1 for T-DM1 resistant, and various patient-derived xenograft (PDX) models for HER2-low) are selected.
-
Female immunodeficient mice (e.g., SCID or nude mice), typically 6-8 weeks old, are used.
-
-
Tumor Implantation:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) is subcutaneously injected into the flank of each mouse.
-
For PDX models, tumor fragments are surgically implanted.
-
-
Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
ADCs are administered intravenously (IV) at specified doses and schedules (e.g., a single dose or once weekly for three weeks). The vehicle control is administered to the control group.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²)/2.
-
Animal body weight is monitored as an indicator of general health.
-
The primary endpoint is typically tumor growth inhibition or regression.
-
In Vivo Toxicity Studies
-
Animal Models:
-
Studies are conducted in relevant species. For HER2-targeted ADCs, non-human primates (e.g., cynomolgus monkeys) are often used due to the cross-reactivity of the antibody with the primate HER2 receptor. Rodents may be used to assess non-target-related toxicities.
-
-
Dose Administration and Monitoring:
-
ADCs are administered intravenously at escalating doses.
-
Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
-
Safety Assessment:
-
Blood samples are collected at various time points for hematology and clinical chemistry analysis.
-
At the end of the study, a full necropsy is performed, and major organs are collected for histopathological examination.
-
The Maximum Tolerated Dose (MTD) is determined as the highest dose that does not cause unacceptable toxicity.
-
Visualizing the Mechanisms
The following diagrams illustrate the HER2 signaling pathway and a typical experimental workflow for ADC evaluation.
Caption: HER2 Signaling Pathway.
Caption: ADC Preclinical Evaluation Workflow.
Concluding Remarks
The evaluation of the therapeutic index is a multifaceted process that requires a careful balance of efficacy and safety. XMT-1522, with its high drug-to-antibody ratio and novel payload, demonstrated promising preclinical efficacy, particularly in models of resistance to existing therapies and low HER2 expression. However, its clinical development was halted due to toxicity, underscoring the challenges in translating potent preclinical activity into a safe and effective therapeutic. In contrast, T-DM1 and T-DXd have established clinical roles, with T-DXd showing significant activity in HER2-low patient populations, a previously unmet need. The data presented in this guide highlights the continuous evolution of ADC technology and the critical importance of optimizing the therapeutic index to deliver truly targeted and tolerable cancer therapies. Further research into linker and payload technologies will be crucial in developing next-generation ADCs with improved safety profiles.
References
- 1. adcreview.com [adcreview.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Novel Anti-HER2 Antibody-Drug Conjugate XMT-1522 for HER2-Positive Breast and Gastric Cancers Resistant to Trastuzumab Emtansine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical safety profile of trastuzumab emtansine (T-DM1): Mechanism of action of its cytotoxic component retained with improved tolerability (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting HER2 with Trastuzumab Deruxtecan: A Dose-Expansion, Phase I Study in Multiple Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. toxicology.org [toxicology.org]
Safety Operating Guide
Navigating the Safe Disposal of XMT-1519 Conjugate-1: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like XMT-1519 conjugate-1, a component used in the synthesis of antibody-drug conjugates (ADCs), is a critical aspect of laboratory safety and regulatory compliance. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, its role as a drug-linker for ADCs—which are designed to deliver highly potent cytotoxic agents—necessitates a cautious and stringent approach to its disposal.[1][2][3][4] Adherence to established protocols for cytotoxic waste is paramount to ensure the safety of laboratory personnel and the environment.
Core Safety and Handling Data
The following table summarizes the essential safety and handling information for this compound, drawing from its SDS and general best practices for ADC-related compounds. Due to the lack of specific quantitative disposal parameters for this compound, this table provides qualitative guidance.
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. However, as a component of an ADC, it should be handled with caution. | [1] |
| Personal Protective Equipment (PPE) | Full personal protective equipment should be used, including gloves, a protective gown or lab coat, and eye protection. | [1] |
| Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. | [1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. The recommended storage temperature is -80°C. | [1] |
| Spill Management | In case of a spill, evacuate personnel to a safe area. Use full PPE. For solid spills, sweep up, place in a plastic bag, and hold for waste disposal. Avoid raising dust. | [1] |
| Waste Segregation | All materials contaminated with this compound, including PPE, disposable labware (e.g., pipette tips, vials), and spill cleanup materials, should be segregated as cytotoxic waste. | [5][6][7] |
| Disposal Method | The recommended disposal method for cytotoxic waste is high-temperature incineration. This ensures the complete destruction of the potentially hazardous compounds. | [5][8] |
Experimental Protocols: General Disposal Procedure
The disposal of this compound should follow the protocols established for cytotoxic agents. This involves a multi-step process designed to minimize exposure and ensure that the waste is handled and disposed of in a compliant manner.
1. Waste Segregation at the Point of Generation: Immediately after use, all items that have come into contact with this compound must be disposed of in designated, clearly labeled cytotoxic waste containers. These containers are typically color-coded purple.[5] This includes:
-
Unused or expired this compound.
-
Contaminated lab supplies such as vials, pipette tips, and culture plates.
-
Contaminated Personal Protective Equipment (PPE), including gloves, gowns, and face masks.
-
Materials used for cleaning up spills.
2. Waste Containment: Cytotoxic waste containers must be leak-proof and puncture-resistant.[6][7] Sharps, such as needles and contaminated glassware, should be placed in a designated cytotoxic sharps container.[7] All containers should be sealed when three-quarters full to prevent overfilling and potential spills.
3. Labeling and Storage: Each waste container must be clearly labeled with the cytotoxic waste symbol. The label should also include the date and the point of origin. Sealed containers should be stored in a secure, designated area with limited access, awaiting pickup by a licensed hazardous waste disposal service.
4. Professional Disposal: The final step is the collection and disposal of the cytotoxic waste by a certified waste management provider. The standard and required method for the destruction of cytotoxic waste is high-temperature incineration.[5][8] This process ensures the complete breakdown of the active components, rendering them harmless.
Disposal Workflow Diagram
The following diagram illustrates the recommended step-by-step procedure for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting their personnel and minimizing environmental impact. The principle of treating this compound with the same precautions as a cytotoxic agent provides a robust framework for safety and compliance.
References
- 1. dam.lonza.com [dam.lonza.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. cleanaway.com.au [cleanaway.com.au]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. m.youtube.com [m.youtube.com]
Safeguarding Researchers: Essential Protocols for Handling XMT-1519 Conjugate-1
For Immediate Implementation: Researchers, scientists, and drug development professionals handling XMT-1519 conjugate-1, a drug-linker for antibody-drug conjugates (ADCs), must adhere to stringent safety protocols. Although the Safety Data Sheet (SDS) for this compound states it is not classified as a hazardous substance, its intended use in cytotoxic ADCs necessitates handling with extreme caution.[1] The highly potent nature of ADCs and their cytotoxic components requires a comprehensive safety program to protect laboratory personnel from exposure.[2][3][4]
This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound.
Hazard Communication and Risk Assessment
While the vendor's SDS does not classify this compound as hazardous, it is critical to treat it as a potent compound due to its role as a component of an ADC.[1][3] All personnel must be trained on the potential hazards associated with ADCs, which are designed to be cytotoxic.[5][6] A thorough risk assessment should be conducted before any handling of the material.[6]
Key Considerations:
-
Route of Exposure: Primarily through inhalation of aerosols, dermal contact, and ingestion.[1][7]
-
Health Hazards: Although specific data for this compound is limited, similar cytotoxic agents can cause serious health effects.[5]
-
Work Practices: Develop written procedures for each step of handling, from receiving to disposal.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[3][6][8] A risk assessment should guide the selection of PPE for each specific task.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact. Change gloves immediately if contaminated.[8] |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be worn when handling powders or creating aerosols. | Prevents inhalation of the compound. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure.
| Control | Specification | Rationale |
| Ventilation | All handling of this compound should be performed in a certified chemical fume hood, biological safety cabinet, or glove box.[7] | Provides containment and prevents the release of aerosols into the laboratory. |
| Containment | Use of closed systems for transfers and reactions whenever possible.[8] | Minimizes the potential for spills and aerosol generation. |
Safe Handling and Experimental Protocol
Adherence to a strict, step-by-step protocol is crucial for safety.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE during unpacking.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area at the recommended temperature of -80°C.[1][9]
Preparation of Stock Solutions:
-
All weighing and reconstitution of the powdered compound must be conducted within a containment device (e.g., a powder-containment hood or glove box) to prevent inhalation of airborne particles.[7]
-
Use a dedicated set of calibrated pipettes and other equipment for handling the compound.
-
When dissolving, add the solvent slowly to the powder to minimize aerosolization. The product is soluble in DMSO.[10]
Handling of Solutions:
-
Conduct all work with solutions in a chemical fume hood or biological safety cabinet.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spraying.[8]
-
Transport containers with this compound in a secondary, sealed, and shatterproof container.
Spill Management
Have a written spill response plan and a spill kit readily available.
Minor Spill (within a fume hood):
-
Decontaminate the area with an appropriate cleaning agent.
-
Absorb the spill with absorbent pads.
-
Wipe the area clean, starting from the outer edge and working inward.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and restrict access to the area.
-
Contact the institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a major spill without proper training and equipment.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated PPE, plasticware, and absorbent materials should be collected in a dedicated, labeled, and sealed hazardous waste container.[7][11] |
| Liquid Waste | Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and other sharps must be disposed of in a designated sharps container for cytotoxic waste. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. hse.gov.uk [hse.gov.uk]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
